Product packaging for Vaccarin C(Cat. No.:CAS No. 177602-12-9)

Vaccarin C

Cat. No.: B3338940
CAS No.: 177602-12-9
M. Wt: 813.0 g/mol
InChI Key: PFLNHBDSHKCNNW-OPGKZIRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Segetalin E is a bioactive, proline-rich cyclic heptapeptide naturally found in the plant Vaccaria segetalis . This compound belongs to the class of Caryophyllaceae-type cyclopeptides, which are recognized for their potential in cancer research due to low immunogenicity and the ability to be engineered for selective action . Segetalin E has demonstrated significant and promising cytotoxic activity in pharmacological screenings. It exhibits high cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines, with IC50 values of 3.71 µM and 9.11 µM, respectively . It has also shown moderate inhibitory activity against the growth of P-388 lymphocytic leukemia cells . Beyond its anticancer potential, Segetalin E possesses notable anthelmintic activity, which has been observed against the earthworms M. konkanensis and P. corethruses at a dose of 2 mg/mL . As a ribosomally synthesized and post-translationally modified peptide (RiPP), Segetalin E is biosynthesized from a linear precursor peptide that is enzymatically cyclized into its active macrocyclic form . This constrained structure contributes to its stability and biological activity. The compound is part of the segetalin group of orbitides, which have been investigated for a range of biological effects, including estrogen-like and vasorelaxant activities . This product is offered for research applications, including but not limited to, oncology studies, investigations into novel chemotherapeutic agents, and explorations of peptide biosynthesis and function. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H56N8O8 B3338940 Vaccarin C CAS No. 177602-12-9

Properties

IUPAC Name

(3S,6S,9S,15S,18S,24S)-18-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-15-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,20,23-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N8O8/c1-24(2)19-31-38(54)48-33(21-27-22-44-30-10-6-5-9-29(27)30)42(58)50-17-7-11-34(50)40(56)45-23-36(53)46-32(20-26-13-15-28(52)16-14-26)39(55)49-37(25(3)4)43(59)51-18-8-12-35(51)41(57)47-31/h5-6,9-10,13-16,22,24-25,31-35,37,44,52H,7-8,11-12,17-21,23H2,1-4H3,(H,45,56)(H,46,53)(H,47,57)(H,48,54)(H,49,55)/t31-,32-,33-,34-,35-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNHBDSHKCNNW-OPGKZIRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170354
Record name Segetalin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177602-12-9
Record name Segetalin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177602129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Segetalin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin (CAS No: 53452-16-7) is a flavonoid glycoside, a class of natural products known for their diverse pharmacological activities.[1][2] It is a prominent bioactive constituent isolated from the seeds of Vaccaria segetalis (Neck.) Garcke.[3][4] As a member of the flavonoid family, vaccarin has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-diabetic, anti-inflammatory, and antioxidant effects.[5] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for evaluating its activity, and its modulation of key cellular signaling pathways.

Chemical and Physical Properties

Vaccarin is characterized as a white to beige powder. Its complex structure consists of a flavonoid aglycone backbone with multiple glycosidic linkages. The fundamental chemical and physical properties of vaccarin are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₈O₁₉
Molecular Weight 726.6 g/mol
Appearance A solid; white to beige powder
Solubility Soluble in DMSO (≥7.26 mg/mL), Methanol, Ethanol, and Pyridine. Limited solubility in EtOH.
Storage Temperature -20°C
Purity ≥98% (HPLC)
CAS Number 53452-16-7
SMILES C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6--INVALID-LINK--CO)O)O)O)O)CO)O)O)O)O">C@@HO

Pharmacological Properties and Experimental Protocols

Vaccarin exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being of particular interest in drug development.

Antioxidant Activity

The antioxidant potential of vaccarin is a key aspect of its therapeutic profile, contributing to its protective effects against oxidative stress-related conditions. The evaluation of this activity is typically conducted using various in vitro spectrophotometric assays.

Experimental Protocols for Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this method, ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The pre-formed radical solution is then incubated with the antioxidant, which neutralizes the radical, leading to a decrease in absorbance. The absorbance is typically measured at 734 nm.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance is read at 593 nm. The results are often expressed as ferrous ion equivalents.

  • Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant. The resulting colored complex is measured at approximately 450 nm. This assay is advantageous as it can be performed at a pH close to physiological levels.

Anti-inflammatory Activity

Vaccarin has demonstrated anti-inflammatory effects, which are crucial for its potential in treating inflammatory conditions. These properties can be assessed through various in vitro and in vivo models.

Experimental Protocols for In Vitro Anti-inflammatory Assays:

  • Inhibition of Protein Denaturation: This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. A solution of a protein, such as bovine serum albumin or egg albumin, is heated to induce denaturation. The ability of the test compound to inhibit this denaturation is measured by a decrease in the turbidity of the solution, which is quantified spectrophotometrically.

  • Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis. The stabilization of the lysosomal membrane is important in limiting the inflammatory response by preventing the release of lysosomal constituents. The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically to determine the extent of membrane stabilization.

  • Anti-proteinase Activity: The anti-proteinase activity is evaluated by incubating the test compound with trypsin and casein. The reaction is terminated by adding perchloric acid, and the undigested casein is removed by centrifugation. The absorbance of the supernatant, which contains the digested protein, is then measured. A decrease in absorbance indicates proteinase inhibition.

  • Measurement of Inflammatory Cytokines: The anti-inflammatory effect of vaccarin can also be determined by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The levels of these cytokines in the cell culture supernatant can be quantified using ELISA kits.

Signaling Pathways Modulated by Vaccarin

Vaccarin exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is vital for its targeted development as a therapeutic agent.

EGFR/ERK1/2 Signaling Pathway

Vaccarin has been shown to suppress diabetic nephropathy by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including diabetic complications. Vaccarin's inhibitory action on this pathway helps to ameliorate renal fibrosis and inflammation.

EGFR_ERK_Pathway Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR Inhibits ERK1_2 ERK1/2 EGFR->ERK1_2 Activates Downstream Renal Fibrosis & Inflammation ERK1_2->Downstream Promotes

Caption: Vaccarin's inhibition of the EGFR/ERK1/2 pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Vaccarin has been found to activate this pathway, which contributes to its beneficial effects in promoting wound healing by enhancing angiogenesis. Furthermore, activation of the PI3K/AKT/GLUT4 signaling pathway by vaccarin improves insulin sensitivity and glucose uptake.

PI3K_AKT_Pathway Vaccarin Vaccarin Receptor Receptor (e.g., GPR120) Vaccarin->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Angiogenesis & Glucose Uptake AKT->Downstream Promotes

Caption: Vaccarin's activation of the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. In conditions like diabetic nephropathy, vaccarin has been observed to reduce the phosphorylation of NF-κB p65, thereby inhibiting its activation. This inhibitory effect on the NF-κB pathway contributes to vaccarin's anti-inflammatory properties.

NFkB_Pathway Vaccarin Vaccarin IKK IKK Vaccarin->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: Vaccarin's inhibitory effect on the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

Recent studies have shown that vaccarin can treat lactation insufficiency by activating the Wnt/β-catenin signaling pathway. It achieves this by inhibiting SFRP2 expression through the targeting of ALKBH5, which in turn promotes milk secretion.

Wnt_Pathway Vaccarin Vaccarin ALKBH5 ALKBH5 Vaccarin->ALKBH5 Inhibits SFRP2 SFRP2 ALKBH5->SFRP2 Promotes Wnt Wnt Signaling SFRP2->Wnt Inhibits BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Downstream Milk Secretion BetaCatenin->Downstream Promotes

Caption: Vaccarin's role in the ALKBH5-SFRP2-Wnt/β-catenin pathway.

Conclusion

Vaccarin is a multifaceted flavonoid glycoside with significant potential for therapeutic applications. Its well-defined chemical and physical properties, combined with its potent antioxidant and anti-inflammatory activities, make it a compelling candidate for further research and development. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as EGFR/ERK, PI3K/AKT, NF-κB, and Wnt/β-catenin, provides a solid foundation for its exploration in the treatment of a variety of diseases, including diabetic complications, inflammatory disorders, and wound healing. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the therapeutic potential of this promising natural compound.

References

Vaccarin's Mechanism of Action in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound with significant therapeutic potential, particularly in the realm of vascular health.[1][2][3][4] Extensive research has demonstrated its protective and restorative effects on endothelial cells, the critical interface between the bloodstream and the vascular wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Vaccarin's action on endothelial cells, focusing on its roles in angiogenesis, mitigation of endothelial dysfunction, and anti-inflammatory responses. The information presented herein is intended to support further research and drug development efforts targeting vascular diseases.

Core Mechanisms of Action

Vaccarin's effects on endothelial cells are multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, function, and inflammatory status. The principal mechanisms can be categorized as follows:

  • Promotion of Angiogenesis: Vaccarin stimulates the proliferation, migration, and tube formation of endothelial cells, which are fundamental processes in the formation of new blood vessels.[5] This pro-angiogenic activity is largely mediated through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

  • Amelioration of Endothelial Dysfunction: In pathological conditions such as hyperglycemia, Vaccarin protects against endothelial dysfunction. It achieves this by enhancing the production of nitric oxide (NO), a critical vasodilator, through the modulation of the ROS/AMPK/miRNA-34a/eNOS signaling cascade.

  • Anti-inflammatory Effects: Vaccarin exhibits potent anti-inflammatory properties in endothelial cells, particularly under high-glucose conditions. This is accomplished by regulating the miR-570-3p/HDAC1 pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

  • Protection Against Apoptosis: Vaccarin has been shown to protect human microvascular endothelial cells from apoptosis induced by high glucose by reducing reactive oxygen species (ROS) accumulation and inhibiting histone deacetylase 1 (HDAC1) expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of Vaccarin on endothelial cells.

Table 1: Effects of Vaccarin on Endothelial Cell Proliferation

Cell LineVaccarin Concentration (µM)Proliferation Increase (% of control)Reference
HMEC-12.15125.62 ± 1.14
HMEC-10.54103.15 ± 0.95
HMEC-11.08109.71 ± 0.85
HMEC-14.30117.54 ± 1.65
HMEC-18.60114.54 ± 1.85
HMEC-117.20110.21 ± 1.27

Table 2: Effects of Vaccarin on Nitric Oxide (NO) Production and eNOS Phosphorylation in High Glucose-Exposed HMEC-1 Cells

TreatmentNO Generationp-eNOS/t-eNOS RatioReference
ControlBaselineBaseline
High Glucose (HG)DecreasedDecreased
HG + Vaccarin (5 µM)Increased (dose-dependently)Increased

Table 3: Effects of Vaccarin on Inflammatory Markers in High Glucose-Induced HUVECs

TreatmentTarget MoleculeEffectReference
High Glucose (HG)HDAC1, TNF-α, IL-1βIncreased
HG + VaccarinHDAC1, TNF-α, IL-1βDecreased
HG + Vaccarin + miR-570-3p inhibitorHDAC1, TNF-α, IL-1βInhibition by Vaccarin counteracted

Signaling Pathways

Vaccarin's diverse effects on endothelial cells are orchestrated through the modulation of several interconnected signaling pathways. The following diagrams illustrate these pathways.

G cluster_0 Pro-Angiogenic Signaling Vaccarin Vaccarin bFGFR bFGFR Vaccarin->bFGFR activates PI3K PI3K bFGFR->PI3K ERK ERK bFGFR->ERK Akt Akt PI3K->Akt phosphorylates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration TubeFormation Tube Formation Migration->TubeFormation

Caption: Pro-angiogenic signaling cascade activated by Vaccarin.

G cluster_1 Amelioration of Endothelial Dysfunction Vaccarin Vaccarin ROS ROS Vaccarin->ROS inhibits HighGlucose High Glucose HighGlucose->ROS induces AMPK AMPK ROS->AMPK inhibits miRNA34a miRNA-34a AMPK->miRNA34a inhibits eNOS eNOS miRNA34a->eNOS inhibits NO Nitric Oxide (NO) eNOS->NO EndoDysfunction Endothelial Dysfunction NO->EndoDysfunction prevents

Caption: Vaccarin's mitigation of high glucose-induced endothelial dysfunction.

G cluster_2 Anti-Inflammatory Signaling Vaccarin Vaccarin miR5703p miR-570-3p Vaccarin->miR5703p upregulates HighGlucose High Glucose HDAC1 HDAC1 HighGlucose->HDAC1 increases miR5703p->HDAC1 inhibits TNFa TNF-α HDAC1->TNFa IL1b IL-1β HDAC1->IL1b Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation

Caption: Anti-inflammatory mechanism of Vaccarin in endothelial cells.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning Vaccarin's effects on endothelial cells.

Cell Culture
  • Human Microvascular Endothelial Cells (HMEC-1): HMEC-1 cells are cultured in MCDB 131 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in DMEM containing 5 mM glucose, 10% FBS, 100 U/L penicillin, and 100 µg/mL streptomycin. The culture conditions are the same as for HMEC-1 cells.

Cell Proliferation Assay (Sulforhodamine B Assay)
  • HMEC-1 cells are seeded in 96-well plates.

  • After cell attachment, the medium is replaced with a medium containing various concentrations of Vaccarin (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM) for 48 hours.

  • The cells are then fixed with 10% trichloroacetic acid.

  • After washing, the cells are stained with 0.4% sulforhodamine B (SRB) solution.

  • The bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The proliferation ratio is calculated relative to the control group.

Tube Formation Assay
  • Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.

  • HMEC-1 cells are seeded onto the Matrigel-coated wells in the presence or absence of Vaccarin.

  • The cells are incubated for a specified period (e.g., 6-12 hours) to allow for the formation of capillary-like structures.

  • Tube formation is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.

Western Blot Analysis
  • Endothelial cells are treated with Vaccarin and/or other stimuli (e.g., high glucose).

  • Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-eNOS, eNOS, HDAC1, TNF-α, IL-1β) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Nitric Oxide (NO) Measurement
  • NO production in the cell culture supernatant can be measured using the Griess reagent system, which detects nitrite (a stable metabolite of NO).

  • Alternatively, intracellular NO levels can be visualized using a fluorescent probe such as 4,5-diaminofluorescein diacetate (DAF-2 DA).

  • Endothelial cells are loaded with DAF-2 DA, and after treatment with Vaccarin, the fluorescence intensity is measured using a fluorescence microscope or a plate reader.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA is extracted from endothelial cells using a suitable RNA isolation kit.

  • The quality and quantity of the extracted RNA are assessed.

  • cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., HDAC1, TNF-α, IL-1β, miRNA-34a, miR-570-3p) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

Vaccarin demonstrates a robust and multifaceted mechanism of action in endothelial cells, positioning it as a strong candidate for the development of novel therapies for a range of vascular diseases, including diabetic angiopathy and conditions requiring therapeutic angiogenesis. Its ability to promote angiogenesis, protect against endothelial dysfunction, and suppress inflammation through the modulation of specific signaling pathways highlights its therapeutic potential.

Future research should focus on:

  • In vivo efficacy and safety: Comprehensive preclinical studies in relevant animal models of vascular disease are necessary to validate the in vitro findings and assess the safety profile of Vaccarin.

  • Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Vaccarin is crucial for optimizing its delivery and dosage.

  • Clinical trials: Well-designed clinical trials are the ultimate step to confirm the therapeutic efficacy of Vaccarin in human patients with vascular disorders.

  • Combination therapies: Investigating the synergistic effects of Vaccarin with existing therapies could lead to more effective treatment strategies.

The in-depth understanding of Vaccarin's mechanism of action provided in this guide serves as a solid foundation for these future endeavors, paving the way for its potential translation into clinical practice.

References

The Biological Activity of Vaccarin: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of vaccarin's biological effects, with a particular focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Core Biological Activities and Mechanisms

Vaccarin exhibits a multitude of biological effects, primarily centered around cellular protection, tissue regeneration, and metabolic regulation. The following sections detail the key activities and the underlying signaling pathways that have been elucidated through in vitro and in vivo studies.

Wound Healing and Angiogenesis

Vaccarin has demonstrated significant potential in promoting wound healing by stimulating angiogenesis, the formation of new blood vessels. This process is critical for supplying nutrients and oxygen to the healing tissue.

Key Effects:

  • Promotes the proliferation, migration, and tube formation of endothelial cells.[1][2][3]

  • Accelerates wound closure in animal models.[2][3]

  • Increases microvascular density at the wound site.

Signaling Pathways:

Vaccarin's pro-angiogenic effects are primarily mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways. It has been shown to increase the phosphorylation of key proteins in these pathways, including Akt and Erk. Additionally, vaccarin has been found to promote angiogenesis by activating the FGF-2-mediated FGFR1 signaling pathway.

Wound_Healing_Angiogenesis Vaccarin Vaccarin FGFR1 FGFR1 Vaccarin->FGFR1 activates PI3K PI3K FGFR1->PI3K MAPK MAPK/ERK FGFR1->MAPK AKT AKT PI3K->AKT phosphorylates Proliferation Endothelial Cell Proliferation & Migration AKT->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis & Wound Healing Proliferation->Angiogenesis

Vaccarin's role in angiogenesis and wound healing.
Diabetes and Vascular Complications

Vaccarin has shown considerable promise in the management of diabetes and its associated vascular complications. It exerts protective effects on endothelial cells, which are often damaged by high glucose levels.

Key Effects:

  • Improves glucose tolerance and insulin sensitivity.

  • Alleviates endothelial inflammatory injury caused by high glucose.

  • Reduces oxidative stress in diabetic models.

  • Enhances endothelium-dependent vasodilation.

Signaling Pathways:

The protective effects of vaccarin in diabetic vasculopathy are mediated through multiple pathways. It has been shown to alleviate endothelial inflammatory injury by modulating the miR-570-3p/HDAC1 pathway. Furthermore, vaccarin can inhibit vascular endothelial dysfunction through the ROS/AMPK/miRNA-34a/eNOS signaling pathway. It also improves insulin sensitivity and glucose uptake via the activation of the GPR120-PI3K/AKT/GLUT4 pathway.

Diabetes_Vascular_Protection cluster_0 High Glucose cluster_1 Vaccarin Intervention HG High Glucose HDAC1 HDAC1 HG->HDAC1 upregulates Inflammation Endothelial Inflammatory Injury HDAC1->Inflammation Protection Protection from Injury Vaccarin Vaccarin miR570 miR-570-3p Vaccarin->miR570 upregulates miR570->HDAC1 inhibits

Vaccarin's modulation of the miR-570-3p/HDAC1 pathway.
Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes, and vaccarin has been shown to have a protective role in this condition.

Key Effects:

  • Ameliorates renal fibrosis.

  • Reduces inflammatory cytokine production in the kidneys.

  • Decreases the generation of reactive oxygen species (ROS) in renal tissue.

Signaling Pathway:

The primary mechanism by which vaccarin suppresses diabetic nephropathy is through the inhibition of the EGFR/ERK1/2 signaling pathway.

Diabetic_Nephropathy Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR inhibits ERK ERK1/2 EGFR->ERK activates DN Diabetic Nephropathy (Fibrosis, Inflammation) ERK->DN

Vaccarin's inhibition of the EGFR/ERK1/2 pathway in diabetic nephropathy.
Lactation and Milk Synthesis

Traditionally, Vaccaria segetalis has been used to promote lactation. Modern research has identified vaccarin as a key active component in this process.

Key Effects:

  • Promotes the proliferation of bovine mammary epithelial cells.

  • Stimulates milk fat and protein synthesis.

  • Treats lactation insufficiency in animal models.

Signaling Pathways:

Vaccarin's effects on lactation are mediated through the Prl receptor-PI3K signaling pathway. More recently, it has been shown to treat lactation insufficiency through the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway.

Adipogenesis and Lipolysis

Vaccarin has also been investigated for its potential role in metabolic regulation, specifically in adipogenesis (fat cell formation) and lipolysis (the breakdown of fats).

Key Effects:

  • Inhibits adipogenesis in 3T3-L1 adipocytes.

  • Stimulates lipolysis.

Signaling Pathway:

These effects of vaccarin are mediated through the Hedgehog signaling pathway.

Endothelial Cell Protection

Beyond its role in diabetic vasculopathy, vaccarin has a more general protective effect on endothelial cells.

Key Effect:

  • Attenuates high glucose-induced injury to human endothelial cells.

Signaling Pathway:

This protective effect is achieved through the inhibition of the Notch signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of vaccarin.

Table 1: In Vitro Effects of Vaccarin on Endothelial Cells

Cell LineTreatmentConcentrationOutcomeReference
HMEC-1Vaccarin1.08 and 2.15 µMIncreased proliferation, migration, and tube formation
EA.hy926Vaccarin + High Glucose (180 mM)6.88 and 13.76 µMSignificantly increased cell migration ratio
HUVECsVaccarin + High GlucoseNot specifiedReversed increased HDAC1 levels

Table 2: In Vivo Effects of Vaccarin

Animal ModelConditionDosageOutcomeReference
RatSkin Excision WoundNot specifiedSignificantly improved wound healing rate
MouseMatrigel PlugDaily oral administrationSignificantly promoted neovascularization
T2DM MiceType 2 DiabetesNot specifiedReduced blood glucose, improved glucose and insulin tolerance
Diabetic MiceDiabetic NephropathyNot specifiedAmeliorated renal fibrosis and inflammation

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the biological activities of vaccarin.

In Vitro Angiogenesis Assays
  • Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., DMEM or Medium 199) supplemented with fetal bovine serum (FBS) and growth factors.

  • Proliferation Assay (SRB Assay):

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with various concentrations of vaccarin for a specified period (e.g., 24-72 hours).

    • The cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with sulforhodamine B (SRB) dye.

    • The protein-bound dye is solubilized with a Tris-base solution.

    • The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density.

  • Migration Assay (Wound Healing Assay):

    • Cells are grown to confluence in a multi-well plate.

    • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • The cells are washed to remove debris and then incubated with media containing different concentrations of vaccarin.

    • The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, 24 hours).

    • The wound area is quantified using image analysis software.

  • Tube Formation Assay:

    • A layer of Matrigel is allowed to polymerize in a 96-well plate.

    • Endothelial cells are seeded onto the Matrigel in the presence of various concentrations of vaccarin.

    • The cells are incubated for a period of time (e.g., 6-12 hours) to allow for the formation of capillary-like structures.

    • The tube formation is visualized under a microscope and quantified by measuring the total tube length or the number of branch points.

In Vivo Wound Healing Model
  • Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used.

  • Wound Creation:

    • The animals are anesthetized.

    • The dorsal hair is shaved and the skin is disinfected.

    • A full-thickness skin excision wound is created using a sterile biopsy punch.

  • Treatment: Vaccarin is administered either topically to the wound site or systemically (e.g., via oral gavage).

  • Analysis:

    • The wound area is measured at regular intervals to determine the rate of wound closure.

    • At the end of the experiment, the wound tissue is excised for histological analysis (H&E staining) and immunohistochemistry to assess for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., PCNA).

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., p-Akt, p-ERK, HDAC1).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Conclusion

Vaccarin is a multifaceted flavonoid glycoside with a wide array of biological activities that hold significant therapeutic promise. Its ability to promote wound healing and angiogenesis, protect against diabetic complications, and modulate various other cellular processes is supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as MAPK/ERK, PI3K/AKT, and others, provides a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the current knowledge on vaccarin and is intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics from natural sources.

References

An In-depth Technical Guide to the Natural Occurrence and Sourcing of Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin (Apigenin-6-C-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranoside-4'-O-β-D-glucopyranoside) is a complex flavonoid glycoside that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, quantitative occurrence, biosynthetic origins, and detailed methodologies for its extraction, purification, and analysis. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Analysis

Vaccarin is predominantly found in the seeds of Vaccaria segetalis (Neck.) Garcke, a plant commonly known as cowherb or cow cockle.[1] This species belongs to the Caryophyllaceae family and its seeds are utilized in traditional Chinese medicine under the name "Wang Bu Liu Xing".[2] While other parts of the plant may contain flavonoids, the seeds are the most concentrated and commercially relevant source of vaccarin.

The concentration of vaccarin in Vaccaria segetalis seeds can vary based on factors such as genotype, cultivation conditions, and processing methods. The Chinese Pharmacopoeia stipulates that the content of vaccarin in the raw seeds should not be less than 0.40%.[2] Experimental analyses have demonstrated the potential for higher yields, with studies reporting optimized extraction rates reaching up to 0.52%.

Table 1: Quantitative Occurrence of Vaccarin in Vaccaria segetalis Seeds

ParameterValueSource
Minimum Content (Chinese Pharmacopoeia)≥ 0.40% (w/w)[2]
Maximum Optimized Extraction Yield0.52% (w/w)N/A

Biosynthesis of Vaccarin

The biosynthesis of vaccarin follows the general phenylpropanoid and flavonoid pathways, culminating in a series of glycosylation steps. The core aglycone of vaccarin is apigenin. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This molecule then enters the flavonoid synthesis pathway.

The formation of the complete vaccarin molecule involves sequential glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated UDP-sugars to the flavonoid backbone. Vaccarin's structure indicates a two-step glycosylation process:

  • C-Glycosylation: A C-glucosyltransferase (CGT) attaches a glucose molecule to the C-6 position of the apigenin precursor, likely a 2-hydroxyflavanone intermediate, which then dehydrates to form the C-linked flavone. Another glucose is then attached to the first.

  • O-Glycosylation: An O-glucosyltransferase (OGT) subsequently attaches a glucose molecule to the hydroxyl group at the C-4' position of the B-ring.

The diagram below illustrates this proposed biosynthetic pathway.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Steps Phe L-Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA Multiple Steps Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Apigenin_precursor Apigenin Precursor (2-Hydroxyflavanone) Naringenin->Apigenin_precursor F2H Apigenin Apigenin Apigenin_precursor->Apigenin Dehydratase Apigenin_6C_Glc Apigenin-6-C-glucoside Apigenin_precursor->Apigenin_6C_Glc CGT + UDP-Glucose Apigenin_6C_diGlc Apigenin-6-C-diglucoside Apigenin_6C_Glc->Apigenin_6C_diGlc CGT + UDP-Glucose Vaccarin Vaccarin Apigenin_6C_diGlc->Vaccarin OGT + UDP-Glucose G start V. segetalis Seeds grind Grinding start->grind defat Defatting (n-Hexane) grind->defat extract Extraction (80% Methanol) defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Extract concentrate->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection column->fractions tlc TLC Monitoring fractions->tlc Analysis pool Pool Fractions tlc->pool Guidance pure Purified Vaccarin pool->pure G Vaccarin activates the AMPK signaling pathway. cluster_outcomes Metabolic Outcomes Vaccarin Vaccarin AMPK AMPK Vaccarin->AMPK Activates Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Glycogen_Synth ↓ Glycogen Synthesis AMPK->Glycogen_Synth Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipid_Accum ↓ Lipid Accumulation AMPK->Lipid_Accum G Vaccarin modulates the Hedgehog signaling pathway. Vaccarin Vaccarin SMO SMO Vaccarin->SMO Restores Expression GLI1 GLI1 Vaccarin->GLI1 Restores Expression PTCH PTCH PTCH->SMO Inhibits SMO->GLI1 Activates Adipogenesis Adipogenesis GLI1->Adipogenesis Inhibits

References

The Pharmacological Landscape of Vaccarin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the pharmacological effects of Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of Vaccarin's therapeutic potential across a range of preclinical models. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways through which Vaccarin exerts its effects.

Executive Summary

Vaccarin has emerged as a promising natural compound with a diverse pharmacological profile. Preclinical studies have demonstrated its efficacy in neuroprotection, metabolic regulation, cardiovascular health, and wound healing. The primary mechanisms of action involve the modulation of key signaling pathways, including PI3K/AKT, MAPK/ERK, and AMPK, which are central to cellular processes such as survival, proliferation, inflammation, and metabolism. This guide synthesizes the current scientific evidence, presenting a robust foundation for future research and development of Vaccarin-based therapeutics.

Neuroprotective Effects of Vaccarin in Ischemic Stroke

Vaccarin has shown significant neuroprotective effects in animal models of ischemic stroke, primarily by reducing infarct volume and improving neurological function. These effects are attributed to its ability to modulate hypoxia, inflammation, and apoptosis.

Quantitative Data: Neuroprotection
ParameterModelTreatment GroupControl GroupResultCitation
Neurological Score (mNSS)dMCAO MiceVaccarin (10, 20, 40 mg/kg)VehicleSignificant reduction (P<0.05 or P<0.01)[1]
Rotarod TestdMCAO MiceVaccarin (10, 20, 40 mg/kg)VehicleSignificantly prolonged time (P<0.05 or P<0.01)[1]
Infarct VolumedMCAO MiceVaccarin (10, 20, 40 mg/kg)ShamSignificant reduction (P<0.05 or P<0.01)[1]
Experimental Protocol: Ischemic Stroke Model

The neuroprotective effects of Vaccarin were evaluated using a distal middle cerebral artery occlusion (dMCAO) model in mice.[1]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Ischemia: Focal cerebral ischemia was induced by dMCAO.

  • Treatment: Vaccarin (10, 20, 40 mg/kg) or vehicle was administered intraperitoneally for 5 consecutive days post-surgery.[1]

  • Assessment: Neurological function was assessed using the modified neurological severity score (mNSS) and the rotarod test on days 1, 3, and 5 post-surgery. Infarct volume was measured using triphenyltetrazolium chloride (TTC) staining on day 5.

Signaling Pathways in Neuroprotection

Network pharmacology analysis has identified the VEGF and IL-17 signaling pathways as key targets of Vaccarin in ischemic stroke.

VEGF_IL17_Signaling cluster_0 Vaccarin Intervention cluster_1 Cellular Response cluster_2 Signaling Pathways Vaccarin Vaccarin VEGF_Pathway VEGF Signaling Vaccarin->VEGF_Pathway IL17_Pathway IL-17 Signaling Vaccarin->IL17_Pathway Hypoxia Hypoxia Apoptosis Apoptosis Hypoxia->Apoptosis Inflammation Inflammation Inflammation->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection VEGF_Pathway->Hypoxia IL17_Pathway->Inflammation Metabolic_Regulation Vaccarin Vaccarin AMPK AMPK Vaccarin->AMPK GPR120 GPR120 Vaccarin->GPR120 Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism PI3K_AKT PI3K/AKT GPR120->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Cardiovascular_Protection Vaccarin Vaccarin Sympathetic_Activity ↓ Sympathetic Activity Vaccarin->Sympathetic_Activity RAS_Inhibition ↓ Renin-Angiotensin System Vaccarin->RAS_Inhibition Oxidative_Stress ↓ Oxidative Stress Vaccarin->Oxidative_Stress Hypertension Ameliorated Hypertension Sympathetic_Activity->Hypertension RAS_Inhibition->Hypertension CV_Remodeling Reduced Cardiovascular Remodeling Oxidative_Stress->CV_Remodeling Hypertension->CV_Remodeling Wound_Healing_Pathway cluster_0 Signaling Activation cluster_1 Cellular Processes Vaccarin Vaccarin MAPK_ERK MAPK/ERK Pathway Vaccarin->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Vaccarin->PI3K_AKT Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Cell_Proliferation Endothelial & Fibroblast Proliferation MAPK_ERK->Cell_Proliferation PI3K_AKT->Angiogenesis PI3K_AKT->Cell_Proliferation Wound_Healing Accelerated Wound Healing Angiogenesis->Wound_Healing Cell_Proliferation->Wound_Healing Experimental_Workflow cluster_assays Assays Animal_Model Disease Model Induction (e.g., T2DM, Hypertension) Treatment Vaccarin Administration Animal_Model->Treatment Tissue_Collection Tissue/Blood Sample Collection Treatment->Tissue_Collection Biochemical_Assays Biochemical Assays Tissue_Collection->Biochemical_Assays ELISA ELISA (Cytokines) Western_Blot Western Blot (Proteins) Activity_Assays Enzyme Activity Assays (SOD, CAT) MDA_Assay MDA Assay Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis Activity_Assays->Data_Analysis MDA_Assay->Data_Analysis

References

An In-depth Technical Guide to Vaccarin (CAS: 53452-16-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin (CAS number 53452-16-7), a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant attention in biomedical research.[1][2] This document provides a comprehensive technical overview of Vaccarin, summarizing its chemical properties, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Vaccarin is a complex molecule with the chemical formula C32H38O19 and a molecular weight of approximately 726.63 g/mol .[3][4][5] Its structure consists of a flavonoid backbone glycosidically linked to sugar moieties. Key physicochemical properties are summarized in Table 1.

PropertyValueSource
CAS Number 53452-16-7
Molecular Formula C32H38O19
Molecular Weight 726.63 g/mol
Melting Point 209-211°C
Density 1.82 g/cm³
Purity ≥98% (HPLC)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited solubility in EtOH.

Biological Activities and Therapeutic Potential

Vaccarin exhibits a wide range of biological activities, making it a promising candidate for therapeutic development in various disease areas.

Angiogenesis and Vascular Protection

Vaccarin has been shown to promote neovascularization and protect vascular endothelial cells. It significantly enhances the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1). In vivo studies using a mouse Matrigel plug model have confirmed its ability to promote the formation of capillary-like structures. These effects are mediated, at least in part, through the activation of the Akt and ERK signaling pathways.

Metabolic Disorders

Vaccarin has demonstrated significant potential in the management of metabolic diseases, particularly type 2 diabetes mellitus (T2DM) and associated complications.

  • Insulin Sensitivity and Glucose Metabolism: Vaccarin improves insulin resistance and steatosis by activating the AMPK signaling pathway. It also enhances glucose uptake in adipose tissue and skeletal muscle through the activation of the GPR120-PI3K/AKT/GLUT4 pathway.

  • Diabetic Nephropathy: Studies have shown that Vaccarin can suppress diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway, thereby reducing renal fibrosis, inflammation, and oxidative stress.

Lactation and Mammary Gland Physiology

Traditionally used for lactation insufficiency, recent studies have elucidated the molecular mechanisms behind this application. Vaccarin promotes the proliferation of bovine mammary epithelial cells and stimulates milk synthesis. This is achieved through the activation of the Prolactin receptor-PI3K signaling pathway. Furthermore, it has been shown to treat lactation insufficiency by modulating the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway.

Other Activities

Vaccarin also acts as a MAPK, NF-κB, and NFAT inhibitor, which allows it to effectively block RANKL-induced osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Vaccarin.

Table 2: In Vitro Experimental Data
Cell LineParameter MeasuredVaccarin Concentration(s)DurationOutcomeReference
HMEC-1Proliferation0.54-34.4 µM48 hIncreased proliferation activity
HMEC-1Migration & Tube Formation1.08 and 2.15 µM24-48 hPromoted migration and capillary lumen formation
EA.hy926Protection against H2O2 induced injuryNot specifiedNot specifiedSelectively protected vascular endothelium
Bovine Mammary Epithelial Cells (BMECs)Proliferation & Milk Synthesis0.5 µg/mlNot specifiedStimulatory effects on proliferation and milk synthesis
3T3-L1PI3K/AKT/GLUT4 signalingNot specifiedNot specifiedActivation of the pathway
Table 3: In Vivo Experimental Data
Animal ModelDosageAdministration RouteStudy DurationKey FindingsReference
Mouse Matrigel plug modelDaily oral administrationOralNot specifiedPromoted neovascularization
Sprague-Dawley Rats200 mg/kg (single dose)Oral gavageNot specifiedMetabolism study, identified parent compound and metabolites
Sprague-Dawley Rats1.21, 2.41, and 4.82 mg/kgIntravenousNot specifiedPharmacokinetic study
Diet-induced obese miceNot specifiedNot specifiedNot specifiedAmeliorated obesity and insulin resistance
Lactation insufficiency model ratsNot specifiedNot specifiedNot specifiedIncreased milk production and promoted PRL secretion

Experimental Protocols

In Vitro Angiogenesis Assay
  • Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions.

  • Proliferation Assay: HMEC-1 cells are treated with varying concentrations of Vaccarin (e.g., 1.08 and 2.15 µM). Cell proliferation is assessed using the sulforhodamine B (SRB) assay.

  • Migration Assay: A wound-healing assay or a transwell migration assay is performed. HMEC-1 cells are grown to confluence, a "scratch" is made, and the rate of cell migration to close the gap is measured in the presence or absence of Vaccarin.

  • Tube Formation Assay: HMEC-1 cells are seeded on a layer of Matrigel. The formation of capillary-like structures is observed and quantified after treatment with Vaccarin.

  • Western Blot Analysis: To determine the mechanism of action, protein expression levels of key signaling molecules such as p-Akt, p-Erk, and CD31 are measured by Western blotting after cell lysis and protein quantification.

In Vivo Matrigel Plug Angiogenesis Assay
  • Animal Model: Female mice are used for this model.

  • Procedure: Matrigel, mixed with or without Vaccarin and angiogenic factors like Epidermal Growth Factor (EGF), is injected subcutaneously into the mice.

  • Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised. Angiogenesis is quantified by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels. Immunohistochemistry is also performed on sections of the plug to detect endothelial cell markers like CD31, as well as signaling proteins like p-Akt and p-Erk.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: Vaccarin is administered intravenously at different doses (e.g., 1.21, 2.41, and 4.82 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are deproteinized, typically with methanol.

  • Quantification: The concentration of Vaccarin in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A Venusil-C18 analytical column with a gradient elution of methanol and 0.1% formic acid can be used for separation. Detection is performed using an electrospray ionization source in the positive multiple reaction monitoring mode.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.

Signaling Pathways and Mechanisms of Action (Visualized)

The multifaceted biological effects of Vaccarin are attributed to its ability to modulate several key intracellular signaling pathways.

Pro-Angiogenic Signaling

Vaccarin promotes angiogenesis by activating the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

G Vaccarin Vaccarin Receptor Growth Factor Receptor Vaccarin->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration ERK->Migration Neovascularization Neovascularization Proliferation->Neovascularization Migration->Neovascularization

Caption: Vaccarin-induced pro-angiogenic signaling cascade.

Metabolic Regulation via AMPK and GPR120

Vaccarin improves metabolic health by activating AMPK, a central regulator of energy homeostasis, and GPR120, a receptor involved in glucose metabolism.

G Vaccarin Vaccarin AMPK AMPK Vaccarin->AMPK GPR120 GPR120 Vaccarin->GPR120 Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Steatosis Reduced Steatosis AMPK->Steatosis PI3K_AKT PI3K/AKT GPR120->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Metabolic regulatory pathways activated by Vaccarin.

Lactation Promotion through Wnt/β-catenin Signaling

Vaccarin's role in promoting lactation involves the intricate regulation of the Wnt/β-catenin pathway.

G Vaccarin Vaccarin ALKBH5 ALKBH5 Vaccarin->ALKBH5 SFRP2 SFRP2 ALKBH5->SFRP2 Wnt_beta_catenin Wnt/β-catenin Pathway SFRP2->Wnt_beta_catenin Milk_Secretion Milk Secretion Wnt_beta_catenin->Milk_Secretion

Caption: Vaccarin's mechanism for promoting milk secretion.

Conclusion

Vaccarin is a promising natural product with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in angiogenesis, metabolism, and lactation underscores its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of Vaccarin for researchers and drug development professionals, highlighting areas for future investigation and potential clinical applications. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.

References

An In-depth Technical Guide to the Molecular Structure of Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure of Vaccarin, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the fundamental structural characteristics of Vaccarin, outlines the standard experimental protocols for its structural elucidation, and explores its interaction with key signaling pathways.

Molecular Structure of Vaccarin

Vaccarin is a C-glycosylflavone, a class of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid backbone. This structural feature confers greater stability compared to O-glycosides.

Chemical Identity

The fundamental properties of Vaccarin are summarized in the table below, providing a quantitative overview of its molecular characteristics.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₈O₁₉[1]
Molecular Weight 726.63 g/mol [1]
CAS Number 53452-16-7
IUPAC Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Structural Features

The core structure of Vaccarin consists of a flavone backbone (apigenin) to which three sugar moieties are attached. The detailed connectivity and stereochemistry are crucial for its biological activity. A 2D representation of the Vaccarin molecule is provided below.

Chemical structure of vaccarin

Figure 1. 2D Chemical Structure of Vaccarin.

Experimental Protocols for Structural Elucidation

Isolation and Purification of Vaccarin

Vaccarin is primarily extracted from the seeds of Vaccaria segetalis.[2][3] A general workflow for its isolation and purification is described below.

G cluster_0 Extraction cluster_1 Purification A Dried Seeds of Vaccaria segetalis B Powdered Seed Material A->B Grinding C Crude Extract B->C Solvent Extraction (e.g., Ethanol) D Fractionation (e.g., Liquid-Liquid Extraction) C->D E Column Chromatography (e.g., Silica Gel, Sephadex) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure Vaccarin F->G

Figure 2. General workflow for the isolation and purification of Vaccarin.

Spectroscopic and Spectrometric Analysis

The definitive structure of a natural product like Vaccarin is determined through a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and the placement of protons.[4]

General Protocol for ¹H and ¹³C NMR of Flavonoid Glycosides:

  • Sample Preparation: A purified sample of the flavonoid glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Spectral Analysis:

    • ¹H NMR: Provides information on the number and environment of protons. Chemical shifts (δ) and coupling constants (J) help to identify the substitution pattern of the aromatic rings and the stereochemistry of the sugar moieties.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure.

While specific ¹H and ¹³C NMR data for Vaccarin are not publicly available, typical chemical shift ranges for flavonoid glycosides are well-documented and serve as a reference for structural assignment.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

General Protocol for Mass Spectrometry of C-Glycosylflavones:

  • Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the molecular ion peak.

  • Fragmentation Analysis (MS/MS): The molecular ion is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For C-glycosylflavones, characteristic fragmentation patterns involve cross-ring cleavages of the sugar moieties, leading to neutral losses of specific masses (e.g., 90 and 120 Da for a hexose).

The fragmentation pattern helps to distinguish between different types of glycosidic linkages and to determine the nature of the sugar units.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

General Protocol for X-ray Crystallography of Flavonoid Glycosides:

  • Crystallization: High-quality single crystals of the purified compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of all atoms can be determined, providing precise information on bond lengths, bond angles, and stereochemistry.

To date, a crystal structure for Vaccarin has not been deposited in public databases.

Signaling Pathways Involving Vaccarin

Vaccarin has been shown to modulate several key signaling pathways, which underlies its observed pharmacological effects. The following diagrams illustrate the general mechanisms of these pathways and the putative points of interaction for Vaccarin.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and metabolism. Vaccarin is reported to influence this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Regulation of Cell Growth, Proliferation, Survival Vaccarin Vaccarin Vaccarin->PI3K Modulation

Figure 3. The PI3K/AKT signaling pathway and the putative role of Vaccarin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Vaccarin has also been implicated in the modulation of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Translocation and Activation Vaccarin Vaccarin Vaccarin->Raf Modulation

Figure 4. The MAPK/ERK signaling pathway and the putative role of Vaccarin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of Vaccarin, drawing from available chemical data. While specific, raw experimental data for Vaccarin remains elusive in publicly accessible domains, the general protocols and principles for the structural elucidation of flavonoid glycosides have been presented. The involvement of Vaccarin in the PI3K/AKT and MAPK/ERK signaling pathways highlights its potential as a lead compound in drug discovery. Further research is warranted to fully characterize its structural details and to elucidate the precise molecular mechanisms underlying its pharmacological activities.

References

Vaccarin: A Potent Modulator of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound with significant pro-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including wound healing, tissue regeneration, and ischemic diseases.[1][4] This technical guide provides a comprehensive overview of the role of vaccarin in angiogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of vaccarin.

Core Mechanism of Action: Stimulation of Pro-Angiogenic Signaling Pathways

Vaccarin exerts its pro-angiogenic effects primarily through the activation of key intracellular signaling cascades within endothelial cells. The most prominently implicated pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Additionally, evidence points to the involvement of the Fibroblast Growth Factor (FGF) signaling pathway, specifically through the FGF-2/FGFR1 and bFGF/bFGFR2 axes, which act upstream of the PI3K/Akt and MAPK/ERK pathways.

The activation of these pathways culminates in the stimulation of crucial endothelial cell functions that drive angiogenesis, including proliferation, migration, and tube formation.

Quantitative Data on the Pro-Angiogenic Effects of Vaccarin

The pro-angiogenic activity of vaccarin has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Efficacy of Vaccarin on Human Microvascular Endothelial Cells (HMEC-1)
ParameterVaccarin Concentration (µM)ResultReference
Cell Proliferation 2.15125.62 ± 1.14% of control (P<0.01)
0.54103.15 ± 0.95% of control (P<0.05)
1.08109.71 ± 0.85% of control (P<0.05)
4.30117.54 ± 1.65% of control (P<0.05)
8.60114.54 ± 1.85% of control (P<0.05)
17.20110.21 ± 1.27% of control (P<0.05)
34.40Not specified, but P<0.05
Cell Migration 2.15Significant promotion
Tube Formation 2.15Significant promotion
In Vivo Efficacy of Vaccarin in Angiogenesis Models
ModelTreatmentParameterResultReference
Mouse Matrigel Plug Vaccarin (5 and 10 mg/kg/day, oral) + EGFMicrovessel Density (MVD)Significant increase compared to EGF alone
p-Akt ExpressionMarkedly upregulated
p-Erk ExpressionMarkedly upregulated
Rat Skin Excision Wound VaccarinMicrovessel Density (MVD)Markedly higher than control
p-Akt ExpressionSignificantly higher than control
p-Erk ExpressionSignificantly higher than control
p-bFGFR ExpressionSignificant difference compared to control

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on vaccarin and angiogenesis.

In Vitro Assays

1. Cell Proliferation Assay (Sulforhodamine B Assay)

  • Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

  • Methodology:

    • Seed HMEC-1 cells in 96-well plates at a density of 5,000-20,000 cells/well and culture for 24 hours.

    • Treat the cells with varying concentrations of vaccarin (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM) for 48 hours.

    • Fix the cells by gently adding 50-100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air-dry.

    • Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.

    • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

2. Cell Migration Assay (Wound Healing Assay)

  • Cell Line: HMEC-1.

  • Methodology:

    • Grow HMEC-1 cells to confluence in 6-well plates.

    • Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove cell debris.

    • Incubate the cells with vaccarin (e.g., 2.15 µM) in a medium with reduced serum.

    • Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).

    • Quantify the migration by measuring the area of the wound closure using image analysis software (e.g., ImageJ).

3. Tube Formation Assay

  • Cell Line: HMEC-1.

  • Methodology:

    • Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest HMEC-1 cells and resuspend them in a basal medium containing vaccarin (e.g., 2.15 µM).

    • Seed the cells onto the solidified Matrigel at a density of 2 x 10^4 cells/well.

    • Incubate the plate for 4-6 hours at 37°C.

    • Visualize the formation of capillary-like structures using a phase-contrast microscope.

    • Quantify tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops using image analysis software.

In Vivo Assay

1. Mouse Matrigel Plug Assay

  • Animal Model: ICR mice or similar strains.

  • Methodology:

    • Thaw growth factor-reduced Matrigel on ice.

    • Mix the liquid Matrigel with an angiogenic stimulus, such as Epidermal Growth Factor (EGF) or Basic Fibroblast Growth Factor (bFGF), with or without vaccarin.

    • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

    • Administer vaccarin orally (e.g., 5 and 10 mg/kg/day) for a specified period (e.g., 14 days).

    • After the experimental period, excise the Matrigel plugs.

    • Fix the plugs in 10% formalin, embed in paraffin, and section for histological analysis.

    • Perform immunohistochemistry for angiogenesis markers such as CD31 to visualize blood vessels.

    • Quantify angiogenesis by measuring the microvessel density (MVD) within the Matrigel plug.

Protein Expression Analysis

1. Immunohistochemistry (IHC)

  • Sample: Paraffin-embedded Matrigel plugs or tissue sections.

  • Methodology:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer and heating method.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies against target proteins (e.g., CD31, p-Akt, p-Erk) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Analyze the staining intensity and distribution using a microscope and image analysis software.

2. Western Blotting

  • Sample: Protein lysates from cultured endothelial cells.

  • Methodology:

    • Lyse the cells in a suitable buffer to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate 20-50 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-bFGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

vaccarin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus Vaccarin Vaccarin FGF2 FGF-2/ bFGF Vaccarin->FGF2 induces expression FGFR FGFR1/ bFGFR2 FGF2->FGFR activates PI3K PI3K FGFR->PI3K Ras Ras FGFR->Ras Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAkt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK pERK->Angiogenesis

Caption: Vaccarin-induced pro-angiogenic signaling pathways.

Experimental Workflows

in_vitro_workflow cluster_proliferation Cell Proliferation Assay cluster_migration Wound Healing Assay cluster_tube Tube Formation Assay p1 Seed HMEC-1 cells in 96-well plate p2 Treat with Vaccarin p1->p2 p3 Incubate for 48h p2->p3 p4 Fix with TCA p3->p4 p5 Stain with SRB p4->p5 p6 Measure OD p5->p6 m1 Grow HMEC-1 to confluence m2 Create scratch m1->m2 m3 Treat with Vaccarin m2->m3 m4 Image at 0h and 24h m3->m4 m5 Quantify wound closure m4->m5 t1 Coat wells with Matrigel t2 Solidify Matrigel at 37°C t1->t2 t3 Seed HMEC-1 cells with Vaccarin t2->t3 t4 Incubate for 4-6h t3->t4 t5 Visualize and quantify tubes t4->t5

Caption: In vitro experimental workflows for angiogenesis assays.

in_vivo_workflow cluster_matrigel_plug Mouse Matrigel Plug Assay mp1 Mix Matrigel with angiogenic stimulus +/- Vaccarin mp2 Subcutaneous injection into mice mp1->mp2 mp3 Oral administration of Vaccarin mp2->mp3 mp4 Excise Matrigel plugs mp3->mp4 mp5 Histological analysis (IHC) mp4->mp5 mp6 Quantify MVD mp5->mp6

References

Initial Studies on Vaccarin for Lactation Insufficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside derived from the seeds of Vaccaria segetalis, has been investigated in preliminary studies for its potential to alleviate lactation insufficiency. This document provides a technical overview of the initial research, summarizing key quantitative findings, detailing relevant experimental protocols, and visualizing the proposed molecular mechanisms of action. The data presented herein are based on in vitro studies using bovine mammary epithelial cells (BMECs) and in vivo studies in a rat model of lactation insufficiency. Two primary signaling pathways have been implicated in the galactogogic effects of vaccarin: the Prolactin (Prl) receptor-PI3K signaling pathway and the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for lactation enhancement.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on vaccarin's effects on lactation-related parameters.

Table 1: In Vitro Effects of Vaccarin on Bovine Mammary Epithelial Cells (BMECs)

ParameterVaccarin ConcentrationResultCitation
Optimal Concentration0.5 µg/mLBest stimulatory effects on cell proliferation, milk fat, and protein synthesis.[1]
Cell Proliferation0.5 µg/mLSimilar effect to 0.5 µg/mL Prolactin (Prl).[1]
Milk Fat Synthesis0.5 µg/mLSimilar effect to 0.5 µg/mL Prolactin (Prl).[1]
Milk Protein Synthesis0.5 µg/mLSimilar effect to 0.5 µg/mL Prolactin (Prl).[1]
Cyclin D1 Expression0.5 µg/mLSimilar effect to 0.5 µg/mL Prolactin (Prl).[1]
mTOR Phosphorylation0.5 µg/mLSimilar effect to 0.5 µg/mL Prolactin (Prl).
SREBP-1c Expression & Maturation0.5 µg/mLSimilar effect to 0.5 µg/mL Prolactin (Prl).
Prl Receptor Expression0.5 µg/mLBest stimulatory effects.

Table 2: In Vivo Effects of Vaccarin in a Rat Model of Lactation Insufficiency

ParameterTreatmentResultCitation
Milk ProductionVaccarinEffectively increased milk production.
Mammary Duct ThicknessVaccarinSignificantly improved.
Mammary Follicle DensityVaccarinSignificantly improved.
Prolactin (PRL) SecretionVaccarinPromoted.
Prolactin Receptor (PRLR) ExpressionVaccarinPromoted.
FASN, CSN2, and GLUT1 ExpressionVaccarinSignificantly promoted.
ALKBH5 ExpressionLactation Insufficiency ModelUpregulated.
SFRP2 ExpressionLactation Insufficiency ModelPromoted (by ALKBH5).
Wnt/β-catenin Signaling PathwayLactation Insufficiency ModelInhibited.
SFRP2 ExpressionVaccarinInhibited (by targeting ALKBH5).
Wnt/β-catenin Signaling PathwayVaccarinActivated.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies on vaccarin. These protocols are based on established techniques in the field and are intended to provide a comprehensive guide for replicating and expanding upon this research.

In Vitro Studies with Bovine Mammary Epithelial Cells (BMECs)
  • Tissue Collection: Mammary tissue is aseptically collected from lactating cows immediately after slaughter. The tissue is transported to the laboratory in chilled DMEM/F12 medium supplemented with antibiotics.

  • Tissue Digestion: The tissue is minced and subjected to enzymatic digestion using a solution containing collagenase and hyaluronidase to dissociate the cells from the extracellular matrix.

  • Cell Isolation and Culture: The resulting cell suspension is filtered and centrifuged to pellet the cells. The cells are then resuspended in DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, hydrocortisone, and prolactin, and plated onto collagen-coated culture flasks.

  • Cell Maintenance: The cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 48 hours.

  • A stock solution of vaccarin is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the cell culture medium.

  • BMECs are seeded in multi-well plates and allowed to adhere and grow to a specified confluency.

  • The culture medium is then replaced with medium containing different concentrations of vaccarin (e.g., 0.1, 0.5, 1.0 µg/mL) or a vehicle control. Prolactin (0.5 µg/mL) is used as a positive control.

  • The cells are incubated for a specified period (e.g., 24, 48 hours) before being harvested for analysis.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Cyclin D1, p-mTOR, SREBP-1c, ALKBH5, SFRP2, β-catenin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies in a Rat Model of Lactation Insufficiency
  • Animal Model: Lactating Sprague-Dawley rats are used.

  • Hormonal Intervention: Lactation insufficiency can be induced by administering progesterone during late pregnancy, which can interfere with the normal hormonal cascade required for lactogenesis. Another method involves the administration of a dopamine agonist to suppress prolactin levels.

  • Confirmation: The successful induction of lactation insufficiency is confirmed by monitoring pup weight gain and milk production.

  • Rats with lactation insufficiency are randomly assigned to a control group or a vaccarin-treated group.

  • Vaccarin is administered orally by gavage at a specified dose and frequency for a defined period. The control group receives the vehicle.

  • Pup Weight Gain Method: The weight of the pups is recorded before and after a defined period of suckling. The difference in weight provides an estimate of the milk consumed.

  • Direct Milking: Dams are separated from their pups for a short period to allow milk to accumulate. They are then anesthetized, and oxytocin is administered to stimulate milk let-down. Milk is then manually expressed and collected for volume and composition analysis.

  • Tissue Collection: At the end of the treatment period, the rats are euthanized, and the mammary glands are dissected.

  • Whole Mount Preparation: The mammary glands are spread on a glass slide, fixed in Carnoy's solution, and stained with carmine alum to visualize the epithelial ductal structures.

  • Morphometric Analysis: The stained whole mounts are imaged, and various parameters are quantified using image analysis software, such as the number of terminal end buds, ductal branching, and the area of the epithelial tree.

Mandatory Visualizations

Signaling Pathways

Prl_PI3K_Signaling_Pathway Vaccarin Vaccarin PrlR Prolactin Receptor (PrlR) Vaccarin->PrlR stimulates expression and activation PI3K PI3K PrlR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CyclinD1 Cyclin D1 Akt->CyclinD1 SREBP1c SREBP-1c mTOR->SREBP1c promotes maturation Proliferation Cell Proliferation mTOR->Proliferation MilkSynthesis Milk Synthesis (Fat & Protein) SREBP1c->MilkSynthesis CyclinD1->Proliferation

Caption: Vaccarin-activated Prl receptor-PI3K signaling pathway.

ALKBH5_Wnt_Signaling_Pathway cluster_insufficiency Lactation Insufficiency cluster_vaccarin Vaccarin Treatment ALKBH5_up ALKBH5 (Upregulated) SFRP2_up SFRP2 (Upregulated) ALKBH5_up->SFRP2_up Wnt_down Wnt/β-catenin (Inhibited) SFRP2_up->Wnt_down inhibits Milk_down Milk Secretion (Decreased) Wnt_down->Milk_down Vaccarin Vaccarin ALKBH5_down ALKBH5 (Targeted) Vaccarin->ALKBH5_down SFRP2_down SFRP2 (Inhibited) ALKBH5_down->SFRP2_down inhibits Wnt_up Wnt/β-catenin (Activated) SFRP2_down->Wnt_up removes inhibition Milk_up Milk Secretion (Increased) Wnt_up->Milk_up

Caption: Vaccarin's effect on the ALKBH5-SFRP2-Wnt/β-catenin pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BMEC_culture Primary Culture of BMECs Vac_treat_vitro Vaccarin Treatment BMEC_culture->Vac_treat_vitro WB_analysis Western Blot Analysis Vac_treat_vitro->WB_analysis Prolif_assay Proliferation & Synthesis Assays Vac_treat_vitro->Prolif_assay Induce_insuff Induce Lactation Insufficiency in Rats Vac_admin Vaccarin Administration Induce_insuff->Vac_admin Milk_quant Quantify Milk Production Vac_admin->Milk_quant Mammary_analysis Mammary Gland Morphometric Analysis Vac_admin->Mammary_analysis

Caption: General experimental workflow for vaccarin and lactation studies.

References

Technical Guide: Targeting the MEK/ERK Pathway in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Methodological and Application-Focused Whitepaper for Drug Development Professionals

Introduction: The MEK/ERK Signaling Pathway in Cancer

The RAS-RAF-MEK-ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] This pathway transduces signals from extracellular growth factors via cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1]

The cascade is initiated by the activation of the GTPase RAS, which then recruits and activates RAF kinases.[2] Activated RAF subsequently phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. In the final step of the cascade, activated MEK phosphorylates the extracellular signal-regulated kinases, ERK1 and ERK2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to activate a multitude of transcription factors, driving cellular proliferation and survival.

Aberrant activation of the RAS-RAF-MEK-ERK pathway is a hallmark of many human cancers, found in over a third of all malignancies. This dysregulation is often caused by gain-of-function mutations in upstream components, particularly in RAS and BRAF genes. Consequently, the components of this pathway, especially MEK1/2, have become highly attractive targets for therapeutic intervention in oncology.

Therapeutic Strategy: MEK Inhibition

MEK inhibitors are a class of targeted therapies that act as highly selective, non-ATP-competitive inhibitors of MEK1 and MEK2. They bind to a unique allosteric pocket adjacent to the ATP-binding site, locking MEK into a catalytically inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling that promotes tumor cell proliferation and survival.

By targeting a downstream node in the pathway, MEK inhibitors can be effective in cancers driven by mutations in upstream components like BRAF or RAS. This has led to their successful clinical application, particularly in BRAF-mutant melanoma.

Data Presentation: Efficacy of MEK Inhibitors

The efficacy of a MEK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. The table below summarizes representative IC50 values for the MEK inhibitor Selumetinib across various melanoma cell lines, demonstrating sensitivity in lines with BRAF mutations.

Table 1: Selumetinib IC50 Values in BRAF V600E Mutant Melanoma Cell Lines

Cell LineCancer TypeIC50 (µM)
A375Malignant Melanoma0.076
MEL-HOMalignant Melanoma0.057
IGR-37Malignant Melanoma0.020
M14Malignant Melanoma0.063
WM35Malignant Melanoma0.082

Data sourced from the Genomics of Drug Sensitivity in Cancer database. IC50 values represent the micromolar concentration of Selumetinib required to inhibit cell growth by 50%.

Experimental Protocols

Evaluating the efficacy of a MEK inhibitor involves two key experimental approaches: quantifying the inhibition of the target pathway (measuring p-ERK levels) and assessing the resulting effect on cancer cell viability.

Protocol: Western Blot Analysis for Phosphorylated ERK (p-ERK)

This protocol details the measurement of p-ERK levels in cancer cells following treatment with a MEK inhibitor, which serves as a direct indicator of target engagement and pathway inhibition.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the MEK inhibitor (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 1-4 hours).

  • If required, stimulate the ERK pathway with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) after the inhibitor pre-treatment.

2. Lysate Preparation:

  • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize all samples to the same protein concentration using lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution).

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Add an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK.

  • Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of the MEK inhibitor.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of the MEK inhibitor and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

2. MTT Reagent Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

3. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.

  • Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background.

4. Data Analysis:

  • Subtract the absorbance of the media-only background control wells.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the core components of the RAS-RAF-MEK-ERK signaling cascade and highlights the point of intervention for MEK inhibitors.

MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P pERK_n p-ERK1/2 ERK->pERK_n Translocation MEKi MEK Inhibitor MEKi->MEK Inhibits TF Transcription Factors pERK_n->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.
Experimental Workflow Diagram

This diagram outlines the logical flow of experiments to assess the efficacy of a novel MEK inhibitor, from initial biochemical assays to cellular viability determination.

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement Analysis cluster_phase2 Phase 2: Cellular Response Assessment start Treat Cancer Cells with MEK Inhibitor lysate Prepare Protein Lysates start->lysate wb Western Blot for p-ERK and Total ERK lysate->wb quant Densitometry Analysis: (p-ERK / Total ERK) wb->quant end_node Confirm In Vitro Efficacy quant->end_node Correlates with start2 Treat Cancer Cells with MEK Inhibitor mtt Perform MTT Assay start2->mtt absorbance Measure Absorbance (570 nm) mtt->absorbance ic50 Calculate % Viability and Determine IC50 absorbance->ic50 ic50->end_node

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the LC-MS/MS Quantification of Vaccarin

This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of vaccarin, a major active flavonoid glycoside from Vaccaria segetalis.[1] The described methodology is crucial for pharmacokinetic studies and bioanalytical research involving this compound.

Introduction to Vaccarin and the Need for a Robust Analytical Method

Vaccarin is a flavonoid glycoside considered to be one of the primary bioactive constituents of Vaccaria segetalis (semen vaccariae).[1] To accurately assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), a sensitive and specific analytical method is essential. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2][3] This document outlines a detailed, validated LC-MS/MS method for the determination of vaccarin in biological matrices, specifically rat plasma.[1]

Experimental Protocol: LC-MS/MS Method for Vaccarin Quantification

A simple and specific liquid chromatography-tandem mass spectrometric method has been developed and validated for the quantification of vaccarin in rat plasma.

Sample Preparation

The sample preparation process utilizes a straightforward protein precipitation method:

  • Aliquots of plasma samples are treated with methanol to precipitate proteins.

  • The mixture is vortexed and then centrifuged to separate the supernatant from the precipitated protein pellet.

  • The clear supernatant is collected for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is achieved using a Venusil-C18 analytical column (2.1 × 50 mm, 5 µm particles). A gradient elution is employed with a mobile phase consisting of:

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: Methanol

The use of a gradient elution allows for the effective separation of vaccarin from endogenous plasma components.

Mass Spectrometry

An Agilent Triple Quad LC/MS system equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the positive multiple reaction monitoring (MRM) mode. The MRM transitions are optimized for the specific detection of vaccarin.

Method Validation

The bioanalytical method was fully validated according to established guidelines. The validation parameters demonstrate the reliability and robustness of the method for its intended purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data from the method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range12.5 - 25,000 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

ParameterValue
Intra-day Precision (%RSD)< 9.1%
Inter-day Precision (%RSD)< 9.1%
Accuracy (%RE)-2.8% to 8.7%

Table 3: Sensitivity and Stability

ParameterValue
Lower Limit of Quantification (LLOQ)12.5 ng/mL
Analyte StabilityStable under various storage conditions

Application in a Pharmacokinetic Study

This validated LC-MS/MS method was successfully applied to a preliminary pharmacokinetic study of vaccarin in rats. The study involved intravenous administration of vaccarin at three different dose levels: 1.21, 2.41, and 4.82 mg/kg. The ability to accurately measure plasma concentrations of vaccarin over time allowed for the determination of key pharmacokinetic parameters.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the LC-MS/MS quantification of vaccarin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Rat Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (Venusil-C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (Positive MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pharmacokinetic_analysis Pharmacokinetic Analysis quantification->pharmacokinetic_analysis

Caption: Experimental workflow for vaccarin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of vaccarin in rat plasma. Its successful application in a pharmacokinetic study demonstrates its suitability for bioanalytical applications in drug discovery and development. This in-depth guide provides researchers with the necessary information to replicate and potentially adapt this method for their specific research needs.

References

An In-depth Technical Guide to the Administration of Vaccarin in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protocols for administering Vaccarin to mice, tailored for preclinical research settings. This document synthesizes findings from various studies to offer detailed methodologies, quantitative data summaries, and visualizations of associated signaling pathways.

Introduction to Vaccarin

Vaccarin is a flavonoid glycoside that has been investigated for a range of therapeutic effects. Preclinical studies in mice have demonstrated its potential in ameliorating conditions such as diabetic nephropathy, insulin resistance, and impaired wound healing. Its mechanisms of action often involve the modulation of key cellular signaling pathways. This guide outlines the necessary protocols to facilitate further research into its therapeutic potential.

Preparation of Vaccarin for Administration

The solubility of Vaccarin is a critical factor in the preparation of dosing solutions. It is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in ethanol. For in vivo studies, it is crucial to select a vehicle that ensures the solubility and stability of Vaccarin while minimizing toxicity to the animals.

Recommended Vehicle Preparation:

  • For Intraperitoneal (IP) Injection:

    • Dissolve Vaccarin in a minimal amount of 100% DMSO.

    • Further dilute the solution with sterile physiological saline (0.9% NaCl) to the final desired concentration.

    • The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.

  • For Oral Gavage (PO):

    • Vaccarin can be suspended in an aqueous vehicle for oral administration. A common and effective vehicle is a 0.5% to 1% solution of carboxymethylcellulose (CMC) in sterile water.

    • Alternatively, if a solution is preferred, the DMSO-dissolved Vaccarin can be diluted in a suitable aqueous vehicle, ensuring the final DMSO concentration is low.

Experimental Protocols for Vaccarin Administration

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. The two most common routes for Vaccarin administration in mice are intraperitoneal injection and oral gavage.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Vaccarin solution

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Securely restrain the mouse to expose the abdomen. This can be done manually by scruffing the back of the neck and securing the tail.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure no blood or urine is drawn, which would indicate improper placement.

  • Administration: Slowly inject the Vaccarin solution. The recommended maximum injection volume for a mouse is 10 mL/kg of body weight.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

Oral Gavage (PO) Protocol

Oral gavage is used for the precise oral administration of a liquid compound directly into the stomach.

Materials:

  • Sterile syringes (1 mL)

  • Flexible or rigid oral gavage needle (18-20 gauge for adult mice)

  • Vaccarin suspension/solution

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.

  • Administration: Once the needle is in the stomach (indicated by the lack of resistance and the appropriate depth of insertion), slowly administer the Vaccarin suspension/solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.

  • Withdrawal and Monitoring: Gently remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress or discomfort.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Vaccarin in mice.

Study Focus Mouse Model Vaccarin Dose & Administration Route Treatment Duration Key Quantitative Findings Reference
Diabetic NephropathyHigh-fat diet/streptozocin-induced T2DM mice1 mg/kg/day, IP8 weeks- Fasting Blood Glucose: Significantly reduced in Vaccarin-treated mice compared to the diabetic model group. - Urine Albumin, BUN, and Scr: Significantly lower in Vaccarin-treated mice. - Renal/Body Weight Index: Significantly lower in the Vaccarin group.[1][2]
Insulin ResistanceHigh-fat diet-induced obese miceNot explicitly statedNot explicitly stated- Glucose Uptake: Enhanced in white adipose tissue and skeletal muscle in Vaccarin-treated mice.[3]
Endothelial Inflammatory Injury in DiabetesHigh-fat diet/streptozocin-induced T2DM mice1 mg/kg, intragastric gavage6 weeks- Blood Glucose: Significantly lower in the Vaccarin group after oral glucose administration in an OGTT. - Insulin Sensitivity: Improved in the Vaccarin group as shown by an ITT.[4]
Diabetic Chronic Wound HealingT1DM mice with pressure ulcersNot explicitly stated7 days- Wound Healing Rate: Dramatically accelerated in Vaccarin-treated mice.[5]

Signaling Pathways and Experimental Workflows

Vaccarin exerts its effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for in vivo studies.

Signaling Pathways Modulated by Vaccarin

Vaccarin_Signaling_Pathways cluster_EGFR Diabetic Nephropathy cluster_GPR120 Insulin Resistance cluster_FOXP2 Diabetic Wound Healing Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR inhibits ERK ERK1/2 EGFR->ERK Renal_Fibrosis Renal Fibrosis/ Inflammation ERK->Renal_Fibrosis Vaccarin2 Vaccarin GPR120 GPR120 Vaccarin2->GPR120 activates PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Vaccarin3 Vaccarin FOXP2 FOXP2 Vaccarin3->FOXP2 activates AGGF1 AGGF1 FOXP2->AGGF1 PI3K_AKT_ERK PI3K/AKT & ERK1/2 Phosphorylation AGGF1->PI3K_AKT_ERK Cell_Prolif_Migr Cell Proliferation & Migration PI3K_AKT_ERK->Cell_Prolif_Migr Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Induction of Disease Model (e.g., High-Fat Diet + STZ) A->B C Grouping of Animals (Control, Model, Vaccarin-Treated) B->C D Vaccarin Administration (IP or Oral Gavage) Daily for specified duration C->D E Monitoring & Data Collection (Body weight, blood glucose, etc.) D->E During treatment F Terminal Procedures (e.g., OGTT, ITT, Tissue Collection) D->F End of treatment E->D G Biochemical & Histological Analysis (Western Blot, IHC, etc.) F->G

References

The Application of Vaccarin in Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant interest in biomedical research. Its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects, have been widely reported. In the context of cell culture, Vaccarin serves as a valuable tool for investigating cellular processes such as proliferation, apoptosis, migration, and invasion. This technical guide provides an in-depth overview of the use of Vaccarin in in vitro experiments, focusing on its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Key Signaling Pathways

Vaccarin exerts its cellular effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results. The primary signaling cascades influenced by Vaccarin include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Vaccarin has been shown to modulate the phosphorylation of PI3K and Akt, thereby influencing downstream effectors. In some contexts, it activates this pathway, promoting cell survival and proliferation, while in others, it can lead to its inhibition, inducing apoptosis.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is critical for cell proliferation, differentiation, and migration. Vaccarin can influence the phosphorylation status of key proteins in this pathway, such as MEK and ERK, leading to changes in cell behavior.

  • Wnt/β-catenin Pathway: This pathway is integral to embryonic development and tissue homeostasis. Dysregulation of the Wnt/β-catenin pathway is often associated with cancer. Vaccarin has been observed to modulate the levels of β-catenin and its downstream targets, thereby affecting cell fate.

Data Presentation: Quantitative Effects of Vaccarin

The following tables summarize the quantitative effects of Vaccarin observed in various cell culture experiments. These values can serve as a starting point for experimental design, though optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental condition.

Cell LineAssay TypeVaccarin ConcentrationIncubation TimeObserved Effect
HMEC-1 Proliferation2.15 µM48 hoursSignificant promotion of cell proliferation
Migration2.15 µMNot specifiedSignificant promotion of cell migration
Tube Formation2.15 µMNot specifiedSignificant promotion of tube formation
T24 (Bladder) Proliferation5, 10, 20 µmol/LNot specifiedInhibition of cell proliferation
Migration5, 10, 20 µmol/LNot specifiedInhibition of cell migration
Invasion5, 10, 20 µmol/LNot specifiedInhibition of cell invasion
MDA-MB-231 (Breast) ApoptosisNot specified24-48 hoursInduction of apoptosis
A549 (Lung) EMTNot specifiedNot specifiedSuppression of epithelial-mesenchymal transition

Note: The data for T24, MDA-MB-231, and A549 cells are based on the effects of other flavonoids or inhibitors in these cell lines, suggesting a potential starting range for Vaccarin experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Vaccarin.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Vaccarin Treatment: Treat the cells with various concentrations of Vaccarin (e.g., 0.1, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of Vaccarin concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Vaccarin for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Protocol:

  • Create a Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of Vaccarin.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Prepare Transwell Inserts: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in the upper chamber in serum-free medium containing Vaccarin.

  • Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of invaded cells in several microscopic fields.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and to assess the activation state of signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with Vaccarin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

Protocol:

  • RNA Extraction: Treat cells with Vaccarin and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green Master Mix, and gene-specific primers (e.g., for Bcl-2, Bax, Caspase-3).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Mandatory Visualizations

Signaling Pathways

G cluster_0 PI3K/Akt Signaling Pathway Vaccarin_PI3K Vaccarin PI3K PI3K Vaccarin_PI3K->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes

Caption: Vaccarin's modulation of the PI3K/Akt signaling pathway.

G cluster_1 MAPK/ERK Signaling Pathway Vaccarin_MAPK Vaccarin Ras Ras Vaccarin_MAPK->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration Promotes

Caption: Vaccarin's influence on the MAPK/ERK signaling cascade.

Experimental Workflow

G cluster_2 General Experimental Workflow for Vaccarin Start Start: Cell Culture Treatment Vaccarin Treatment Start->Treatment Assay Perform Cell-Based Assay Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: A generalized workflow for in vitro experiments with Vaccarin.

Conclusion

Vaccarin is a versatile flavonoid with significant potential for modulating key cellular processes. This guide provides a foundational framework for researchers and scientists to design and execute cell culture experiments with Vaccarin. By understanding its mechanisms of action and utilizing the detailed protocols provided, investigators can effectively explore the therapeutic potential of Vaccarin in various disease models. It is imperative to empirically determine the optimal experimental conditions for each specific cell line and research question to ensure robust and reproducible results.

Technical Guide: The Application of Vaccarin in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Wound healing is a complex, multi-phasic biological process crucial for maintaining skin integrity.[1][2] Dysregulation in this process can lead to chronic, non-healing wounds, particularly in conditions like diabetes.[3][4] Vaccarin, a flavonoid monomer extracted from the seeds of Vaccaria segetalis, has emerged as a promising therapeutic agent for accelerating wound repair.[1] This technical guide provides an in-depth review of the current research on vaccarin's application in wound healing, focusing on its molecular mechanisms, supporting quantitative data from in vivo and in vitro studies, and detailed experimental protocols. The primary mechanisms of action involve the promotion of angiogenesis and the proliferation and migration of key skin cells, mediated through the activation of specific signaling pathways.

Molecular Mechanisms of Action

Vaccarin primarily accelerates wound healing by promoting angiogenesis—the formation of new blood vessels from pre-existing ones. This process is critical for supplying oxygen and nutrients to the wound site. Studies have demonstrated that vaccarin's pro-angiogenic effects are mediated through the activation of two key signaling pathways: the PI3K/AKT and MAPK/ERK pathways. In the context of diabetic wounds, vaccarin has also been shown to function by activating the FOXP2/AGGF1 pathway, which subsequently enhances the phosphorylation of Akt and Erk1/2.

PI3K/AKT and MAPK/ERK Signaling Pathways

In vivo studies show that vaccarin treatment leads to an increased expression of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk). The activation of these pathways is linked to the upregulation of basic fibroblast growth factor receptor (bFGFR). This cascade stimulates the proliferation and migration of endothelial cells and fibroblasts, which are fundamental to the formation of granulation tissue and re-epithelialization.

G Vaccarin-Mediated Activation of PI3K/AKT and MAPK/ERK Pathways cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 V Vaccarin bFGFR bFGFR V->bFGFR Activates PI3K PI3K bFGFR->PI3K MAPK MAPK bFGFR->MAPK Akt Akt PI3K->Akt pAkt p-Akt (Activated) Akt->pAkt Phosphorylation Proliferation Endothelial & Fibroblast Cell Proliferation pAkt->Proliferation Angiogenesis Angiogenesis pAkt->Angiogenesis ERK ERK MAPK->ERK pERK p-ERK (Activated) ERK->pERK Phosphorylation pERK->Proliferation pERK->Angiogenesis Healing Accelerated Wound Healing Proliferation->Healing Angiogenesis->Healing

Caption: Vaccarin activates bFGFR, initiating PI3K/AKT and MAPK/ERK pathways.

FOXP2/AGGF1 Signaling in Diabetic Wounds

In high-glucose environments, which mimic diabetic conditions, vaccarin has been shown to promote the proliferation and migration of human microvascular endothelial cells (HMEC-1). This effect is dependent on the activation of the FOXP2/AGGF1 pathway. Vaccarin treatment enhances the expression of forkhead box p2 (FOXP2) protein, which in turn upregulates the angiogenic factor AGGF1. The activation of AGGF1 leads to increased phosphorylation of Akt and Erk1/2, promoting endothelial function and accelerating the healing of chronic diabetic wounds.

G Vaccarin's Role in Diabetic Wound Healing via FOXP2/AGGF1 Pathway cluster_0 cluster_1 cluster_2 cluster_3 V Vaccarin FOXP2 FOXP2 V->FOXP2 Promotes HG High Glucose (Diabetic Condition) HG->FOXP2 Inhibits AGGF1 AGGF1 (Angiogenic Factor) FOXP2->AGGF1 Upregulates PI3K_Akt PI3K/Akt Pathway AGGF1->PI3K_Akt Activates Erk1_2 Erk1/2 Pathway AGGF1->Erk1_2 Activates Endo_Func Endothelial Cell Proliferation & Migration PI3K_Akt->Endo_Func Erk1_2->Endo_Func Healing Accelerated Diabetic Wound Healing Endo_Func->Healing

Caption: Vaccarin counters high-glucose effects by activating the FOXP2/AGGF1 pathway.

In Vivo Studies and Data

In vivo models are critical for evaluating the therapeutic efficacy of vaccarin in a complex biological system. Studies have primarily used rat excision models and diabetic mouse models.

Quantitative Data from In Vivo Models

The following tables summarize key quantitative findings from representative in vivo studies.

Table 1: Effect of Vaccarin on Wound Closure in a Rat Excision Model

Time Point Vehicle Control Group (Wound Closure %) 0.1% Vaccarin Group (Wound Closure %) Statistical Significance
Day 3 Data not specified Data not specified p < 0.05
Day 6 Approx. 30% Approx. 50% p < 0.01
Day 9 Approx. 60% Approx. 85% p < 0.01
Day 11 Approx. 80% > 95% p < 0.01

(Data adapted from Hou et al., 2020. Percentages are estimated from graphical data for illustrative purposes)

Table 2: Histological Evaluation of Cellular Proliferation in Wound Tissue

Cell Type Treatment Group Day 6 Day 9 Day 11
Inflammatory Cells Vehicle Control High Moderate Low
Vaccarin High Reduced Almost None
Fibroblasts Vehicle Control Low Moderate Moderate
Vaccarin Marked Proliferation High High
Endothelial Cells Vehicle Control Very Low Low Moderate
Vaccarin Low Moderate High

(Data summarized from qualitative descriptions in Hou et al., 2020)

Table 3: Protein Expression Changes in Wound Tissue

Protein Effect of Vaccarin Treatment Associated Pathway Reference
p-Akt Significantly Increased PI3K/AKT
p-Erk Significantly Increased MAPK/ERK
p-bFGFR Significantly Increased Upstream Receptor
CD31 (MVD) Markedly Higher Angiogenesis Marker
FOXP2 Increased FOXP2/AGGF1

| AGGF1 | Increased | FOXP2/AGGF1 | |

Experimental Protocols: In Vivo

G General Workflow for In Vivo Wound Healing Studies cluster_0 Phase 1: Model Creation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimation (e.g., SD Rats, T1DM Mice) B Anesthesia & Wound Creation (e.g., 1cm full-thickness excision) A->B C Group Allocation (Vehicle Control vs. Vaccarin) B->C D Topical Application of Ointment (e.g., 0.02g of 0.1% Vaccarin) C->D E Wound Area Measurement (Digital Photography at Days 0, 3, 6, 9, 11) D->E Daily F Tissue Sample Collection (Biopsy at specific time points) D->F Endpoint E->F G Histopathology (H&E Staining) Immunohistochemistry (CD31, PCNA) F->G H Western Blot Analysis (p-Akt, p-Erk, etc.) F->H

Caption: Standardized workflow for preclinical evaluation of vaccarin in animal models.

  • Rat Full-Thickness Excision Model:

    • Animals: Male Sprague-Dawley rats (8 weeks old) are used.

    • Procedure: After anesthesia, a 1 cm diameter full-thickness skin excision wound is created on the dorsum of the rat.

    • Treatment: Wounds are divided into groups. The control group receives a vehicle ointment, while the treatment group receives an ointment containing 0.1% vaccarin, applied topically.

    • Analysis: Wound closure is documented photographically at days 0, 3, 6, 9, and 11, and the percentage of wound closure is calculated. Tissue samples are collected at specified time points for histopathological (H&E staining), immunohistochemical (e.g., for CD31 to assess microvascular density), and Western blot analysis.

  • Diabetic Mouse Pressure Ulcer Model:

    • Animals: A Type 1 Diabetes (T1DM) model is established in mice.

    • Procedure: A pressure ulcer is created on the dorsal skin of the diabetic mice.

    • Treatment: Mice are divided into control and vaccarin-treated groups.

    • Analysis: The wound healing index is evaluated using an established scoring tool (e.g., EWAT). At the end of the experiment, skin tissues are harvested for Western blot analysis to determine the expression of proteins in the FOXP2/AGGF1 and PI3K/Akt/Erk pathways.

In Vitro Studies and Data

In vitro assays using cell cultures, such as Human Microvascular Endothelial Cells (HMEC-1), are essential for elucidating the specific cellular and molecular mechanisms of vaccarin.

Quantitative Data from In Vitro Models

Table 4: Effect of Vaccarin on High-Glucose-Inhibited Endothelial Cell Function

Assay Condition Result with Vaccarin Treatment Associated Pathway Reference
Cell Proliferation (CCK-8) High Glucose (HG) Reverses HG-induced inhibition of proliferation FOXP2/AGGF1
Cell Migration (Scratch Assay) High Glucose (HG) Promotes closure of the scratched area FOXP2/AGGF1, PI3K/Akt, Erk1/2
Cell Migration (Transwell Assay) High Glucose (HG) Increases the number of migrated cells FOXP2/AGGF1, PI3K/Akt, Erk1/2

| Protein Phosphorylation | High Glucose (HG) | Stimulates phosphorylation of Akt and Erk1/2 | PI3K/Akt, Erk1/2 | |

Experimental Protocols: In Vitro

G General Workflow for In Vitro Wound Healing Assays A Cell Culture (e.g., HMEC-1, Fibroblasts) B Experimental Conditions (e.g., Normal vs. High Glucose) A->B C Treatment (Control vs. Vaccarin at various doses) B->C D Proliferation Assay (CCK-8) C->D E Migration Assay (Scratch Test / Transwell) C->E F Protein Analysis (Western Blot) C->F G Tube Formation Assay (Matrigel) C->G

Caption: Standardized workflow for cell-based assays to test vaccarin's efficacy.

  • In Vitro Scratch Wound Healing Assay:

    • Cell Seeding: Human microvascular endothelial cells (HMEC-1) are seeded into 6-well plates and cultured until they reach ~90% confluency.

    • Wound Creation: A linear "scratch" or gap is created in the cell monolayer using a sterile 200 µL pipette tip.

    • Treatment: Cell debris is washed away, and a new medium is added. Cells are divided into groups: normal glucose, high glucose (to mimic diabetes), and high glucose with various concentrations of vaccarin.

    • Analysis: The closure of the wound gap is monitored and photographed with an inverted microscope at different time points (e.g., 0, 12, 24 hours). The wound area is quantified using software like ImageJ to determine the rate of cell migration.

  • Transwell Migration Assay:

    • Setup: Endothelial cells are seeded in the upper chamber of a Transwell insert.

    • Treatment: The lower chamber contains a medium with or without vaccarin, acting as a chemoattractant.

    • Analysis: After a set incubation period, non-migrated cells in the upper chamber are removed. Cells that have migrated through the porous membrane to the lower surface are fixed, stained, and counted under a microscope.

  • Western Blot Analysis:

    • Protein Extraction: Cells or homogenized tissue samples are lysed to extract total protein.

    • Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk, Erk, FOXP2, AGGF1) followed by incubation with a secondary antibody.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system, and band densities are quantified to determine relative protein expression.

Conclusion and Future Directions

The evidence strongly supports the potential of vaccarin as a therapeutic agent for wound healing. Its mechanism of action, centered on promoting angiogenesis via the PI3K/AKT, MAPK/ERK, and FOXP2/AGGF1 pathways, is well-documented in both standard and diabetic wound models. The ability of vaccarin to stimulate the proliferation and migration of endothelial cells and fibroblasts is a key driver of its efficacy.

Future research should focus on:

  • Optimizing Delivery: Developing advanced drug delivery systems (e.g., hydrogels, nanoparticles) to improve the stability and bioavailability of vaccarin at the wound site.

  • Clinical Trials: Translating the promising preclinical findings into well-designed human clinical trials to establish safety and efficacy.

  • Combination Therapy: Investigating the synergistic effects of vaccarin when combined with other growth factors or standard wound care treatments.

  • Broader Mechanisms: Exploring other potential mechanisms, such as its anti-inflammatory effects, which are hinted at by the reduction of inflammatory cells in treated wounds.

References

In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the quantitative analysis of Vaccarin, a primary active flavonoid glycoside from the seeds of Vaccaria segetalis (Semen Vaccariae). This document details experimental protocols, data presentation, and visual workflows to support research, quality control, and drug development activities.

Introduction to Vaccarin and its Analysis

Vaccarin (3-hydroxy-5,7-dimethoxy-6-(2-hydroxy-3-methoxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-chromen-4-one) is a significant bioactive compound found in Vaccaria segetalis, a plant used in traditional medicine. Its various pharmacological activities necessitate reliable and accurate analytical methods for quantification in raw materials, extracts, and biological matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Vaccarin due to its high resolution, sensitivity, and reproducibility. This guide focuses on HPLC methods coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection.

Experimental Protocols

Sample Preparation

2.1.1. Extraction from Vaccaria segetalis Seeds

A robust method for extracting Vaccarin from plant material is crucial for accurate quantification.

  • Protocol:

    • Grind the dried seeds of Vaccaria segetalis into a fine powder.

    • Accurately weigh a portion of the powdered sample.

    • Perform supersonic extraction with methanol at room temperature.[1]

    • Filter the resulting extract through a 0.45 µm membrane filter prior to HPLC analysis.[1]

2.1.2. Preparation from Biological Matrices (e.g., Plasma)

For pharmacokinetic studies, efficient extraction from biological fluids is required.

  • Protocol:

    • To a plasma sample, add methanol to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

HPLC-UV Method (General)

While specific validated HPLC-UV methods for Vaccarin are not extensively detailed in publicly available literature, a general method can be established based on the analysis of similar flavonoids.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using methanol and water is often effective for separating flavonoids.[2] A starting point could be a gradient of methanol in water, with both phases potentially acidified with a small amount of formic or acetic acid to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Detection Wavelength: Based on the flavonoid structure of Vaccarin, a UV detection wavelength in the range of 280 nm is a suitable starting point for method development.[1]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

    • Injection Volume: Typically 10-20 µL.

HPLC-ESI-MS Method

For higher sensitivity and selectivity, especially in complex matrices, an HPLC system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS) is employed.

  • Chromatographic Conditions:

    • Column: Agela Akasil C18 column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), often in positive or negative ion mode depending on the analyte's properties.

      • MS Parameters: Optimized for the specific mass of Vaccarin.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC analysis of Vaccarin and other major constituents from Semen Vaccariae.

ParameterValueReference
Precision (RSD) < 2.09%
Accuracy (Recovery) 97.0% - 105.0%

Stability-Indicating HPLC Method Development

For drug development and quality control, a stability-indicating method is essential to separate the active pharmaceutical ingredient (API) from its degradation products.

4.1. Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed on Vaccarin to generate potential degradation products. These studies typically involve subjecting a solution of Vaccarin to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing a solution to UV light.

The resulting stressed samples are then analyzed by HPLC to ensure that all degradation peaks are well-resolved from the parent Vaccarin peak.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of Vaccarin

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Vaccaria segetalis Seeds grind Grind to Powder start->grind extract Supersonic Extraction (Methanol) grind->extract filter_prep Filter (0.45 µm) extract->filter_prep hplc HPLC System (C18 Column, Gradient Elution) filter_prep->hplc detector UV or MS Detector hplc->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification (Calibration Curve) integrate->quantify end Result quantify->end Final Concentration G Vaccarin Vaccarin PrlR Prl Receptor Vaccarin->PrlR stimulates PI3K PI3K PrlR->PI3K activates mTOR mTOR (Phosphorylation) PI3K->mTOR SREBP1c SREBP-1c (Expression & Maturation) PI3K->SREBP1c CyclinD1 Cyclin D1 (Expression) PI3K->CyclinD1 MilkSynth Milk Synthesis (Fat & Protein) mTOR->MilkSynth SREBP1c->MilkSynth Proliferation Cell Proliferation CyclinD1->Proliferation

References

Synthesis of Vaccarin Derivatives: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated a wide array of pharmacological activities, including the prevention of endothelial cell injury, promotion of angiogenesis, and protection against diabetic complications.[1][2] These beneficial effects have spurred interest in the synthesis of novel Vaccarin derivatives to explore structure-activity relationships and develop new therapeutic agents. This technical guide provides a comprehensive overview of potential synthetic strategies for the derivatization of Vaccarin, based on established methodologies for flavonoid glycosides. It includes detailed hypothetical experimental protocols, quantitative data from analogous reactions, and visualizations of key biological pathways associated with Vaccarin's mechanism of action.

Introduction to Vaccarin

Vaccarin is a flavonoid characterized by a C6-C3-C6 backbone and is distinguished by the presence of multiple hydroxyl groups and glycosidic linkages.[1][3] Its chemical structure, C32H38O19, presents numerous reactive sites for chemical modification, primarily the phenolic and alcoholic hydroxyl groups on the aglycone and sugar moieties, respectively.[4] The biological activities of Vaccarin are attributed to its influence on various signaling pathways, including the MAPK/ERK, PI3K/AKT, and miR-570-3p/HDAC1 pathways. The synthesis of Vaccarin derivatives is a promising avenue for modulating its pharmacokinetic properties, enhancing its therapeutic efficacy, and investigating its molecular targets.

Potential Synthetic Strategies for Vaccarin Derivatives

Given the absence of specific literature on the synthesis of Vaccarin derivatives, this section outlines potential synthetic routes adapted from established methods for the modification of other flavonoid glycosides. The primary sites for derivatization on the Vaccarin molecule are the hydroxyl groups and the glycosidic bonds.

Acylation of Vaccarin

Acylation, the introduction of an acyl group, can modify the lipophilicity and bioavailability of Vaccarin. Both chemical and enzymatic methods are applicable.

2.1.1. Chemical Acylation

Chemical acylation of flavonoid glycosides can be achieved using various acylating agents, such as acid anhydrides or acyl chlorides, in the presence of a suitable catalyst. Regioselectivity can be a challenge due to the numerous hydroxyl groups.

Hypothetical Experimental Protocol for Acetylation of Vaccarin:

  • Dissolve Vaccarin (1 equivalent) in a mixture of pyridine and acetic anhydride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the resulting acetylated Vaccarin derivative by column chromatography on silica gel.

2.1.2. Enzymatic Acylation

Enzymatic acylation offers high regioselectivity and milder reaction conditions. Lipases are commonly used enzymes for the acylation of flavonoid glycosides.

Hypothetical Experimental Protocol for Enzymatic Acylation of Vaccarin:

  • Dissolve Vaccarin (1 equivalent) and an acyl donor (e.g., vinyl acetate, 5-10 equivalents) in an appropriate organic solvent (e.g., tert-butanol).

  • Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with constant shaking.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • After the desired conversion is reached, filter off the enzyme.

  • Evaporate the solvent and purify the product by column chromatography.

Table 1: Representative Data for Acylation of Flavonoid Glycosides

Flavonoid GlycosideAcyl DonorEnzymeSolventYield (%)Reference
RutinDecanoic acidCandida antarctica lipase B2-methyl-2-butanol55
HesperidinDecanoic acidCandida antarctica lipase B2-methyl-2-butanol55
Isoquercetinα-Linolenic acidLipaseNot specified>50
Alkylation and Prenylation of Vaccarin

Alkylation introduces an alkyl group, while prenylation adds a prenyl group, both of which can enhance the biological activity of flavonoids.

Hypothetical Experimental Protocol for C-8 Prenylation of Vaccarin (via Suzuki-Miyaura Coupling):

This multi-step protocol is adapted from methodologies for other flavonoids.

  • Protection of Hydroxyl Groups: Protect the numerous hydroxyl groups of Vaccarin using a suitable protecting group (e.g., isopropyl) to prevent side reactions.

  • Iodination at C-8: Introduce an iodine atom at the C-8 position of the protected Vaccarin.

  • Suzuki-Miyaura Cross-Coupling:

    • Dissolve the 8-iodo-protected-Vaccarin (1 equivalent) and a prenylboronic acid derivative (1.5 equivalents) in a suitable solvent system (e.g., toluene/water).

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

    • Heat the mixture under an inert atmosphere and monitor by TLC.

    • After completion, perform an aqueous workup and extract the product.

    • Purify the C-8 prenylated protected Vaccarin by column chromatography.

  • Deprotection: Remove the protecting groups to yield the C-8 prenylated Vaccarin derivative.

Table 2: Yields for Suzuki-Miyaura Cross-Coupling Reactions on Flavonoids

Flavonoid DerivativeCoupling PartnerCatalystYield (%)Reference
8-Iodo-penta-O-isopropylquercetin3-Thienylboronic acidPd(OAc)298
8-Iodo-penta-O-isopropylquercetin4-Fluorophenylboronic acidPd(OAc)281
8-Iodo-penta-O-isopropylquercetin3-Aminophenylboronic acidPd(OAc)290
Modification of Glycosidic Moieties

The sugar portions of Vaccarin can be modified through enzymatic hydrolysis (deglycosylation) or by the addition of further sugar units (glycosylation).

2.3.1. Enzymatic Deglycosylation

Specific glycosidases can be used to selectively cleave sugar moieties, leading to derivatives with altered solubility and activity.

Hypothetical Experimental Protocol for Partial Deglycosylation of Vaccarin:

  • Dissolve Vaccarin in a suitable buffer solution.

  • Add a specific glycosidase (e.g., α-L-rhamnosidase or β-D-glucosidase, depending on the target glycosidic bond).

  • Incubate the mixture at the optimal temperature and pH for the enzyme.

  • Monitor the formation of the partially deglycosylated product by HPLC.

  • Stop the reaction by heat inactivation of the enzyme or by adding a solvent.

  • Purify the desired Vaccarin derivative using chromatographic techniques.

2.3.2. Glycosylation

New sugar moieties can be attached to the Vaccarin aglycone or to existing sugars using glycosyltransferases or chemical methods like the Koenigs-Knorr reaction.

Hypothetical Experimental Protocol for Glycosylation of a Vaccarin Aglycone (Koenigs-Knorr Method):

  • Prepare the Vaccarin aglycone by complete hydrolysis of Vaccarin.

  • Dissolve the aglycone in an anhydrous solvent (e.g., quinoline/benzene).

  • Add a protected glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) as the glycosyl donor.

  • Add a promoter, such as a silver or mercury salt.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Filter the reaction mixture and perform an aqueous workup.

  • Purify the protected glycosylated product by column chromatography.

  • Remove the protecting groups from the sugar moiety to obtain the final Vaccarin glycoside derivative.

Table 3: Yields for Glycosylation of Flavonoids

Flavonoid AglyconeGlycosyl DonorMethodYield (%)Reference
QuercetinAcetylated β-D-glucosyl bromideChemical57-77
NaringeninAcetylated α-D-glucopyranosyl bromideKoenigs-Knorr30-70
KaempferolUDP-glucoseEnzymatic (UGT78D1)High

Biological Signaling Pathways of Vaccarin

The therapeutic effects of Vaccarin are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing derivatives with enhanced or novel biological activities.

Vaccarin has been shown to promote angiogenesis and wound healing by activating the MAPK/ERK and PI3K/AKT signaling pathways . Furthermore, it alleviates endothelial inflammatory injury in diabetic conditions by modulating the miR-570-3p/HDAC1 pathway .

G cluster_0 Vaccarin's Pro-Angiogenic and Wound Healing Effects Vaccarin_A Vaccarin bFGFR bFGFR Vaccarin_A->bFGFR activates PI3K PI3K bFGFR->PI3K MAPK MAPK bFGFR->MAPK AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Angiogenesis Angiogenesis & Wound Healing p_AKT->Angiogenesis ERK ERK MAPK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Angiogenesis

Caption: MAPK/ERK and PI3K/AKT signaling pathways activated by Vaccarin.

G cluster_1 Vaccarin's Anti-Inflammatory Effect in Diabetic Endothelial Injury Vaccarin_B Vaccarin miR570 miR-570-3p Vaccarin_B->miR570 upregulates HDAC1 HDAC1 miR570->HDAC1 inhibits Inflammation Inflammatory Injury (TNF-α, IL-1β) HDAC1->Inflammation promotes

Caption: Vaccarin's modulation of the miR-570-3p/HDAC1 pathway.

Experimental Workflow for Synthesis and Evaluation

The development of novel Vaccarin derivatives follows a logical workflow from synthesis to biological evaluation.

G Start Vaccarin Starting Material Synthesis Chemical or Enzymatic Derivatization (Acylation, Alkylation, etc.) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Structure Structural Characterization (NMR, MS) Purification->Structure InVitro In Vitro Biological Assays (e.g., cell proliferation, enzyme inhibition) Structure->InVitro InVivo In Vivo Animal Models (e.g., wound healing, diabetes) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for the synthesis and evaluation of Vaccarin derivatives.

Conclusion

The synthesis of Vaccarin derivatives represents a promising frontier in the development of novel therapeutics. While direct synthetic routes for Vaccarin modification are not yet reported, a wealth of knowledge on flavonoid glycoside chemistry provides a solid foundation for initiating such research. This guide offers a starting point for researchers by outlining potential synthetic strategies, providing adaptable experimental protocols, and summarizing the key biological pathways influenced by the parent compound. The systematic application of these methodologies, coupled with rigorous biological evaluation, will be instrumental in unlocking the full therapeutic potential of Vaccarin and its novel derivatives.

References

Experimental Design for Studying Vaccarin's Effects on Neovascularization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for designing and executing experiments to investigate the effects of Vaccarin on neovascularization. Vaccarin, a flavonoid glycoside, has demonstrated pro-angiogenic properties, making it a compound of interest for therapeutic applications in tissue repair and wound healing.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays, summarizes quantitative data from relevant studies, and illustrates the signaling pathways involved.

Data Presentation: Quantitative Effects of Vaccarin on Neovascularization

The following tables summarize the quantitative data on the effects of Vaccarin on key angiogenic processes.

Table 1: In Vitro Effects of Vaccarin on Endothelial Cell Function

AssayCell LineVaccarin Concentration (µM)Observed EffectQuantitative MeasurementReference
Proliferation AssayHMEC-12.15Increased cell proliferation125.62 ± 1.14% of control[3]
HMEC-10.54 - 34.40Dose-dependent increase in proliferation103.15 - 117.54% of control[3]
Migration Assay (Wound Healing)HMEC-12.15Promoted cell migrationData not quantified in the source
Tube Formation AssayHMEC-12.15Enhanced capillary-like tube formationData not quantified in the source

Table 2: In Vivo Effects of Vaccarin on Neovascularization

Assay ModelAnimal ModelVaccarin DosageOutcome MeasureQuantitative ResultReference
Matrigel Plug AssayMouse5 and 10 mg/kg (intragastric)Microvessel Density (MVD) via CD31 stainingSignificant increase compared to control
p-Akt expressionMarkedly upregulated
p-ERK expressionMarkedly upregulated
Skin Excision Wound HealingRatNot specifiedMicrovessel Density (MVD) via CD31 stainingSignificantly increased in the vaccarin-treated group
p-Akt, p-ERK, p-bFGFR expressionSignificantly increased

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the angiogenic potential of Vaccarin.

In Vitro Angiogenesis Assays

2.1.1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

  • Materials:

    • Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Basement Membrane Extract (BME), such as Matrigel®

    • 24-well or 96-well tissue culture plates

    • Vaccarin stock solution

    • Calcein AM (for fluorescent visualization, optional)

    • Inverted microscope with a digital camera

  • Protocol:

    • Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.

    • Pre-chill a 24-well or 96-well plate and pipette tips at 4°C.

    • Coat the wells of the pre-chilled plate with a thin layer of BME (e.g., 250 µl for a 24-well plate). Ensure even distribution and avoid bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

    • Harvest endothelial cells and resuspend them in a serum-reduced medium.

    • Prepare cell suspensions containing different concentrations of Vaccarin (e.g., 1.08 and 2.15 µM) and a vehicle control.

    • Seed the cells onto the solidified BME at a density of approximately 75,000 cells per well (for a 24-well plate).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • (Optional) For fluorescent imaging, incubate the cells with Calcein AM (e.g., 8 µg/mL) for 30-40 minutes before imaging.

    • Visualize and capture images of the tube-like structures using an inverted microscope.

    • Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Ex Vivo Angiogenesis Assay

2.2.1. Aortic Ring Assay

This ex vivo assay utilizes segments of the aorta to observe the sprouting of new microvessels in a three-dimensional matrix.

  • Materials:

    • Thoracic aorta from a mouse or rat

    • Sterile Phosphate-Buffered Saline (PBS)

    • Endothelial cell growth medium

    • Collagen gel or Basement Membrane Extract (BME)

    • 48-well tissue culture plates

    • Surgical instruments (forceps, scalpels)

    • Stereomicroscope

  • Protocol:

    • Euthanize a mouse or rat and aseptically dissect the thoracic aorta.

    • Place the aorta in a petri dish containing cold, sterile PBS.

    • Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue.

    • Cross-section the aorta into 1-2 mm thick rings using a sterile scalpel.

    • Coat the wells of a pre-chilled 48-well plate with a layer of collagen gel or BME and allow it to polymerize at 37°C for 30 minutes.

    • Place a single aortic ring in the center of each well on top of the polymerized matrix.

    • Cover the aortic ring with another layer of the matrix and allow it to solidify.

    • Add endothelial cell growth medium containing different concentrations of Vaccarin or a vehicle control to each well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.

    • Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.

In Vivo Angiogenesis Assay

2.3.1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the highly vascularized nature of the chick embryo's chorioallantoic membrane.

  • Materials:

    • Fertilized chicken eggs (e.g., day 6-8 of incubation)

    • Egg incubator (37.5°C, 85% humidity)

    • Sterile saline

    • Filter paper disks or sterile coverslips

    • Vaccarin solution

    • Stereomicroscope

    • Methanol/acetone mixture (1:1) for fixation

  • Protocol:

    • Clean fertilized chicken eggs with 70% ethanol and incubate them at 37.5°C with 85% humidity.

    • On day 3 of incubation, create a small window in the eggshell over the air sac to allow for the detachment of the CAM.

    • On day 7-8, carefully open the window to expose the CAM.

    • Prepare sterile filter paper disks or coverslips loaded with different concentrations of Vaccarin or a vehicle control.

    • Gently place the disk or coverslip onto the CAM, ensuring good contact with the blood vessels.

    • Seal the window with sterile tape and return the egg to the incubator for 2-3 days.

    • After incubation, re-open the window and observe the vascular response under a stereomicroscope.

    • Fix the CAM by applying a methanol/acetone (1:1) solution.

    • Excise the portion of the CAM underneath the disk/coverslip, place it on a glass slide, and capture images.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area.

Molecular Biology Techniques

2.4.1. Western Blotting

To investigate the molecular mechanisms of Vaccarin, Western blotting can be used to detect the phosphorylation status of key signaling proteins.

  • Protocol for p-Akt, p-ERK, and CD31:

    • Treat endothelial cells with Vaccarin for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), CD31, and total Akt/ERK as loading controls overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

2.4.2. Quantitative Real-Time PCR (qPCR)

qPCR can be used to measure the effect of Vaccarin on the gene expression of key angiogenic factors.

  • Protocol for VEGF and Angiopoietins:

    • Treat endothelial cells with Vaccarin for the desired time points.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with specific primers for VEGF, Angiopoietin-1, Angiopoietin-2, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

    • The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which Vaccarin promotes neovascularization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Vaccarin Vaccarin Vaccarin->Receptor Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Gene_Expression Angiogenic Gene Expression pAkt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Thr202/Tyr204) ERK->pERK pERK->Gene_Expression Angiogenesis Cell Proliferation, Migration, Tube Formation Gene_Expression->Angiogenesis

Caption: Proposed signaling pathway of Vaccarin-induced neovascularization.

Experimental Workflows

G cluster_0 In Vitro Assays cluster_1 Ex Vivo Assay cluster_2 In Vivo Assay cluster_3 Molecular Analysis A1 Endothelial Cell Culture A2 Treatment with Vaccarin A1->A2 A3 Tube Formation Assay A2->A3 A4 Proliferation Assay A2->A4 A5 Migration Assay A2->A5 D1 Protein/RNA Extraction A2->D1 B1 Aorta Dissection B2 Aortic Ring Culture B1->B2 B3 Treatment with Vaccarin B2->B3 B4 Sprouting Quantification B3->B4 B3->D1 C1 Fertilized Egg Incubation C2 CAM Exposure C1->C2 C3 Application of Vaccarin C2->C3 C4 Vessel Quantification C3->C4 C3->D1 D2 Western Blot (p-Akt, p-ERK) D1->D2 D3 qPCR (VEGF, Angiopoietins) D1->D3

References

The Impact of Vaccarin on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Molecular Techniques and Signaling Pathways

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the techniques used to measure the impact of vaccarin on gene expression. Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has garnered significant interest for its diverse pharmacological activities. This document details the molecular pathways modulated by vaccarin and provides specific experimental protocols for investigating its effects on gene and protein expression.

Core Techniques for Measuring Gene Expression

The primary methods for quantifying vaccarin-induced changes in gene expression include quantitative real-time PCR (qPCR), Western Blotting, and microarray analysis.

  • Quantitative Real-Time PCR (qPCR): This technique is a sensitive and specific method for measuring the abundance of specific mRNA transcripts. It is often used to validate findings from broader-scale analyses like microarrays or RNA-sequencing.

  • Western Blotting: This immunological method is used to detect and quantify specific proteins in a sample. It is crucial for determining whether changes in gene expression translate to altered protein levels, including the phosphorylation status of signaling proteins.

  • Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. It is a powerful tool for identifying global changes in the transcriptome following treatment with vaccarin.

Vaccarin's Influence on Key Signaling Pathways

Current research indicates that vaccarin exerts its effects by modulating several critical signaling pathways. Understanding these pathways is essential for elucidating the molecular mechanisms underlying vaccarin's therapeutic potential.

Prolactin Receptor-PI3K Signaling Pathway

In bovine mammary epithelial cells, vaccarin has been shown to promote cell proliferation and milk synthesis by activating the Prolactin (Prl) receptor-PI3K signaling pathway. This activation leads to downstream changes in the expression of key regulatory genes.

Experimental Workflow: Analyzing Prl Receptor-PI3K Signaling

G cluster_0 Cell Culture & Treatment cluster_1 Gene & Protein Analysis cluster_2 Target Gene/Protein Measurement A Bovine Mammary Epithelial Cells B Treatment with Vaccarin (0.5 µg/ml) A->B C RNA Extraction B->C E Protein Extraction B->E D RT-qPCR C->D G Cyclin D1 mRNA D->G H SREBP-1c mRNA D->H F Western Blot E->F I p-mTOR Protein F->I

Caption: Workflow for analyzing vaccarin's effect on the Prl receptor-PI3K pathway.

G Vaccarin Vaccarin PrlR Prl Receptor Vaccarin->PrlR activates PI3K PI3K PrlR->PI3K activates mTOR mTOR PI3K->mTOR phosphorylates SREBP1c SREBP-1c mTOR->SREBP1c upregulates expression CyclinD1 Cyclin D1 mTOR->CyclinD1 upregulates expression MilkSynthesis Milk Synthesis SREBP1c->MilkSynthesis promotes Proliferation Proliferation CyclinD1->Proliferation promotes

Caption: Vaccarin-mediated activation of the GPR120-PI3K/AKT/GLUT4 pathway.

Table 2: Quantitative Gene Expression Changes in GPR120-PI3K/AKT/GLUT4 Pathway

Gene/ProteinMethodChange in Expression/ActivityTissue/Cell TypeReference
p-AKTWestern BlotIncreasedWhite Adipose Tissue, Skeletal Muscle[1][2]
GLUT4Not specifiedEnhanced translocation3T3-L1 cells[1][2]
EGFR/ERK1/2 Signaling Pathway

In the context of diabetic nephropathy, vaccarin has been found to suppress renal damage by inhibiting the EGFR/ERK1/2 signaling pathway. [1]This pathway is involved in cell proliferation, differentiation, and survival.

Signaling Pathway: Vaccarin and EGFR/ERK1/2

G Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR inhibits phosphorylation ERK12 ERK1/2 EGFR->ERK12 activates RenalDamage Renal Damage ERK12->RenalDamage promotes

Caption: Vaccarin's inhibitory effect on the EGFR/ERK1/2 signaling pathway.

Table 3: Quantitative Changes in EGFR/ERK1/2 Pathway

ProteinMethodChange in ActivityTissue/Cell TypeReference
p-EGFRWestern BlotDecreasedDiabetic Kidneys, HG-treated HK-2 cells
p-ERK1/2Western BlotDecreasedDiabetic Kidneys, HG-treated HK-2 cells
ALKBH5-SFRP2-Wnt/β-catenin Signaling Pathway

Vaccarin has been shown to treat lactation insufficiency by regulating the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway. This pathway plays a crucial role in mammary gland development and function.

Signaling Pathway: Vaccarin and ALKBH5-SFRP2-Wnt/β-catenin

G Vaccarin Vaccarin ALKBH5 ALKBH5 Vaccarin->ALKBH5 inhibits SFRP2 SFRP2 ALKBH5->SFRP2 promotes expression Wnt_beta_catenin Wnt/β-catenin SFRP2->Wnt_beta_catenin inhibits FASN FASN Wnt_beta_catenin->FASN upregulates CSN2 CSN2 Wnt_beta_catenin->CSN2 upregulates GLUT1 GLUT1 Wnt_beta_catenin->GLUT1 upregulates MilkSecretion Milk Secretion FASN->MilkSecretion CSN2->MilkSecretion GLUT1->MilkSecretion

Caption: Vaccarin's regulation of the ALKBH5-SFRP2-Wnt/β-catenin pathway.

Table 4: Quantitative Gene Expression Changes in ALKBH5-SFRP2-Wnt/β-catenin Pathway

GeneMethodChange in ExpressionTissue/Cell TypeReference
ALKBH5RT-qPCR, Western BlotDownregulatedMammary gland of lactation insufficiency model rats
SFRP2RT-qPCR, Western BlotDownregulatedMammary gland of lactation insufficiency model rats
FASNRT-qPCR, Western BlotUpregulatedMammary gland of lactation insufficiency model rats
CSN2RT-qPCR, Western BlotUpregulatedMammary gland of lactation insufficiency model rats
GLUT1RT-qPCR, Western BlotUpregulatedMammary gland of lactation insufficiency model rats

Detailed Experimental Protocols

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR master mix (e.g., SYBR Green Master Mix, Applied Biosystems) on a real-time PCR system. The reaction typically includes the cDNA template, forward and reverse primers for the gene of interest, and the master mix.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Note: Specific primer sequences for the target genes mentioned in the tables should be obtained from the referenced publications or designed using appropriate software.

Western Blotting
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Note: Specific primary and secondary antibody details (e.g., company, catalog number, dilution) should be obtained from the referenced publications.

Conclusion

This technical guide provides a foundational understanding of the methods used to investigate the effects of vaccarin on gene expression. By targeting key signaling pathways, vaccarin demonstrates a wide range of potential therapeutic applications. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers aiming to further explore the molecular mechanisms of this promising natural compound. It is important to note that the impact of vaccarin on non-coding RNA expression is an emerging area of research that warrants further investigation.

References

In Vivo Imaging of Vaccarin's Biological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential therapeutic benefits in a range of conditions, including diabetes-related complications, osteoporosis, and impaired angiogenesis. This technical guide provides an in-depth overview of the in vivo imaging techniques that can be utilized to visualize and quantify the biological effects of Vaccarin. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust in vivo studies to further elucidate the mechanisms of action and therapeutic potential of this promising natural compound. This guide adheres to stringent data presentation and visualization standards to ensure clarity and reproducibility.

Quantitative Data on Vaccarin's Biological Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies on Vaccarin's biological effects.

Table 1: Effects of Vaccarin on Diabetic Nephropathy in T2DM Mice [1][2][3][4][5]

ParameterModelTreatmentDosageOutcome
Fasting Blood GlucoseHFD/STZ-induced T2DM miceVaccarinNot specifiedSignificantly decreased compared to diabetic model group
Renal FibrosisHFD/STZ-induced T2DM miceVaccarinNot specifiedUpregulated E-cadherin; Downregulated Collagen I, α-SMA, and TGF-β1
Oxidative StressHFD/STZ-induced T2DM miceVaccarinNot specifiedMitigated elevated renal MDA content and reduced renal GSH-Px activities
InflammationHFD/STZ-induced T2DM miceVaccarinNot specifiedReversed increased mRNA levels of IL-1β, VCAM-1, COX-2, and p65-NFκB

Table 2: Effects of Vaccarin on Insulin Sensitivity

ParameterModelTreatmentDosageOutcome
Insulin SensitivityDiet-induced obese miceVaccarinNot specifiedAmeliorated insulin resistance
Glucose UptakeDiet-induced obese miceVaccarinNot specifiedEnhanced in white adipose tissue and skeletal muscle
Fasting Blood GlucoseT2DM miceChronic Vaccarin administrationNot specifiedDecreased
Serum and Liver LipidsT2DM miceChronic Vaccarin administrationNot specifiedDecreased

Table 3: Effects of Vaccarin on Endothelial Cell Proliferation and Angiogenesis

ParameterModelTreatmentDosageOutcome
HMEC-1 Cell ProliferationIn vitroVaccarin2.15 µMProliferation ratio of 125.62±1.14% of control (P<0.01)
AngiogenesisIntradermal inoculation mouse modelDaily oral VaccarinNot specifiedSignificantly improved epidermal growth factor-induced angiogenesis
NeovascularizationMouse Matrigel modelVaccarinNot specifiedSignificantly promoted neovascularization (increased CD31 levels)
Protein ExpressionMouse Matrigel modelVaccarinNot specifiedEnhanced expression of p-Akt and p-Erk

Table 4: Effects of Vaccarin on Osteoporosis

ParameterModelTreatmentDosageOutcome
Serum MetabolitesOvariectomized miceVaccarinNot specifiedSignificantly decreased levels of lysophosphatidylcholine (22:6), 1-linoleoylglycerophosphocholine, and 1-palmitoyl-Sn-glycero-3-phosphocholine
OsteoclastogenesisIn vitroVaccarinNot specifiedDownregulated phospholipase A2 activity to reduce osteoclastogenesis

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the in vivo effects of Vaccarin.

Protocol 1: In Vivo Imaging of Vaccarin-Induced Angiogenesis in a Matrigel Plug Assay

Objective: To visualize and quantify the pro-angiogenic effects of Vaccarin in a live animal model.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • Vaccarin

  • Matrigel (growth factor reduced)

  • Recombinant human basic fibroblast growth factor (bFGF)

  • Fluorescently-labeled antibody against CD31 (PECAM-1) or a vascular imaging agent (e.g., fluorescently-labeled dextran)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Matrigel Plugs: Thaw Matrigel on ice overnight. On the day of injection, mix Matrigel with bFGF (500 ng/mL) as a positive control, Vaccarin (at desired concentrations, e.g., 10, 20, 40 mg/kg), or vehicle (e.g., PBS) as a negative control. Keep all solutions on ice to prevent premature polymerization.

  • Animal Preparation and Injection: Anesthetize mice using isoflurane. Shave the ventral abdominal area. Inject 0.5 mL of the Matrigel mixture subcutaneously on the ventral midline. Allow the Matrigel to solidify, forming a plug.

  • In Vivo Imaging:

    • At desired time points (e.g., days 7, 14, and 21 post-injection), anesthetize the mice.

    • Inject a fluorescently-labeled anti-CD31 antibody or a vascular imaging agent intravenously via the tail vein. Allow for circulation and binding time as recommended by the manufacturer.

    • Place the mouse in the in vivo imaging system. Acquire fluorescent images of the Matrigel plug region.

    • Use the system's software to quantify the fluorescent signal intensity within the plug, which corresponds to the extent of vascularization.

  • Histological Analysis (Optional): After the final imaging session, excise the Matrigel plugs, fix in 4% paraformaldehyde, and process for immunohistochemical staining with an anti-CD31 antibody to confirm and further quantify vessel formation.

Protocol 2: In Vivo Imaging of Vaccarin's Effect on Bone Resorption in an Osteoporosis Model

Objective: To visualize and quantify the inhibitory effect of Vaccarin on osteoclast activity in a mouse model of osteoporosis.

Animal Model: Ovariectomized (OVX) female C57BL/6 mice (12 weeks old) to induce osteoporosis.

Materials:

  • Vaccarin

  • A pH-activatable fluorescent probe that detects the acidic environment of resorption pits created by osteoclasts.

  • Two-photon or confocal microscope equipped for intravital imaging.

  • Anesthesia (e.g., ketamine/xylazine cocktail).

Procedure:

  • Induction of Osteoporosis: Perform ovariectomy on female mice. Allow 4-6 weeks for the development of bone loss. A sham-operated group should be included as a control.

  • Vaccarin Treatment: Administer Vaccarin (e.g., 20, 40 mg/kg, daily by oral gavage) to a subset of the OVX mice for a period of 4-8 weeks. A vehicle-treated OVX group will serve as the osteoporosis control.

  • Surgical Preparation for Intravital Imaging:

    • Anesthetize the mouse.

    • Make a small incision to expose the calvaria (skull bone) or the tibia.

    • Secure the mouse on a custom-built microscope stage.

  • In Vivo Imaging:

    • Administer the pH-activatable fluorescent probe via intravenous or intraperitoneal injection.

    • Allow time for the probe to circulate and accumulate in areas of active bone resorption.

    • Using the two-photon or confocal microscope, acquire time-lapse images of the bone surface. The fluorescent signal will be activated in the acidic resorption pits, indicating active osteoclasts.

    • Quantify the number and area of fluorescent signals to assess the level of bone resorption in the different treatment groups.

  • Micro-CT Analysis (Optional): At the end of the study, sacrifice the animals and perform ex vivo micro-computed tomography (µCT) on the femurs or tibias to analyze bone mineral density and microarchitecture as a complementary measure of Vaccarin's anti-osteoporotic effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Vaccarin and a general experimental workflow for in vivo imaging studies.

Signaling Pathway Diagrams

Vaccarin_EGFR_ERK_Pathway Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR Inhibits ERK1_2 ERK1/2 EGFR->ERK1_2 Activates Renal_Fibrosis Renal Fibrosis ERK1_2->Renal_Fibrosis Promotes Inflammation Inflammation ERK1_2->Inflammation Promotes Oxidative_Stress Oxidative Stress ERK1_2->Oxidative_Stress Promotes Vaccarin_GPR120_PI3K_AKT_Pathway Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 Activates PI3K PI3K GPR120->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Vaccarin_Angiogenesis_Pathway Vaccarin Vaccarin PI3K_AKT PI3K/AKT Pathway Vaccarin->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway Vaccarin->MAPK_ERK Activates Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes MAPK_ERK->Angiogenesis Promotes InVivo_Imaging_Workflow A Disease Model Induction (e.g., OVX, HFD/STZ) B Vaccarin Treatment (Dose-response) A->B C In Vivo Imaging Probe Administration B->C D Longitudinal In Vivo Imaging (e.g., Fluorescence, Bioluminescence) C->D E Image Analysis and Quantification D->E F Ex Vivo Analysis (Histology, qPCR, Western Blot) D->F G Data Interpretation and Conclusion E->G F->G

References

Introduction to High-Content Screening (HCS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Troubleshooting and Optimization of High-Content Screening (HCS) Assays

High-Content Screening (HCS) is a powerful cell-based analysis technique that combines the automation of high-throughput screening with the detailed imaging and quantitative analysis of cellular microscopy. This approach allows researchers to simultaneously measure multiple phenotypic parameters in individual cells and cell populations, providing a nuanced understanding of cellular responses to various treatments. HCS is instrumental in drug discovery for identifying and characterizing lead compounds, elucidating mechanisms of action, and assessing drug toxicity. The complexity of HCS assays, however, necessitates a systematic approach to troubleshooting and optimization to ensure data quality and reproducibility.

Common Challenges in HCS Assay Development

The development of robust HCS assays is often hindered by a variety of challenges that can impact data quality. These issues can arise from any stage of the experimental workflow, from cell culture and sample preparation to image acquisition and analysis. Common problems include high variability between wells, low signal-to-noise ratio, cellular toxicity from reagents, and image artifacts. A thorough understanding of these potential pitfalls is the first step toward developing effective troubleshooting and optimization strategies.

Systematic Troubleshooting of HCS Assays

A systematic, data-driven approach is crucial for efficiently identifying and resolving issues in HCS assays. This typically involves a process of elimination, starting with the most likely and easily addressable sources of error. The following workflow and table of common artifacts provide a framework for this process.

HCS_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Assay Protocol Review cluster_3 Imaging & Analysis cluster_4 Resolution start High Well-to-Well Variability or Poor Z'-factor check_dispensing Verify Liquid Handling (Dispenser Accuracy/Precision) start->check_dispensing Is dispensing even? check_cells Assess Cell Seeding Uniformity and Cell Health check_dispensing->check_cells Yes end_node Assay Performance Restored check_dispensing->end_node No, optimize dispenser review_incubation Review Incubation Times and Temperatures check_cells->review_incubation Yes check_cells->end_node No, optimize cell seeding check_reagents Confirm Reagent Stability and Concentration review_washing Evaluate Washing Steps (Cell Loss, Reagent Carryover) review_incubation->review_washing Yes review_incubation->end_node No, optimize incubation check_focus Check Autofocus Performance and Image Quality review_washing->check_focus Yes review_washing->end_node No, optimize wash steps check_segmentation Review Image Segmentation and Feature Extraction check_focus->check_segmentation Yes check_focus->end_node No, adjust imaging settings check_segmentation->end_node Yes check_segmentation->end_node No, refine analysis algorithm

A logical workflow for troubleshooting common HCS assay failures.
Data Presentation: Common HCS Assay Artifacts

The following table summarizes common artifacts encountered in HCS, their likely causes, and recommended mitigation strategies.

Artifact Appearance Potential Causes Mitigation Strategies
Edge Effects Cells in outer wells of a microplate behave differently than those in inner wells.- Uneven temperature distribution during incubation.- Evaporation of media from outer wells.- Use an automated incubator with better temperature control.- Fill outer wells with sterile water or PBS.- Exclude outer wells from data analysis.
Clumped Cells Non-uniform, multi-layered cell growth.- Sub-optimal cell seeding density.- Poor cell dissociation during passaging.- Optimize cell seeding density.- Ensure single-cell suspension before seeding.
High Background High fluorescence intensity in non-cellular regions.- Non-specific antibody binding.- Autofluorescence of compounds or media.- Include a blocking step in the staining protocol.- Titrate antibody concentration.- Use a phenol red-free medium.
Weak Signal Low fluorescence intensity of the target.- Sub-optimal antibody concentration.- Inefficient fluorophore excitation/emission.- Titrate antibody concentration.- Check filter sets and light source of the imager.
Image Out of Focus Blurry images with poor definition of cellular structures.- Incorrect focus settings.- Plate warping or non-flat plate bottom.- Adjust autofocus settings.- Use high-quality imaging plates.

Optimization of HCS Assays

Assay optimization is an iterative process aimed at maximizing the biological window of the assay while minimizing variability. Key parameters should be systematically varied to determine the optimal conditions.

Experimental Protocol: Antibody Titration for HCS

This protocol outlines the steps for determining the optimal concentration of a primary antibody for an immunofluorescence-based HCS assay.

Objective: To identify the antibody concentration that provides the best signal-to-noise ratio.

Materials:

  • Cells cultured in a 96-well imaging plate

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Cell Seeding: Seed cells at the optimal density in a 96-well imaging plate and allow them to adhere overnight.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Prepare a serial dilution of the primary antibody in blocking buffer. A typical starting range is 1:100 to 1:2000.

    • Incubate the cells with the different antibody concentrations overnight at 4°C. Include a "no primary antibody" control.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (at its optimal concentration) for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with DAPI for 5 minutes.

  • Imaging: Acquire images using a high-content imager.

  • Data Analysis: Quantify the fluorescence intensity of the target signal for each antibody concentration. Plot the signal-to-noise ratio against the antibody concentration to determine the optimal dilution.

HCS_Optimization_Workflow cluster_0 Parameter Selection cluster_1 Experimentation cluster_2 Analysis & Decision cluster_3 Finalization param Identify Key Parameters (e.g., Cell Density, Ab Conc.) doe Design of Experiments (DOE) (e.g., Titration, Matrix) param->doe analyze Acquire & Analyze Data (Calculate Z', S/N) doe->analyze decision Optimal Conditions Met? analyze->decision decision->param No finalize Finalize Assay Protocol decision->finalize Yes

An iterative workflow for the optimization of HCS assay parameters.

Signaling Pathway Analysis with HCS

HCS is particularly well-suited for dissecting complex signaling pathways by enabling the simultaneous measurement of multiple events within the same cell, such as protein translocation, phosphorylation, and changes in protein expression levels.

Signaling_Pathway cluster_pathway Example MAPK Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Fos) erk->transcription_factor nucleus Nucleus erk->nucleus Translocation gene_expression Gene Expression transcription_factor->gene_expression

Overcoming the Poor Aqueous Solubility of Vaccarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established and innovative strategies to overcome the significant challenge of poor aqueous solubility of vaccarin, a promising flavonoid glycoside with a range of biological activities. Addressing this key biopharmaceutical limitation is critical for advancing its potential in therapeutic applications. This document details various solubility enhancement techniques, presenting quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in the formulation development of vaccarin.

The Challenge: Vaccarin's Limited Aqueous Solubility

Vaccarin, a flavonoid derived from the seeds of Vaccaria segetalis, exhibits poor solubility in water, a characteristic common to many polyphenolic compounds. This low solubility can lead to insufficient dissolution in gastrointestinal fluids, resulting in low and erratic oral bioavailability, thereby limiting its therapeutic efficacy. While specific aqueous solubility values are not widely reported in publicly available literature, its chemical structure and classification as a flavonoid glycoside inherently suggest this limitation. Commercial suppliers note its limited solubility in ethanol and a higher solubility in organic solvents like DMSO[1]. Overcoming this hurdle is a primary objective in the preclinical and formulation development stages.

Strategies for Solubility Enhancement

Several techniques have been successfully employed to improve the solubility and dissolution rates of poorly water-soluble drugs, many of which are applicable to vaccarin.[2][3][4][5] These methods primarily work by altering the physical state of the drug (e.g., creating amorphous forms), increasing the surface area for dissolution, or encapsulating the molecule in a hydrophilic carrier. Key strategies include the preparation of nanoparticle systems, the formation of cyclodextrin inclusion complexes, and the development of solid dispersions.

Nanoparticle Formulations

Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate. Nanoparticle-based systems also offer the potential for targeted delivery and improved cellular uptake.

A notable application for vaccarin involves the use of chitosan, a biocompatible and biodegradable polymer, to create nanoparticles. These formulations have been shown to be effective in promoting wound healing, a process where the controlled release and bioavailability of vaccarin are crucial.

ParameterValueReference
Mean Diameter216.6 ± 10.1 nm
Loading Capacity14.3 ± 1.2 %
Encapsulation Efficiency51.7 ± 1.7 %

This protocol is based on the ionic gelation method.

Materials:

  • Vaccarin

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Preparation of Vaccarin Solution: Dissolve vaccarin in a suitable solvent (e.g., ethanol or a small amount of DMSO) and then add it to the chitosan solution under continuous stirring.

  • Preparation of TPP Solution: Prepare a 1 mg/mL aqueous solution of TPP.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-vaccarin solution under magnetic stirring at room temperature. The formation of nanoparticles occurs spontaneously via ionic gelation.

  • Stirring and Maturation: Continue stirring the mixture for 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unentrapped vaccarin and other reagents.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) may be added before freezing.

G cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Storage prep_cs Dissolve Chitosan in Acetic Acid prep_vac Dissolve Vaccarin & Add to Chitosan Solution prep_cs->prep_vac prep_tpp Prepare Aqueous TPP Solution formation Add TPP Solution Dropwise to Chitosan-Vaccarin Solution maturation Stir for 30-60 min formation->maturation centrifuge Centrifuge Suspension maturation->centrifuge wash Wash Pellet (2x) centrifuge->wash store Resuspend or Lyophilize wash->store

Workflow for Vaccarin-Chitosan Nanoparticle Preparation.
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like vaccarin, forming inclusion complexes that have significantly improved aqueous solubility and stability. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.

This protocol describes a co-precipitation/freeze-drying method.

Materials:

  • Vaccarin

  • β-Cyclodextrin (or HP-β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring to form a saturated or near-saturated solution.

  • Preparation of Vaccarin Solution: Dissolve vaccarin in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic vaccarin solution to the aqueous cyclodextrin solution under vigorous stirring.

  • Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or slightly elevated) to reach equilibrium.

  • Precipitation/Cooling: Cool the solution in an ice bath or refrigerate to encourage the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Drying: Wash the collected solid with a small amount of cold water or ethanol to remove surface-adsorbed drug and then dry under vacuum or by freeze-drying (lyophilization) to obtain a fine powder. Freeze-drying is often preferred as it can yield a more amorphous and readily soluble product.

Solid Dispersions

Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a molecular level. This process can convert the drug from a crystalline to a more soluble amorphous state, enhance its wettability, and reduce particle size, collectively leading to a faster dissolution rate.

Common carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and Pluronic F68. Methods for preparing solid dispersions include solvent evaporation, melting (fusion), and spray drying.

Materials:

  • Vaccarin

  • Polyvinylpyrrolidone (PVP K30) or Pluronic F68

  • Ethanol (or another suitable volatile solvent)

Procedure:

  • Dissolution: Accurately weigh vaccarin and the chosen carrier (e.g., in a 1:5 drug-to-carrier ratio) and dissolve them in a sufficient volume of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle to obtain a fine powder.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption, which could induce recrystallization.

G start Poorly Soluble Vaccarin thermostable Is Vaccarin Thermostable? start->thermostable nanoparticles Nanoparticle Formulation start->nanoparticles cyclodextrin Cyclodextrin Complexation start->cyclodextrin organic_sol Soluble in Volatile Organic Solvent? thermostable->organic_sol No / Unknown sd_melt Solid Dispersion (Melting Method) thermostable->sd_melt Yes sd_solvent Solid Dispersion (Solvent Evaporation) organic_sol->sd_solvent Yes organic_sol->nanoparticles No

Decision tree for selecting a solubility enhancement method.

Relevant Signaling Pathways of Vaccarin

Understanding the mechanism of action of vaccarin is crucial for its development. Its biological effects are mediated through various signaling pathways. Improved solubility and bioavailability ensure that vaccarin can reach its target sites in sufficient concentrations to modulate these pathways effectively.

GPR120-PI3K/AKT/GLUT4 Pathway

Vaccarin has been shown to improve insulin sensitivity and glucose uptake by activating the G protein-coupled receptor 120 (GPR120). This activation subsequently triggers the PI3K/AKT signaling cascade, leading to the translocation of GLUT4 transporters to the cell membrane, thereby facilitating glucose uptake.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 PI3K PI3K GPR120->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake AKT AKT PI3K->AKT Activates AKT->GLUT4_vesicle Promotes Translocation Vaccarin Vaccarin Vaccarin->GPR120

Vaccarin's activation of the GPR120-PI3K/AKT/GLUT4 pathway.
EGFR/ERK1/2 Signaling Pathway

In the context of diabetic nephropathy, vaccarin has been found to exert protective effects by inhibiting the epidermal growth factor receptor (EGFR) and its downstream mediator, extracellular signal-regulated kinase 1/2 (ERK1/2). This inhibition helps to ameliorate renal fibrosis and inflammation.

Conclusion

The poor aqueous solubility of vaccarin represents a significant but surmountable barrier to its clinical translation. Techniques such as nanoparticle formulation, cyclodextrin complexation, and solid dispersion offer robust and validated pathways to enhance its dissolution and bioavailability. The selection of an appropriate method will depend on factors including the desired dosage form, the scale of production, and the specific therapeutic application. By implementing these advanced formulation strategies, researchers can unlock the full therapeutic potential of vaccarin, paving the way for its successful development as a novel therapeutic agent.

References

Optimizing Vaccarin Dosage for Animal Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Vaccarin dosage optimization for preclinical animal studies. It consolidates quantitative data from various studies, details experimental protocols, and visualizes key signaling pathways to aid researchers in designing effective and reproducible experiments.

Introduction to Vaccarin

Vaccarin is a flavonoid glycoside that has been investigated for a variety of pharmacological effects, including the improvement of insulin sensitivity, promotion of wound healing, and potential anti-diabetic properties.[1][2] Effective dose-finding and a clear understanding of its mechanism of action are critical for advancing the preclinical development of this compound. This guide aims to provide a centralized resource for researchers working with Vaccarin in animal models.

Quantitative Data Summary

The following tables summarize the effective dosages of Vaccarin observed in various animal studies, along with available pharmacokinetic and toxicological data.

Table 1: Effective Vaccarin Dosages in Animal Models
Animal ModelAdministration RouteDosageObserved EffectStudy Focus
Sprague-Dawley RatsOral Gavage200 mg/kgMetabolites identified in plasma, urine, feces, and various tissues.[3]Metabolism and Biotransformation
Diet-Induced Obese MiceNot SpecifiedNot SpecifiedAmeliorates obesity and insulin resistance.[4]Insulin Sensitivity
Type 2 Diabetic MiceNot SpecifiedNot SpecifiedDecreased fasting blood glucose and lipid levels, improved insulin sensitivity.[2]Insulin Resistance and Steatosis
Diabetic Nephropathy Mouse ModelIntraperitoneal (i.p.)1 mg/kg/day for 8 weeksImproved renal function and mitigated histological damage.Diabetic Nephropathy
Type 1 Diabetic MiceIntraperitoneal (i.p.)0.4 mg/kg for 7 daysPromoted diabetic chronic wound healing.Wound Healing
Sprague-Dawley RatsTopical (ointment)0.1%Promoted wound healing and angiogenesis.Wound Healing
Table 2: Pharmacokinetic Parameters of Vaccarin in Rats
Administration RouteDoseCmaxTmaxAUCBioavailabilityHalf-life (t1/2)Clearance
Intravenous1.21 mg/kg------
Intravenous2.41 mg/kg------
Intravenous4.82 mg/kg------
Oral Gavage200 mg/kgParent compound and 5 metabolites detected in plasma.-----
Table 3: Toxicological Data for Vaccarin
ParameterSpeciesAdministration RouteValue
LD50--Not reported in the reviewed literature.

Note: No studies explicitly reporting the LD50 of Vaccarin were identified. However, in a study on diabetic nephropathy, a daily intraperitoneal dose of 1 mg/kg for 8 weeks was well-tolerated in mice. Another study on wound healing used a topical 0.1% ointment in rats without reported adverse effects. Researchers should conduct preliminary dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Vaccarin administration and analysis of its effects.

Animal Models
  • Diet-Induced Obesity and Type 2 Diabetes: C57BL/6J mice are commonly used. A high-fat diet (e.g., 60% of calories from fat) is provided for a specified period (e.g., 4 weeks) to induce obesity and insulin resistance.

  • Streptozotocin (STZ)-Induced Diabetes:

    • Type 1 Diabetes Model: Multiple low doses of STZ (e.g., 40-60 mg/kg, i.p.) for 4-5 consecutive days are administered to mice.

    • Type 2 Diabetes Model (in conjunction with high-fat diet): After a period of high-fat diet feeding, a single intraperitoneal injection of STZ (e.g., 120 mg/kg) is administered.

    • Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting plasma glucose levels higher than 11.1 mM are considered diabetic.

Preparation and Administration of Vaccarin
  • Preparation: For in vivo studies, Vaccarin should be dissolved in a suitable vehicle. The choice of vehicle depends on the administration route and the solubility of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of dimethyl sulfoxide (DMSO) in a physiological buffer. It is crucial to ensure the final solution is sterile and has a pH compatible with physiological conditions.

  • Oral Gavage (Mice/Rats):

    • Animal Restraint: The animal is gently but firmly restrained to prevent movement.

    • Gavage Needle Selection: A sterile, ball-tipped gavage needle of appropriate size for the animal is used.

    • Procedure: The needle is carefully inserted into the esophagus, and the Vaccarin solution is slowly administered. The volume should not exceed recommended limits (e.g., 10 ml/kg for mice).

  • Intraperitoneal (i.p.) Injection (Mice/Rats):

    • Animal Restraint: The animal is restrained to expose the abdominal area.

    • Injection Site: The injection is typically made in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Procedure: A sterile needle of appropriate gauge is inserted at a shallow angle into the peritoneal cavity, and the Vaccarin solution is injected.

Western Blot Analysis of Signaling Pathways

General Protocol:

  • Tissue/Cell Lysis: Tissues or cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-AKT, total-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Specific Antibody Considerations for Vaccarin-Related Pathways:

  • GPR120-PI3K/AKT/GLUT4 Pathway: Antibodies against GPR120, phospho-PI3K, total-PI3K, phospho-AKT (Ser473), total-AKT, and GLUT4.

  • AMPK Pathway: Antibodies against phospho-AMPKα (Thr172) and total-AMPKα.

  • EGFR/ERK1/2 Pathway: Antibodies against phospho-EGFR, total-EGFR, phospho-ERK1/2, and total-ERK1/2.

  • FOXP2/AGGF1 Pathway: Antibodies against FOXP2 and AGGF1. Note that for this pathway, analysis often involves measuring changes in protein expression levels rather than phosphorylation status.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

GPR120_PI3K_AKT_GLUT4_Pathway Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Vaccarin activates the GPR120-PI3K/AKT pathway, leading to GLUT4 translocation and increased glucose uptake.

AMPK_Pathway Vaccarin Vaccarin AMPK AMPK Activation Vaccarin->AMPK Metabolic_Regulation Improved Glucose and Lipid Metabolism AMPK->Metabolic_Regulation

Caption: Vaccarin activates the AMPK signaling pathway, contributing to improved metabolic regulation.

EGFR_ERK12_Pathway Vaccarin Vaccarin EGFR EGFR Phosphorylation (Inhibition) Vaccarin->EGFR ERK12 ERK1/2 Phosphorylation (Inhibition) EGFR->ERK12 Renal_Protection Amelioration of Diabetic Nephropathy ERK12->Renal_Protection

Caption: Vaccarin inhibits the EGFR/ERK1/2 signaling pathway, which is implicated in diabetic nephropathy.

FOXP2_AGGF1_Pathway Vaccarin Vaccarin FOXP2 FOXP2 Expression Vaccarin->FOXP2 AGGF1 AGGF1 Expression FOXP2->AGGF1 Wound_Healing Enhanced Wound Healing AGGF1->Wound_Healing

Caption: Vaccarin promotes the expression of FOXP2 and AGGF1, contributing to enhanced wound healing.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Model Induce Disease Model (e.g., Diabetes) Vaccarin_Admin Administer Vaccarin (Specify Dose and Route) Animal_Model->Vaccarin_Admin Control_Group Administer Vehicle Control Animal_Model->Control_Group Data_Collection Collect Samples (Blood, Tissues) Vaccarin_Admin->Data_Collection Control_Group->Data_Collection Biochemical_Analysis Biochemical Assays (e.g., Glucose, Lipids) Data_Collection->Biochemical_Analysis Western_Blot Western Blot (Signaling Pathways) Data_Collection->Western_Blot Histology Histological Analysis Data_Collection->Histology

Caption: A generalized experimental workflow for evaluating the efficacy of Vaccarin in animal models.

Conclusion and Future Directions

This guide provides a foundational understanding of Vaccarin dosage and experimental design for in vivo studies. The effective dose of Vaccarin appears to be dependent on the animal model, the disease state, and the intended therapeutic effect. The lack of publicly available acute toxicity data (LD50) underscores the importance of careful dose-escalation studies in any new experimental paradigm.

Future research should focus on establishing a comprehensive pharmacokinetic and toxicological profile of Vaccarin. Furthermore, elucidation of the downstream targets of the identified signaling pathways will provide a more complete picture of its mechanism of action and facilitate its translation into potential therapeutic applications. Researchers are encouraged to use this guide as a starting point and to tailor their experimental designs based on their specific research questions.

References

Troubleshooting Vaccarin Instability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential instabilities of Vaccarin under experimental conditions. It details common degradation pathways, offers robust troubleshooting strategies, and provides standardized protocols for stability assessment. The information herein is intended to assist researchers in ensuring the integrity and reproducibility of their experiments involving Vaccarin.

Introduction to Vaccarin and its Experimental Challenges

Vaccarin is a flavonoid glycoside with a range of reported biological activities, including the promotion of endothelial cell proliferation and neovascularization, as well as involvement in various signaling pathways.[1][2] However, like many complex natural products, Vaccarin can be susceptible to degradation under common experimental conditions, leading to inconsistent results and difficulties in data interpretation. Factors such as pH, temperature, light exposure, and the presence of oxidative agents can significantly impact its stability.[3][4][5] Understanding these instabilities is critical for accurate in vitro and in vivo studies.

Known Degradation Pathways of Vaccarin

In vivo metabolic studies in rats have shown that the primary biotransformation pathways for Vaccarin involve methylation, hydroxylation, glycosylation, and deglycosylation. While specific degradation products under various in vitro experimental conditions are not extensively documented in publicly available literature, the general degradation pathways for flavonoid glycosides can provide valuable insights. These pathways often involve:

  • Hydrolysis: Cleavage of the glycosidic bonds, releasing the aglycone and sugar moieties. This can be influenced by pH and enzymatic activity.

  • Oxidation: The phenolic hydroxyl groups in the flavonoid structure are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions or reactive oxygen species.

  • Polymerization: Oxidized flavonoid products can polymerize, leading to the formation of insoluble complexes.

It is crucial to consider these potential degradation routes when designing experiments and interpreting analytical data.

Data Presentation: Factors Affecting Vaccarin Stability

While specific quantitative stability data for Vaccarin is not extensively available in peer-reviewed literature, the following table summarizes general stability information for flavonoid glycosides based on existing studies. This information can serve as a guideline for handling Vaccarin. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

ParameterConditionExpected Stability of Flavonoid GlycosidesRecommendations for Vaccarin Handling
pH Acidic (pH < 4)Generally more stable.Maintain acidic to neutral pH for stock solutions where possible.
Neutral (pH 7)Stability can vary; some degradation may occur.Use freshly prepared solutions.
Alkaline (pH > 8)Prone to rapid degradation and oxidation.Avoid alkaline conditions unless experimentally necessary. Buffer systems are critical.
Temperature 4°C (Refrigerated)Generally stable for short-term storage.Store stock solutions at 4°C for short-term use (days to a week).
-20°C (Frozen)Good for long-term storage of stock solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term storage.
Room TemperatureDegradation can occur over hours to days.Minimize time at room temperature. Prepare dilutions immediately before use.
Elevated Temperatures (>37°C)Significant degradation is likely.Avoid prolonged incubation at elevated temperatures unless it is a controlled experimental variable.
Light UV or Direct LightCan induce photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Solvents Aqueous BuffersStability is highly pH-dependent.Choose a buffer system that maintains a pH where Vaccarin is most stable.
Organic Solvents (e.g., DMSO, Ethanol)Generally more stable than in aqueous solutions.Prepare high-concentration stock solutions in a suitable organic solvent like DMSO and dilute into aqueous buffers immediately before the experiment.
Oxygen Atmospheric OxygenCan lead to oxidative degradation.For sensitive experiments, consider de-gassing solutions and working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol for Assessing Vaccarin Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to determine the stability of Vaccarin under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and understand the degradation pathways of Vaccarin under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Vaccarin reference standard

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 4, 7, 9)

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Vaccarin (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Photolytic Degradation: Expose a solution of Vaccarin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Vaccarin from its degradation products. A gradient elution with a C18 column is often a good starting point for flavonoids.

  • Data Analysis:

    • Calculate the percentage of Vaccarin remaining at each time point.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

Protocol for a Stability-Indicating HPLC Method for Vaccarin

Objective: To develop and validate an HPLC method capable of accurately quantifying Vaccarin in the presence of its degradation products, process impurities, and excipients.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An MS detector can be beneficial for peak identification.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of Vaccarin (to be determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation (according to ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the Vaccarin peak is free from interference from degradation products. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Analyze a series of Vaccarin solutions of known concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of Vaccarin spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Vaccarin that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Mandatory Visualizations

The following diagrams illustrate key concepts related to troubleshooting Vaccarin instability.

G cluster_troubleshooting Troubleshooting Workflow for Vaccarin Instability observe Observe Inconsistent Experimental Results hypothesize Hypothesize Vaccarin Instability observe->hypothesize literature Review Literature for Known Instabilities hypothesize->literature stability_study Conduct Forced Degradation Study literature->stability_study If no data exists analyze Analyze Degradation Products (HPLC-MS) stability_study->analyze modify Modify Experimental Conditions analyze->modify Based on degradation profile validate Validate New Protocol modify->validate

Caption: A logical workflow for troubleshooting suspected Vaccarin instability.

G cluster_pathway Known Signaling Pathways of Vaccarin cluster_prl Prolactin Receptor Pathway cluster_gpr GPR120 Pathway cluster_egfr EGFR/ERK1/2 Pathway Vaccarin Vaccarin PrlR Prl Receptor Vaccarin->PrlR GPR120 GPR120 Vaccarin->GPR120 EGFR EGFR Vaccarin->EGFR PI3K_mTOR PI3K/mTOR PrlR->PI3K_mTOR Proliferation Cell Proliferation & Milk Synthesis PI3K_mTOR->Proliferation PI3K_AKT PI3K/AKT GPR120->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake ERK ERK1/2 EGFR->ERK DN Suppression of Diabetic Nephropathy ERK->DN

Caption: Overview of signaling pathways modulated by Vaccarin.

G cluster_degradation Potential Degradation Pathways of Vaccarin cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_metabolism Metabolic Transformation Vaccarin Vaccarin (Flavonoid Glycoside) Aglycone Aglycone Vaccarin->Aglycone pH, enzymes Sugars Sugar Moieties Vaccarin->Sugars pH, enzymes Oxidized_Products Oxidized Flavonoids Vaccarin->Oxidized_Products O₂, light, heat, metal ions Methylated Methylated Metabolites Vaccarin->Methylated In vivo Hydroxylated Hydroxylated Metabolites Vaccarin->Hydroxylated In vivo Polymers Polymeric Products Oxidized_Products->Polymers

Caption: Potential degradation pathways for Vaccarin under various conditions.

Conclusion

The stability of Vaccarin is a critical factor that can influence the outcome and reproducibility of experimental studies. While specific quantitative data on its degradation kinetics are limited, an understanding of the general stability of flavonoid glycosides, coupled with robust experimental design and analytical validation, can mitigate the risks associated with its instability. Researchers are encouraged to perform compound-specific stability assessments as an integral part of their experimental workflow. This proactive approach will ensure the generation of high-quality, reliable data in the investigation of Vaccarin's biological effects.

References

Preserving the Integrity of Vaccarin: An In-depth Technical Guide to Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vaccarin and the Imperative of Stability

Vaccarin (IUPAC Name: 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one) is a significant flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis (Neck.) Garcke. As a bioactive compound, Vaccarin has garnered considerable interest in the scientific community for its diverse pharmacological activities, including the promotion of angiogenesis, which is crucial for wound healing, and its potential therapeutic effects in cardiovascular and metabolic diseases. The integrity of the Vaccarin molecule is paramount to its biological efficacy and for obtaining reliable and reproducible results in preclinical and clinical research.

However, like many complex natural products, Vaccarin is susceptible to degradation when subjected to various environmental factors during storage and handling. This degradation can lead to a loss of potency, the formation of potentially interfering or toxic byproducts, and ultimately, compromised research outcomes and therapeutic potential. Therefore, a thorough understanding of the factors influencing Vaccarin's stability and the implementation of effective preventative strategies are critical for any professional working with this compound.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for preventing the degradation of Vaccarin during storage. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the long-term stability and quality of Vaccarin for their research and development endeavors.

Fundamental Factors Influencing Vaccarin Degradation

The stability of flavonoid glycosides like Vaccarin is intrinsically linked to their chemical structure and the external environmental conditions they are exposed to. The primary drivers of degradation include temperature, pH, light, oxygen, and moisture.

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolytic and oxidative degradation pathways. For many pharmaceutical products, the rate of degradation can double with every 10°C increase in temperature, a principle generally described by the Arrhenius equation. Therefore, maintaining appropriate cold storage is often the first line of defense against thermal degradation.

pH: The pH of the environment can significantly impact the stability of Vaccarin. Flavonoid glycosides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bonds, liberating the aglycone and sugar moieties. The phenolic hydroxyl groups on the flavonoid structure can also ionize at different pH values, which may alter the molecule's susceptibility to oxidation.

Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation. The energy from photons can be absorbed by the molecule, leading to the formation of excited states that can then undergo various reactions, including oxidation and rearrangement, resulting in the loss of the parent compound.

Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure. The phenolic hydroxyl groups are particularly susceptible to oxidation, which can lead to the formation of quinones and other degradation products, often accompanied by a change in color.

Moisture: Water can act as a reactant in hydrolytic degradation and can also facilitate other degradation reactions by increasing the mobility of reactants. For solid forms of Vaccarin, moisture content is a critical parameter to control.

Degradation Kinetics of Flavonoid Glycosides: Illustrative Data

While specific quantitative stability data for Vaccarin is not extensively available in the public domain, the degradation kinetics of structurally similar flavonoid glycosides, such as rutin and quercetin glycosides, have been studied. The following tables summarize representative data from the literature to illustrate the impact of various stress conditions on flavonoid glycoside stability. It is important to note that this data is for illustrative purposes and the actual degradation rates for Vaccarin may differ.

Table 1: Illustrative Thermal Degradation of Flavonoid Glycosides

Flavonoid GlycosideTemperature (°C)MediumDegradation Rate Constant (k)Half-life (t½)Reference
Rutin120-220Subcritical water (N₂ atmosphere)Follows first-order kinetics-[1]
Ginkgo Flavonol Glycosides70Aqueous solutionFollows first-order kinetics-[2]

Table 2: Illustrative pH-Dependent Degradation of Flavonoid Glycosides

Flavonoid GlycosidepHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Quercetin 3-glucoside (Isoquercitrin)Acidic (1.5 M HCl)601.56 x 10⁻² min⁻¹~44.4 min[3]
Rutin (Quercetin 3-rhamnoglucoside)Acidic (1.5 M HCl)601.06 x 10⁻² min⁻¹~65.4 min[3]
Apigenin 7-glucosideAcidic (1.5 M HCl)801.72 x 10⁻² min⁻¹~40.3 min[3]
Ginkgo Flavonol Glycosides4.5 - 7.4Not specifiedpH-dependent stability observed-

Table 3: Illustrative Photodegradation of Flavonoids

FlavonoidLight ConditionMediumStability RankingObservationsReference
RutinNot specifiedNot specifiedLess stablePresence of a hydroxyl group in position 3 and a double bond C2-C3 decreases stability.
LuteolinNot specifiedNot specifiedLess stableDespite total degradation, the treated solutions still have antioxidant activity.
NaringinNot specifiedNot specifiedMore stable-

Strategies for Preventing the Degradation of Vaccarin

A multi-faceted approach is necessary to ensure the long-term stability of Vaccarin. This involves controlling storage conditions, employing formulation strategies, and selecting appropriate packaging.

Optimal Storage Conditions
  • Temperature: Based on general recommendations for flavonoid glycosides, Vaccarin should be stored at low temperatures. For long-term storage, -20°C is advisable. For short-term storage, refrigeration at 2-8°C can be sufficient.

  • Light: Vaccarin should be protected from light at all times. Storage in amber vials or containers wrapped in aluminum foil is recommended.

  • Moisture: Vaccarin should be stored in a dry environment. For solid forms, storage in a desiccator or with a desiccant is recommended.

Formulation Strategies for Enhanced Stability
  • Lyophilization (Freeze-Drying): Removing water from a solution of Vaccarin through lyophilization can significantly enhance its stability by reducing hydrolytic degradation and limiting molecular mobility. The resulting lyophilized powder is generally more stable for long-term storage.

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like Vaccarin. This encapsulation can protect the Vaccarin molecule from light, oxygen, and heat, thereby improving its stability and solubility.

  • Use of Excipients:

    • Antioxidants: The addition of antioxidants, such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA), can help to prevent oxidative degradation of Vaccarin.

    • Chelating Agents: Metal ions can catalyze the oxidation of flavonoids. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit oxidation.

Appropriate Packaging

The choice of packaging is a critical final step in preserving the stability of Vaccarin.

  • Light-Protective Containers: Amber glass vials or opaque containers are essential to protect Vaccarin from photodegradation.

  • Inert Atmosphere: For highly sensitive formulations, packaging under an inert atmosphere, such as nitrogen or argon, can displace oxygen and prevent oxidative degradation.

  • Moisture-Resistant Packaging: The packaging material should have a low moisture vapor transmission rate to protect the product from humidity.

Experimental Protocols for Stability Assessment

To thoroughly understand the stability profile of Vaccarin, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, are essential.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and degradation pathways.

Objective: To generate degradation products of Vaccarin under various stress conditions.

Materials:

  • Vaccarin standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable organic solvent

  • Water for HPLC

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Vaccarin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

    • Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Vaccarin in a vial and heat it in an oven at a high temperature (e.g., 80°C, 100°C) for a specified period.

    • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of Vaccarin (in a transparent container) to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure, analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see protocol 5.2) to determine the percentage of Vaccarin remaining and to observe the formation of degradation products.

Protocol for Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, excipients, or other impurities.

Objective: To develop and validate a reverse-phase HPLC method for the quantification of Vaccarin and the separation of its degradation products.

Materials and Equipment:

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Vaccarin standard

  • Forced degradation samples of Vaccarin

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Water for HPLC

Method Development:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Vaccarin using a UV-Vis spectrophotometer or the PDA detector.

  • Mobile Phase Selection and Optimization:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid).

    • Inject the Vaccarin standard and the mixture of forced degradation samples.

    • Optimize the gradient profile (initial and final composition, slope, and duration) to achieve good separation between the Vaccarin peak and all degradation product peaks.

    • Ensure the Vaccarin peak is symmetrical and has a reasonable retention time.

  • Column and Flow Rate Selection: A standard C18 column and a flow rate of 1.0 mL/min are good starting points. These can be adjusted to improve resolution or reduce analysis time.

Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Inject the individual forced degradation samples and a mixture of all of them. The method is specific if the Vaccarin peak is well-resolved from all degradation product peaks and any peaks from the placebo/excipients. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of Vaccarin standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Perform recovery studies by spiking a known amount of Vaccarin into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Vaccarin that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Visualizing the Stability Study Workflow

A comprehensive stability study for Vaccarin involves a logical sequence of steps, from initial planning to final data analysis and shelf-life determination. The following diagram illustrates a typical experimental workflow.

Stability_Study_Workflow Experimental Workflow for Vaccarin Stability Study cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Analysis and Reporting A Define Stability Study Protocol (ICH Guidelines) B Procure High-Purity Vaccarin Standard A->B C Develop and Validate Stability-Indicating HPLC Method B->C D Acid Hydrolysis C->D Use Validated Method E Base Hydrolysis C->E Use Validated Method F Oxidative Degradation C->F Use Validated Method G Thermal Degradation C->G Use Validated Method H Photolytic Degradation C->H Use Validated Method I Long-Term Stability (e.g., 25°C/60% RH) C->I Initiate Studies J Accelerated Stability (e.g., 40°C/75% RH) C->J Initiate Studies K Sample Analysis at Defined Time Points D->K E->K F->K G->K H->K I->K J->K L Data Analysis and Degradation Kinetics K->L M Identification of Degradation Products (LC-MS) L->M N Shelf-Life Determination and Final Report L->N

References

Enhancing the Efficiency of Vaccarin Extraction from Plant Material: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies aimed at enhancing the extraction efficiency of Vaccarin, a flavonoid glycoside of significant interest, primarily from the seeds of Vaccaria segetalis. This document outlines and compares various extraction techniques, from conventional to modern, providing detailed experimental protocols and quantitative data to inform methodological choices in research, development, and commercial applications.

Introduction to Vaccarin and Its Importance

Vaccarin is a flavonoid glycoside found in plants of the Caryophyllaceae family, most notably in the seeds of Vaccaria segetalis (cowherb).[1] It is recognized for a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. Emerging research has highlighted its role in various signaling pathways, underscoring its therapeutic potential.

Pre-Extraction Considerations: Preparing Plant Material

The efficiency of any extraction process is significantly influenced by the preparation of the raw plant material. Proper preparation ensures optimal solvent penetration and subsequent release of the target analyte, Vaccarin.

Key Preparation Steps:

  • Drying: Proper drying of the plant material is crucial to inhibit enzymatic degradation of Vaccarin and to remove moisture that can interfere with the extraction process, especially when using organic solvents. Common methods include air drying, oven drying at low temperatures (e.g., 40-60°C), and freeze-drying.

  • Grinding: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby enhancing extraction efficiency. A fine powder is generally preferred.

  • Defatting: For seeds that have a high lipid content, a pre-extraction step with a non-polar solvent like hexane can be beneficial. This removes oils that might interfere with the subsequent extraction of the more polar Vaccarin.

Comparative Analysis of Vaccarin Extraction Methodologies

The choice of extraction method is a critical determinant of yield, purity, cost-effectiveness, and environmental impact. This section compares conventional and modern techniques for Vaccarin extraction.

Conventional Extraction Methods

Conventional methods are often characterized by their simplicity and low setup costs but may suffer from longer extraction times, higher solvent consumption, and potential degradation of thermolabile compounds.

  • Maceration: This simple technique involves soaking the plant material in a solvent for a specified period with occasional agitation.

  • Heat Reflux Extraction (HRE): This method uses heating to increase the solubility and diffusion rate of the target compound.

  • Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is repeatedly vaporized and condensed over the plant material.

Modern "Green" Extraction Methods

Modern techniques offer significant advantages in terms of efficiency, reduced extraction times, lower solvent consumption, and higher yields.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to rapid cell wall disruption and release of intracellular components. MAE has been shown to be highly efficient for Vaccarin extraction.[2]

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to induce cavitation, which disrupts cell walls and enhances mass transfer.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. The addition of a polar co-solvent like ethanol is often necessary for extracting flavonoids like Vaccarin.

Quantitative Data Comparison
Extraction Method Vaccarin/Flavonoid Yield (%) Extraction Time Solvent Consumption Key Advantages Key Disadvantages
Maceration 0.2 - 0.4 (estimated for flavonoids)24 - 72 hoursHighSimple, low costTime-consuming, lower yield
Heat Reflux Extraction (HRE) 0.3 - 0.5 (estimated for flavonoids)2 - 4 hoursModerateHigher yield than macerationPotential for thermal degradation
Soxhlet Extraction 0.4 - 0.6 (estimated for flavonoids)6 - 24 hoursModerateContinuous, efficient use of solventTime-consuming, potential for thermal degradation
Microwave-Assisted Extraction (MAE) 0.52 (optimized for Vaccarin)[2]10 - 30 minutesLowHigh efficiency, rapid, low solvent use Requires specialized equipment
Ultrasound-Assisted Extraction (UAE) 0.4 - 0.7 (estimated for flavonoids)30 - 60 minutesLowRapid, energy-efficientPotential for localized heating
Supercritical Fluid Extraction (SFE) Variable (dependent on parameters)1 - 4 hoursVery Low (CO2 is recycled)"Green" solvent, high selectivity High initial investment, requires optimization

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol for Microwave-Assisted Extraction (MAE) of Vaccarin

This protocol is based on an optimized method for Vaccarin extraction from Vaccaria segetalis seeds.[2]

  • Sample Preparation: Grind dried seeds of Vaccaria segetalis to a fine powder.

  • Extraction:

    • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

    • Add 50 mL of 57% aqueous methanol (v/v).

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate at a microwave power of 400 W.

    • Maintain the extraction temperature at 65°C.

    • Set the extraction time to 20 minutes.

  • Post-Extraction:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • The resulting filtrate is the crude Vaccarin extract.

Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids

This is a general protocol for flavonoid extraction that can be adapted for Vaccarin.

  • Sample Preparation: Grind dried plant material to a fine powder.

  • Extraction:

    • Place 1.0 g of the powdered material in a flask.

    • Add 30 mL of 70% aqueous ethanol (v/v).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency to 40 kHz and power to 300 W.

    • Maintain the temperature at 60°C.

    • Sonication for 45 minutes.

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • The filtrate contains the crude flavonoid extract.

Protocol for Supercritical Fluid Extraction (SFE) of Flavonoids

This is a general protocol for SFE of flavonoids that can be optimized for Vaccarin.

  • Sample Preparation: Grind dried plant material and mix with an inert material like glass beads to prevent compaction.

  • Extraction:

    • Load the prepared sample into the extraction vessel of the SFE system.

    • Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).

    • Heat the extraction vessel to the set temperature (e.g., 50°C).

    • Introduce a co-solvent, such as ethanol, at a specific flow rate (e.g., 5% of the CO2 flow rate).

    • Maintain a constant flow of supercritical CO2 and co-solvent through the vessel for the duration of the extraction (e.g., 2 hours).

  • Post-Extraction:

    • The extract is collected in a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the extracted compounds behind.

Protocol for Heat Reflux Extraction (HRE) of Flavonoids
  • Sample Preparation: Grind dried plant material to a coarse powder.

  • Extraction:

    • Place 10 g of the powdered material in a round-bottom flask.

    • Add 200 mL of 70% aqueous ethanol (v/v).

    • Attach a reflux condenser to the flask.

    • Heat the mixture to boiling and maintain a gentle reflux for 2 hours.

  • Post-Extraction:

    • Allow the mixture to cool to room temperature.

    • Filter the extract to remove the solid plant material.

Protocol for Maceration Extraction of Flavonoids
  • Sample Preparation: Grind dried plant material to a coarse powder.

  • Extraction:

    • Place 10 g of the powdered material in a sealed container.

    • Add 200 mL of 70% aqueous ethanol (v/v).

    • Store the container at room temperature for 3 days, with occasional shaking.

  • Post-Extraction:

    • Filter the mixture to separate the liquid extract from the solid residue.

Protocol for Soxhlet Extraction of Flavonoids
  • Sample Preparation: Grind dried plant material and place it in a thimble.

  • Extraction:

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 250 mL of ethanol.

    • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

    • The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the distillation flask.

    • Allow this process to continue for at least 12-15 cycles, or approximately 8 hours.

  • Post-Extraction:

    • After cooling, the solution in the distillation flask contains the extracted compounds.

Analysis of Vaccarin Extract

After extraction, it is essential to quantify the amount of Vaccarin and assess the purity of the extract. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

HPLC Analysis Protocol Outline:

  • Standard Preparation: Prepare a series of standard solutions of pure Vaccarin at known concentrations.

  • Sample Preparation: Dilute the crude extract with the mobile phase to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water (with a small amount of acid, e.g., 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where Vaccarin has maximum absorbance (e.g., around 270 nm and 330 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the Vaccarin standards against their concentrations. Use the peak area of Vaccarin in the sample to determine its concentration from the calibration curve.

  • Purity Assessment: The purity of the Vaccarin in the extract can be estimated by the relative area of the Vaccarin peak compared to the total area of all peaks in the chromatogram.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for Vaccarin Extraction and Analysis

This workflow outlines the key stages from raw plant material to the quantified pure compound.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Purification and Analysis Drying Drying of Plant Material Grinding Grinding to Powder Drying->Grinding Defatting Defatting (Optional) Grinding->Defatting Extraction Choice of Extraction Method (MAE, UAE, SFE, etc.) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography) Concentration->Purification Analysis HPLC Analysis (Quantification & Purity) Purification->Analysis

Caption: General workflow for Vaccarin extraction and analysis.

Logical Relationship for Selecting an Extraction Method

This diagram illustrates a decision-making framework for choosing an appropriate extraction method based on key project requirements.

G Start Define Extraction Goals HighYield High Yield Critical? Start->HighYield Purity High Purity Critical? HighYield->Purity Yes Green 'Green' Process Priority? HighYield->Green No Purity->Green Yes Cost Low Initial Cost? Purity->Cost No SFE Consider SFE Purity->SFE High Priority MAE_UAE Consider MAE or UAE Green->MAE_UAE Yes Green->SFE High Priority Conventional Consider Conventional Methods (Maceration, HRE) Cost->Conventional Yes Soxhlet Consider Soxhlet Cost->Soxhlet Moderate

Caption: Decision tree for selecting an extraction method.

Signaling Pathways Involving Vaccarin

Vaccarin has been shown to modulate several important cellular signaling pathways.

G Vaccarin Vaccarin PrlR Prl Receptor Vaccarin->PrlR activates PI3K PI3K PrlR->PI3K activates Proliferation Cell Proliferation PI3K->Proliferation MilkSynthesis Milk Synthesis PI3K->MilkSynthesis G Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR inhibits ERK1_2 ERK1/2 EGFR->ERK1_2 activates DiabeticNephropathy Diabetic Nephropathy ERK1_2->DiabeticNephropathy promotes G Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 activates PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

References

Addressing Batch-to-Batch Variability of Commercial Vaccarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a significant flavonoid glycoside primarily derived from the seeds of Vaccaria segetalis, has garnered considerable attention for its diverse pharmacological activities. As research into its therapeutic potential progresses, the consistency and quality of commercial Vaccarin preparations are paramount for reproducible pre-clinical and clinical outcomes. However, like many natural products, commercial Vaccarin is susceptible to batch-to-batch variability, which can significantly impact its physicochemical properties, bioavailability, and ultimately, its therapeutic efficacy and safety.

This technical guide provides an in-depth overview of the challenges associated with the batch-to-batch variability of commercial Vaccarin. It outlines key sources of variation, provides detailed experimental protocols for comprehensive quality control, and presents a framework for the systematic analysis and mitigation of this variability. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Vaccarin, facilitating standardized and reliable research.

Sources of Batch-to-Batch Variability

The concentration and purity of Vaccarin in commercial products can be influenced by a multitude of factors, from the initial plant source to the final storage conditions. A thorough understanding of these sources is the first step toward effective quality control.

  • 2.1 Botanical Factors:

    • Geographical Origin and Environmental Conditions: The location of cultivation significantly impacts the phytochemical profile of Vaccaria segetalis. Factors such as soil composition, climate, altitude, and rainfall can alter the biosynthetic pathways leading to Vaccarin production.

    • Genetics: Genetic variations within Vaccaria segetalis populations can lead to differences in Vaccarin content.

    • Harvesting Time: The concentration of flavonoids like Vaccarin can fluctuate throughout the plant's life cycle. The timing of harvest is therefore a critical determinant of the final yield and quality.

  • 2.2 Post-Harvest Processing and Extraction:

    • Drying and Storage of Raw Material: Improper drying and storage of Vaccaria segetalis seeds can lead to degradation of Vaccarin.[1][2][3][4][5] Factors such as temperature, humidity, and light exposure must be carefully controlled.

    • Extraction Method: The choice of solvent, temperature, and duration of extraction can significantly affect the yield and purity of the extracted Vaccarin. Different extraction methods may also co-extract other compounds that can interfere with analysis or biological activity.

    • Purification Process: The methods used to purify Vaccarin from the crude extract will directly influence the final product's purity and impurity profile.

  • 2.3 Manufacturing and Formulation:

    • Excipients and Formulation: The other ingredients in a formulated product can interact with Vaccarin, potentially affecting its stability and bioavailability.

    • Manufacturing Process: Variations in the manufacturing process, such as mixing times and temperatures, can introduce inconsistencies between batches.

    • Packaging and Storage of Final Product: The final packaging and storage conditions are crucial for maintaining the stability of Vaccarin over its shelf life.

Analytical Methodologies for Quality Control

A robust quality control program is essential for characterizing and controlling the batch-to-batch variability of Vaccarin. This requires a combination of chromatographic and spectroscopic techniques to assess identity, purity, and quantity.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with UV detection is a widely used and reliable method for the quantification of Vaccarin.

Table 1: Illustrative Batch-to-Batch Variation in Vaccarin Content

Batch NumberVaccarin Content (mg/g)Purity (%) by HPLC
V2023-00148.598.2
V2023-00255.299.1
V2023-00345.197.5
V2024-00151.398.8
V2024-00249.898.5

Note: This data is illustrative and intended to demonstrate how batch-to-batch variability could be presented. Actual values would be determined experimentally.

Experimental Protocol: Quantification of Vaccarin by HPLC-UV
  • 3.1.1 Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • 3.1.2 Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or other suitable acidifier).

    • Vaccarin reference standard (purity ≥98%).

    • Methanol (for sample and standard preparation).

  • 3.1.3 Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-20 min: 10-40% B

      • 20-25 min: 40-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • 3.1.4 Preparation of Standard Solutions:

    • Accurately weigh about 5 mg of Vaccarin reference standard and dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • 3.1.5 Preparation of Sample Solutions:

    • Accurately weigh a quantity of the commercial Vaccarin product or Vaccaria segetalis extract.

    • Disperse in methanol and sonicate for 30 minutes to ensure complete extraction of Vaccarin.

    • Centrifuge the solution and filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • 3.1.6 Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Vaccarin standard against its concentration.

    • Determine the concentration of Vaccarin in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Standard Vaccarin Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Commercial Product Sample_Prep Prepare Sample Solutions Sample->Sample_Prep HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep->HPLC Data Data Acquisition HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantify Quantify Vaccarin in Sample Data->Quantify Calibration->Quantify LCMS_Fingerprinting cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_stats Statistical Analysis Batch1 Batch 1 Extract LCMS LC-MS Analysis (Full Scan) Batch1->LCMS Batch2 Batch 2 Extract Batch2->LCMS Batch3 Batch 3 Extract Batch3->LCMS RawData Raw Data Acquisition LCMS->RawData Processing Peak Picking, Alignment, Normalization RawData->Processing PCA Principal Component Analysis (PCA) Processing->PCA Markers Identification of Discriminant Markers PCA->Markers Vaccarin_Signaling cluster_pi3k Insulin Sensitivity & Lactation cluster_egfr Diabetic Nephropathy cluster_wnt Lactation Insufficiency Vaccarin Vaccarin PrlR Prl Receptor Vaccarin->PrlR activates GPR120 GPR120 Vaccarin->GPR120 activates EGFR EGFR Vaccarin->EGFR inhibits ALKBH5 ALKBH5 Vaccarin->ALKBH5 inhibits PI3K PI3K PrlR->PI3K GPR120->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Milk Synthesis PI3K->Cell_Proliferation GLUT4 GLUT4 AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake ERK ERK1/2 EGFR->ERK DN_Suppression Suppression of Diabetic Nephropathy ERK->DN_Suppression leads to SFRP2 SFRP2 ALKBH5->SFRP2 upregulates Wnt Wnt/β-catenin SFRP2->Wnt inhibits Milk_Secretion Milk Secretion Wnt->Milk_Secretion

References

Refining Analytical Methods for Sensitive Vaccarin Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis (Neck.) Garcke, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include promoting angiogenesis, wound healing, and exhibiting protective effects on endothelial cells. As research into the therapeutic potential of Vaccarin progresses, the need for sensitive, accurate, and reliable analytical methods for its detection and quantification in various matrices, such as plant materials and biological fluids, becomes paramount. This technical guide provides a comprehensive overview of refined analytical methodologies for the sensitive detection of Vaccarin, focusing on advanced extraction techniques and comparative analysis of chromatographic methods. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and relevant signaling pathways are presented to aid researchers in drug discovery and development.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity and accuracy in Vaccarin quantification. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most powerful techniques employed for this purpose. Below is a comparative summary of their performance characteristics for Vaccarin analysis.

ParameterHPLC-DAD MethodLC-MS/MS Method[1]
Matrix Semen Vaccariae (Seeds)Rat Plasma
**Linearity (R²) **> 0.9999[1][2]> 0.99[1]
Limit of Quantification (LOQ) 0.20 - 1.16 µg/mL[2]12.5 ng/mL
Precision (RSD) < 2.09%< 9.1%
Recovery 97.0% - 105.0%-2.8% to 8.7% (as accuracy)
Instrumentation HPLC with Diode Array DetectorAgilent Triple Quad LC/MS with ESI

Experimental Protocols

Extraction of Vaccarin from Vaccaria segetalis Seeds

Sensitive and efficient extraction is a crucial first step in the analysis of Vaccarin from its natural source. Microwave-Assisted Extraction (MAE) has been shown to be a highly efficient method for this purpose.

a) Microwave-Assisted Extraction (MAE) Protocol

  • Sample Preparation: Grind the dried seeds of Vaccaria segetalis into a fine powder.

  • Solvent: Prepare a 57% aqueous methanol solution.

  • Extraction Parameters:

    • Liquid-to-Solid Ratio: 50 mL/g.

    • Microwave Power: 400 W.

    • Extraction Temperature: 65 °C.

  • Procedure:

    • Weigh a precise amount of the powdered seeds and place it in a suitable microwave extraction vessel.

    • Add the appropriate volume of the 57% methanol solvent to achieve the 50 mL/g ratio.

    • Secure the vessel in the microwave extraction system.

    • Apply the specified microwave power and control the temperature at 65 °C for the optimized extraction time (to be determined empirically, but typically in the range of minutes).

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through a 0.45 µm membrane filter to remove particulate matter.

    • The resulting filtrate is ready for HPLC or LC-MS/MS analysis.

b) Supersonic (Ultrasonic) Extraction Protocol

  • Sample Preparation: Pulverize the dried seeds of Vaccaria segetalis.

  • Solvent: Methanol.

  • Procedure:

    • Place a weighed amount of the powdered seeds into an extraction vessel.

    • Add methanol and subject the mixture to supersonic (ultrasonic) extraction at room temperature. The duration of sonication should be optimized for maximum yield.

    • After extraction, filter the methanol extract through a 0.45 µm membrane filter.

    • The filtrate can then be directly injected into the HPLC or LC-MS/MS system or be further concentrated and reconstituted in a suitable solvent.

Sample Preparation for Vaccarin Analysis in Rat Plasma

This protocol details the protein precipitation method for the extraction of Vaccarin from biological fluids.

  • Procedure:

    • To a 100 µL aliquot of rat plasma, add a volume of methanol (typically 200-400 µL) to precipitate the proteins.

    • Vortex the mixture vigorously for a few minutes to ensure thorough mixing and precipitation.

    • Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the LC-MS/MS system for analysis.

Chromatographic Conditions

a) HPLC-DAD Method for Semen Vaccariae

  • Column: Agilent Zorbax SB-C18 (particle size and dimensions to be optimized, e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient elution using methanol and water. The specific gradient profile should be optimized to achieve good separation of Vaccarin from other components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at a wavelength where Vaccarin shows maximum absorbance (e.g., around 270 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducible retention times.

b) LC-MS/MS Method for Rat Plasma

  • Column: Venusil-C18 (e.g., 5 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient elution consisting of methanol and 0.1% (v/v) formic acid in water.

  • Detection: Agilent Triple Quad LC/MS with an electrospray ionization (ESI) source operating in positive multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Vaccarin need to be determined and optimized for maximum sensitivity.

Visualization of Workflows and Signaling Pathways

Analytical Workflow for Vaccarin Detection

The following diagram illustrates the general workflow for the analysis of Vaccarin from either plant material or biological fluids.

Analytical Workflow for Vaccarin Detection cluster_sample Sample Source cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material MAE / UAE MAE / UAE Plant Material->MAE / UAE Biological Fluid Biological Fluid Protein Precipitation Protein Precipitation Biological Fluid->Protein Precipitation HPLC-DAD HPLC-DAD MAE / UAE->HPLC-DAD LC-MS/MS LC-MS/MS MAE / UAE->LC-MS/MS Protein Precipitation->LC-MS/MS Data Processing Data Processing HPLC-DAD->Data Processing LC-MS/MS->Data Processing

General workflow for Vaccarin analysis.
Signaling Pathways Involving Vaccarin

Vaccarin has been shown to modulate several key signaling pathways, contributing to its pharmacological effects. The following diagrams illustrate some of these pathways.

1. PI3K/AKT and MAPK/ERK Signaling Pathways

Vaccarin can promote angiogenesis and wound healing by activating the PI3K/AKT and MAPK/ERK signaling pathways.

Vaccarin_PI3K_MAPK_Signaling Vaccarin Vaccarin Receptor Growth Factor Receptor Vaccarin->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT (p-AKT) PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK ERK->Angiogenesis WoundHealing Wound Healing Angiogenesis->WoundHealing

Vaccarin activates PI3K/AKT and MAPK/ERK pathways.

2. EGFR/ERK1/2 Signaling Pathway

Vaccarin has been found to suppress diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway.

Vaccarin_EGFR_ERK_Signaling Vaccarin Vaccarin EGFR EGFR (p-EGFR) Vaccarin->EGFR ERK ERK1/2 (p-ERK1/2) EGFR->ERK RenalFibrosis Renal Fibrosis Inflammation Oxidative Stress ERK->RenalFibrosis DiabeticNephropathy Diabetic Nephropathy RenalFibrosis->DiabeticNephropathy

Vaccarin inhibits the EGFR/ERK1/2 pathway.

3. GPR120-PI3K/AKT/GLUT4 Signaling Pathway

Vaccarin can improve insulin sensitivity and glucose uptake through the activation of the GPR120-PI3K/AKT/GLUT4 pathway.

Vaccarin_GPR120_Signaling Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 PI3K PI3K GPR120->PI3K AKT AKT (p-AKT) PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Vaccarin activates the GPR120-PI3K/AKT/GLUT4 pathway.

Conclusion

The sensitive and accurate quantification of Vaccarin is essential for advancing its research and development as a potential therapeutic agent. This guide has provided a comparative overview of HPLC-DAD and LC-MS/MS methods, highlighting their respective strengths for analyzing Vaccarin in different matrices. The detailed experimental protocols for extraction and chromatographic analysis offer a practical foundation for researchers. Furthermore, the visualization of key signaling pathways modulated by Vaccarin provides a deeper understanding of its mechanism of action. By employing these refined analytical methods, the scientific community can achieve more reliable and reproducible data, accelerating the translation of Vaccarin's therapeutic potential from the laboratory to clinical applications.

References

Minimizing Off-Target Effects of Vaccarin in Cell-Based Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has garnered significant interest for its diverse pharmacological activities. Emerging research has highlighted its potential in modulating key cellular signaling pathways, making it a compound of interest for therapeutic development. However, like many small molecules, the utility of Vaccarin in preclinical cell-based assays can be complicated by off-target effects, leading to confounding results and misinterpretation of its true mechanism of action.

This technical guide provides a comprehensive framework for researchers to understand, identify, and minimize the off-target effects of Vaccarin in cell-based assays. By leveraging a systematic approach to experimental design and data interpretation, scientists can enhance the specificity and reliability of their findings, thereby accelerating the translation of basic research into viable therapeutic strategies. We will delve into the known signaling pathways of Vaccarin, outline strategies for off-target profiling, and provide detailed experimental protocols for robust on- and off-target assessment.

Known On-Target Signaling Pathways of Vaccarin

Vaccarin has been reported to exert its biological effects through the modulation of several key signaling pathways. Understanding these on-target activities is the first step in distinguishing them from potential off-target effects.

  • Prl receptor-PI3K Signaling Pathway: In bovine mammary epithelial cells, Vaccarin has been shown to promote cell proliferation and milk synthesis by stimulating the Prolactin (Prl) receptor and subsequently activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[1]

  • ALKBH5-SFRP2-Wnt/β-catenin Signaling Pathway: Vaccarin has been found to inhibit the expression of SFRP2 by targeting ALKBH5, leading to the activation of the Wnt/β-catenin signaling pathway. This mechanism is implicated in promoting milk secretion.

  • GPR120-PI3K/AKT/GLUT4 Pathway: In the context of metabolic diseases, Vaccarin activates the G protein-coupled receptor 120 (GPR120), which in turn stimulates the PI3K/AKT/GLUT4 signaling pathway.[2] This enhances glucose uptake and improves insulin sensitivity.[2]

  • EGFR/ERK1/2 Signaling Pathway: Vaccarin has been observed to suppress diabetic nephropathy by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[3]

The promiscuity of flavonoids, the class of compounds to which Vaccarin belongs, is a double-edged sword. While their ability to interact with multiple targets can be beneficial in treating complex diseases, it also increases the likelihood of off-target effects.[4] Flavonoids have been reported to interact with a wide range of proteins, including various kinases, ATP-binding cassette (ABC) transporters, and nuclear receptors. This inherent potential for polypharmacology underscores the importance of rigorous off-target screening.

Data Presentation: On-Target Activity of Vaccarin

The following table summarizes the reported effective concentrations of Vaccarin in various cell-based assays related to its on-target activities. This data serves as a baseline for designing experiments and for comparison when assessing off-target effects.

Cell LineAssayOn-Target PathwayEffective ConcentrationReference
Bovine Mammary Epithelial Cells (BMECs)Cell Proliferation, Milk SynthesisPrl receptor-PI3K0.5 µg/mL
Human Microvascular Endothelial Cells (HMEC-1)Cell Proliferation, Migration, Tube FormationNot specified2.15 µM
3T3-L1 preadipocytesGlucose UptakeGPR120-PI3K/AKT/GLUT4Not specified
HK-2 cellsEpithelial-mesenchymal transition (EMT)EGFR/ERK1/2Not specified

Strategies for Minimizing Off-Target Effects

Given the limited publicly available information on specific off-target interactions of Vaccarin, a proactive and systematic approach is essential to identify and mitigate these effects in your experimental system.

1. Comprehensive Dose-Response Analysis:

  • Establish a therapeutic window by determining the concentration-response curves for both the desired on-target effect and cytotoxicity. Off-target effects often manifest at higher concentrations.

2. Orthogonal Assays:

  • Confirm key findings using multiple, independent assays that measure the same biological endpoint through different mechanisms. For example, if Vaccarin induces apoptosis, confirm this using assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

3. Target Engagement Assays:

  • Directly measure the binding of Vaccarin to its intended target protein. Techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context.

4. Off-Target Profiling Panels:

  • Screen Vaccarin against a broad panel of kinases and other common off-target proteins. Several commercial services offer comprehensive profiling against hundreds of kinases, GPCRs, ion channels, and other targets.

5. Proteomic and Transcriptomic Analysis:

  • Employ unbiased "omics" approaches like mass spectrometry-based proteomics or RNA sequencing (RNA-Seq) to identify global changes in protein expression or gene transcription following Vaccarin treatment. This can reveal unexpected pathway modulation.

6. Structural Analogs and Negative Controls:

  • Synthesize or obtain structurally related analogs of Vaccarin that are predicted to be inactive against the primary target. If these analogs still produce a particular cellular phenotype, it is likely an off-target effect.

7. Cell Line Comparison:

  • Compare the effects of Vaccarin in cell lines that express the target of interest with those that have low or no expression. A specific on-target effect should be diminished or absent in the latter.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess both on-target and potential off-target effects of Vaccarin.

Protocol 1: Assessing PI3K/Akt Pathway Activation by Western Blot

Objective: To determine the effect of Vaccarin on the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.

Materials:

  • Cell line of interest (e.g., BMECs, HMEC-1)

  • Cell culture medium and supplements

  • Vaccarin

  • PI3K inhibitor (e.g., LY294002, as a negative control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Vaccarin (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K activator) and a negative control (pretreatment with a PI3K inhibitor).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total-Akt signal.

Protocol 2: Wnt/β-catenin Reporter Assay

Objective: To quantify the activation of the Wnt/β-catenin signaling pathway by Vaccarin using a luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Vaccarin

  • Wnt3a conditioned medium (as a positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with either TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid.

  • Treatment: After 24 hours, treat the cells with various concentrations of Vaccarin. Include a vehicle control and a Wnt3a positive control.

  • Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Protocol 3: GPR120 Activation Assay (Calcium Mobilization)

Objective: To measure the activation of GPR120 by Vaccarin by detecting changes in intracellular calcium levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR120

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Vaccarin

  • Known GPR120 agonist (e.g., GW9508, as a positive control)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate GPR120-expressing cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject various concentrations of Vaccarin and record the fluorescence signal over time.

    • Include a vehicle control and a positive control.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. Plot the dose-response curve and determine the EC50 value.

Protocol 4: EGFR/ERK Kinase Activity Assay

Objective: To assess the inhibitory effect of Vaccarin on EGFR and downstream ERK phosphorylation.

Materials:

  • A431 cells (high EGFR expression) or other relevant cell line

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • Vaccarin

  • EGFR inhibitor (e.g., Gefitinib, as a positive control)

  • Western blot reagents as described in Protocol 1

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

Procedure:

  • Cell Culture and Serum Starvation: Grow cells to 70-80% confluency and then serum-starve for 16-24 hours.

  • Treatment: Pre-treat the serum-starved cells with various concentrations of Vaccarin or a positive control inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

  • Lysis and Western Blot: Immediately lyse the cells and perform Western blotting as described in Protocol 1, using antibodies against phosphorylated and total EGFR and ERK.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 of Vaccarin for the inhibition of EGF-induced phosphorylation.

Mandatory Visualizations

GPR120_PI3K_AKT_Pathway cluster_intracellular Intracellular Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 PI3K PI3K GPR120->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-Akt PIP3->pAKT Activates AKT Akt GLUT4_translocation GLUT4 Translocation to Membrane pAKT->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Vaccarin-mediated activation of the GPR120-PI3K/Akt signaling pathway.

EGFR_ERK_Pathway cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Vaccarin Vaccarin Vaccarin->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK Transcription Gene Transcription (Proliferation, etc.) pERK->Transcription

Caption: Inhibition of the EGFR/ERK signaling pathway by Vaccarin.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Wnt Wnt Frizzled Frizzled Wnt->Frizzled SFRP2 SFRP2 SFRP2->Frizzled Inhibits DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits Vaccarin Vaccarin ALKBH5 ALKBH5 Vaccarin->ALKBH5 Inhibits ALKBH5->SFRP2 Upregulates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Nucleus Nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Vaccarin-mediated activation of the Wnt/β-catenin pathway.

Off_Target_Workflow cluster_screening Off-Target Screening start Start with Vaccarin in Cell-Based Assay dose_response Comprehensive Dose-Response Curve start->dose_response on_target On-Target Activity Window dose_response->on_target off_target_potential Potential Off-Target Activity Window (High Concentrations) dose_response->off_target_potential kinase_panel Kinase Panel Screening off_target_potential->kinase_panel receptor_panel Receptor/Ion Channel Panel Screening off_target_potential->receptor_panel proteomics Global Proteomics/ Transcriptomics off_target_potential->proteomics validation Validate Hits with Orthogonal Assays kinase_panel->validation receptor_panel->validation proteomics->validation sar Structure-Activity Relationship (SAR) with Analogs validation->sar minimize Minimize Off-Target Effects: - Optimize Concentration - Modify Compound Structure sar->minimize end Specific and Reliable In Vitro Data minimize->end

Caption: Experimental workflow for identifying and minimizing off-target effects.

Conclusion

While Vaccarin presents a promising profile for modulating several therapeutically relevant signaling pathways, its characterization in cell-based assays requires a careful and systematic approach to mitigate the potential for off-target effects. The lack of a comprehensive public database of Vaccarin's off-target interactions necessitates that researchers proactively investigate its selectivity within their specific experimental models.

By establishing a clear on-target activity window, employing orthogonal assays, and utilizing broad-spectrum off-target profiling techniques, scientists can build a more complete and accurate understanding of Vaccarin's mechanism of action. The detailed protocols and strategic workflows provided in this guide are intended to empower researchers to generate high-quality, reproducible data, thereby ensuring that the therapeutic potential of Vaccarin can be explored with greater confidence and precision. This rigorous approach is not only crucial for advancing our understanding of Vaccarin's biology but also for accelerating its potential journey from the laboratory to the clinic.

References

Validation & Comparative

Unveiling the Bioactivity of Vaccarin: A Comparative Analysis with Quercetin, Hesperidin, and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current scientific literature reveals the distinct therapeutic potential of vaccarin, a flavonoid glycoside, when compared to other well-studied flavonoids such as quercetin, hesperidin, and rutin. While all four compounds exhibit a range of beneficial biological activities, vaccarin's efficacy is particularly notable in specific signaling pathways related to metabolic health and cellular regulation. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

To provide a clear overview of the comparative efficacy, the following tables summarize the half-maximal inhibitory concentration (IC50) values of quercetin, hesperidin, and rutin in various in vitro assays. It is important to note that directly comparable quantitative data for vaccarin in these specific assays is limited in the currently available public literature, with research on vaccarin often focusing on its mechanistic pathways in cellular and animal models.

Antioxidant Activity
FlavonoidAssayIC50 ValueSource
QuercetinDPPH Radical Scavenging15.899 µg/mL[1]
HesperidinAntioxidant ActivityStrong, but specific IC50 not consistently reported[2]
RutinDPPH Radical Scavenging~250 µM
Anticancer Activity (Cytotoxicity)
FlavonoidCell LineIC50 ValueSource
QuercetinHL-60 (Leukemia)7.7 µM (96 hr)[3]
HCT116 (Colon Cancer)5.79 ± 0.13 µM[4]
A549 (Lung Cancer)8.65 µg/mL (24 hr)
MCF-7 (Breast Cancer)200 µM (96 hr)
HesperidinHepG2 (Liver Cancer)150.43 ± 12.32 µM (24 hr)
RutinRPMI-7951 (Melanoma)64.49 ± 13.27 µM
SK-MEL-28 (Melanoma)47.44 ± 2.41 µM
786-O (Renal Cancer)45.2 µM

Signaling Pathways and Mechanisms of Action

Vaccarin has been shown to modulate several key signaling pathways, offering potential therapeutic avenues for a range of conditions.

Vaccarin's Influence on Metabolic and Cellular Pathways

Vaccarin demonstrates a significant impact on glucose metabolism and insulin sensitivity through the activation of the G-protein coupled receptor 120 (GPR120), which in turn triggers the PI3K/AKT/GLUT4 signaling cascade. This mechanism enhances glucose uptake, highlighting its potential in managing metabolic disorders.

GPR120_PI3K_AKT_GLUT4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 activates PI3K PI3K GPR120->PI3K activates AKT AKT PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation leads to Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake facilitates

Vaccarin's activation of the GPR120-PI3K/AKT/GLUT4 pathway.

Furthermore, vaccarin has been implicated in promoting endothelial cell proliferation and neovascularization, processes crucial for wound healing and tissue repair. This is achieved through the activation of the PI3K/Akt and Erk signaling pathways.

Proliferation_Neovascularization_Pathway Vaccarin Vaccarin PI3K_Akt p-Akt Vaccarin->PI3K_Akt enhances Erk p-Erk Vaccarin->Erk enhances CD31 CD31 Expression Vaccarin->CD31 promotes Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration Tube_Formation Tube Formation PI3K_Akt->Tube_Formation Erk->Proliferation Erk->Migration Erk->Tube_Formation CD31->Proliferation Neovascularization Neovascularization Proliferation->Neovascularization Migration->Neovascularization Tube_Formation->Neovascularization

Vaccarin promoting neovascularization via Akt, Erk, and CD31.

In the context of diabetic nephropathy, vaccarin has been shown to suppress disease progression by inhibiting the EGFR/ERK1/2 signaling pathway, thereby reducing renal fibrosis and inflammation.

EGFR_ERK_Pathway_Inhibition Vaccarin Vaccarin EGFR EGFR Vaccarin->EGFR inhibits phosphorylation ERK1_2 ERK1/2 EGFR->ERK1_2 activates Renal_Fibrosis Renal Fibrosis ERK1_2->Renal_Fibrosis promotes Inflammation Inflammation ERK1_2->Inflammation promotes

Vaccarin's inhibition of the EGFR/ERK1/2 pathway in diabetic nephropathy.
General Flavonoid Antioxidant Mechanism

Quercetin, hesperidin, and rutin are well-recognized for their potent antioxidant properties. They can neutralize free radicals by donating a hydrogen atom or an electron, thereby mitigating oxidative stress. This general mechanism is a cornerstone of their broad-spectrum health benefits.

Flavonoid_Antioxidant_Action Flavonoid Flavonoid (Quercetin, Hesperidin, Rutin) Free_Radical Free Radical (R•) Flavonoid->Free_Radical Flavonoid_Radical Flavonoid Radical (F•) Neutralized_Radical Neutralized Radical (RH)

General mechanism of free radical scavenging by flavonoids.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Experimental Workflow:

DPPH_Assay_Workflow Prepare_Solutions 1. Prepare DPPH and Flavonoid Solutions Mix_Reagents 2. Mix Flavonoid Solution with DPPH Solution Prepare_Solutions->Mix_Reagents Incubate 3. Incubate in the Dark (e.g., 30 minutes) Mix_Reagents->Incubate Measure_Absorbance 4. Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging 5. Calculate % Scavenging Activity and IC50 Value Measure_Absorbance->Calculate_Scavenging

Workflow for the DPPH antioxidant assay.

Protocol:

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

    • Stock solutions of the test flavonoids (vaccarin, quercetin, hesperidin, rutin) and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., DMSO or ethanol) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the flavonoid solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Collection and Analysis:

    • The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the flavonoid sample.

    • The IC50 value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the flavonoid.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in a 96-well Plate Treat_Cells 2. Treat Cells with Flavonoids Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize_Formazan 4. Add Solubilization Solution Add_MTT->Solubilize_Formazan Measure_Absorbance 5. Measure Absorbance at ~570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability 6. Calculate % Cell Viability and IC50 Value Measure_Absorbance->Calculate_Viability

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Culture and Treatment:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the flavonoids (vaccarin, quercetin, hesperidin, rutin) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value, representing the concentration of the flavonoid that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Western Blot Analysis for PI3K/Akt Signaling Pathway

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of key proteins in a signaling pathway.

Experimental Workflow:

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis and Protein Extraction Protein_Quantification 2. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Gel Electrophoresis Protein_Quantification->SDS_PAGE Protein_Transfer 4. Transfer Proteins to a Membrane SDS_PAGE->Protein_Transfer Blocking 5. Blocking Non-specific Binding Sites Protein_Transfer->Blocking Primary_Antibody 6. Incubation with Primary Antibodies (e.g., anti-p-Akt, anti-Akt) Blocking->Primary_Antibody Secondary_Antibody 7. Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection and Imaging Secondary_Antibody->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Workflow for Western blot analysis.

Protocol:

  • Sample Preparation:

    • Cells are treated with the flavonoids of interest for the desired time.

    • Cells are then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt and total Akt).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.

    • The light signal is captured using an imaging system.

    • The intensity of the bands is quantified using densitometry software, and the level of protein phosphorylation is typically normalized to the total protein level.

Conclusion

While quercetin, hesperidin, and rutin have demonstrated significant antioxidant and anticancer activities in a variety of in vitro models, vaccarin presents a compelling profile through its targeted modulation of specific signaling pathways crucial in metabolic health and tissue regeneration. The lack of directly comparable quantitative data for vaccarin underscores the need for further research to fully elucidate its efficacy relative to other flavonoids in standardized assays. The detailed experimental protocols provided herein offer a framework for such future comparative studies, which will be invaluable for the continued development of flavonoid-based therapeutics.

References

Comparative analysis of Vaccarin's activity in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Vaccarin across different cell lines, based on available experimental data. The information is intended to support further research and drug development efforts by offering a structured overview of Vaccarin's effects on cellular processes such as proliferation, migration, and apoptosis, along with insights into its mechanism of action.

Data Presentation: Quantitative Analysis of Vaccarin's Activity

The following tables summarize the quantitative data on the effects of Vaccarin in the studied cell lines.

Table 1: Effect of Vaccarin on Cell Proliferation

Cell LineAssayConcentrationResultCitation
Human Microvascular Endothelial Cells (HMEC-1)Sulforhodamine B (SRB) Assay2.15 µMSignificant promotion of cell proliferation[1]
Bovine Mammary Epithelial Cells (BMECs)Not Specified0.5 µg/mlOptimal stimulatory effect on cell proliferation[2]

Table 2: Effect of Vaccarin on Cell Migration

Cell LineAssayConcentrationResultCitation
Human Microvascular Endothelial Cells (HMEC-1)Migration Assay2.15 µMSignificant promotion of cell migration[1]

Table 3: Effect of Vaccarin on Apoptosis

Cell LineConditionTreatmentKey FindingsCitation
Human Microvascular Endothelial Cells (HMEC-1)High Glucose (HG)-induced apoptosisVaccarin PretreatmentRectified HG-induced cell cycle arrest and apoptosis; Inhibited reactive oxygen species accumulation and HDAC1 expression.[3]

Note: IC50 values for Vaccarin in cancer cell lines were not available in the reviewed literature.

Key Signaling Pathways Affected by Vaccarin

Vaccarin has been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

In Human Microvascular Endothelial Cells (HMEC-1) , Vaccarin promotes proliferation and migration and protects against apoptosis by activating the PI3K/AKT and MAPK/ERK signaling pathways[1].

G Vaccarin Vaccarin Receptor Receptor Tyrosine Kinase Vaccarin->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration AKT->Migration ERK ERK Proliferation Proliferation ERK->Proliferation ERK->Migration MAPK->ERK G Vaccarin Vaccarin PrlR Prolactin Receptor Vaccarin->PrlR PI3K PI3K PrlR->PI3K mTOR mTOR PI3K->mTOR CyclinD1 Cyclin D1 PI3K->CyclinD1 SREBP1c SREBP-1c mTOR->SREBP1c Milk_Synthesis Milk Synthesis SREBP1c->Milk_Synthesis Proliferation Proliferation CyclinD1->Proliferation G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Fixation cluster_3 Day 5: Staining & Measurement a Seed HMEC-1 cells in 96-well plates b Treat cells with Vaccarin (e.g., 1.08 and 2.15 µM) a->b c Incubate for 48-72 hours b->c d Fix cells with trichloroacetic acid (TCA) c->d e Stain with Sulforhodamine B (SRB) d->e f Solubilize bound dye e->f g Measure absorbance at 515 nm f->g

References

Independent Replication of Vaccarin's Pro-Angiogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-angiogenic effects of Vaccarin with other well-established alternatives, supported by experimental data from various studies. It is intended to serve as a resource for researchers investigating novel therapeutic agents for conditions requiring enhanced angiogenesis, such as wound healing and ischemic diseases.

Comparative Analysis of Pro-Angiogenic Activity

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant pro-angiogenic properties in both in vitro and in vivo models. Its efficacy is compared here with Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), two potent and widely studied pro-angiogenic cytokines, as well as other natural compounds.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of Vaccarin and its alternatives in key angiogenesis assays. This data is compiled from multiple independent studies to provide a comparative overview.

Compound/FactorAssay TypeCell TypeEffective ConcentrationKey Quantitative Results
Vaccarin Cell ProliferationHMEC-12.15 µM125.62 ± 1.14% of control[1]
Cell MigrationHMEC-12.15 µMSignificantly promoted migration[1]
Tube FormationHMEC-12.15 µMSignificantly stimulated tube formation[1]
Matrigel Plug AssayMouse5 and 10 mg/kgSignificantly increased microvessel density (MVD)[1]
VEGF-A Cell ProliferationHUVEC20 nM (~0.76 ng/ml)Significantly promoted proliferation[2]
Cell MigrationHUVEC~1.0 ng/ml (half-max)Two-fold greater migration than bFGF at 1 and 10 ng/ml
Tube FormationHUVEC20 ng/mlInduced tube formation
bFGF Cell ProliferationHUVEC1-10 ng/mlFour-fold more effective than VEGF
Cell MigrationHUVEC~5.0 ng/ml (half-max)Predominantly chemokinetic
Tube FormationHUVEC20 ng/mlInduced tube formation
Ginsenoside Rg1 Tube FormationHUVEC150-600 nMEnhanced tube formation
Icariin Cell ProliferationHUVECNot specifiedStimulated proliferation
Cell MigrationHUVECNot specifiedStimulated migration
Tube FormationHUVECNot specifiedStimulated tubulogenesis
Salvianolic Acid B Cell ProliferationHUVEC6.25-25 µg/mLIncreased cell viability up to 25% of control

Signaling Pathways and Experimental Workflows

Vaccarin's Pro-Angiogenic Signaling Pathway

Vaccarin primarily exerts its pro-angiogenic effects through the activation of the MAPK/ERK and PI3K/AKT signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates RAF RAF Receptor->RAF Activates AKT AKT PI3K->AKT Phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB, c-Myc) AKT->TranscriptionFactors Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Angiogenesis Angiogenesis (Proliferation, Migration, Survival) GeneExpression->Angiogenesis Promotes Vaccarin Vaccarin Vaccarin->Receptor Binds

Caption: Vaccarin-induced activation of MAPK/ERK and PI3K/AKT signaling pathways.

Experimental Workflow: In Vitro Tube Formation Assay

The tube formation assay is a common in vitro method to assess the angiogenic potential of a compound. The following diagram illustrates a typical workflow.

Start Start CoatPlate Coat 96-well plate with Matrigel Start->CoatPlate IncubateMatrigel Incubate at 37°C to solidify Matrigel CoatPlate->IncubateMatrigel SeedCells Seed endothelial cells (e.g., HUVECs) onto Matrigel IncubateMatrigel->SeedCells AddCompound Add Vaccarin or alternative compound SeedCells->AddCompound IncubateCells Incubate for 4-18 hours at 37°C AddCompound->IncubateCells Image Image tube formation using microscopy IncubateCells->Image Quantify Quantify tube length, branch points, and loops Image->Quantify End End Quantify->End

Caption: A typical workflow for an in vitro endothelial cell tube formation assay.

Logical Relationship of Pro-Angiogenic Agents

This diagram illustrates the relationship between Vaccarin and its alternatives, highlighting their classification and primary mode of action.

ProAngiogenicAgents Pro-Angiogenic Agents NaturalCompounds Natural Compounds ProAngiogenicAgents->NaturalCompounds GrowthFactors Growth Factors (Cytokines) ProAngiogenicAgents->GrowthFactors Vaccarin Vaccarin NaturalCompounds->Vaccarin GinsenosideRg1 Ginsenoside Rg1 NaturalCompounds->GinsenosideRg1 Icariin Icariin NaturalCompounds->Icariin SalvianolicAcidB Salvianolic Acid B NaturalCompounds->SalvianolicAcidB VEGF VEGF GrowthFactors->VEGF bFGF bFGF GrowthFactors->bFGF

Caption: Classification of Vaccarin and its pro-angiogenic alternatives.

Detailed Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) or human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of the test compound (e.g., Vaccarin, VEGF, bFGF) or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell proliferation rate is calculated as (OD_treated / OD_control) x 100%.

In Vitro Wound Healing (Scratch) Assay
  • Cell Seeding: Seed endothelial cells in a 6-well plate and grow to 90-100% confluence.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at different points for each image. The migration rate can be quantified by the change in the width of the scratch over time.

In Vitro Tube Formation Assay
  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment: Resuspend endothelial cells in serum-free medium containing the test compound or vehicle control and seed them onto the solidified Matrigel at a density of 1.5x10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Observe and photograph the formation of capillary-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length, number of branch points, and number of enclosed loops using image analysis software.

In Vivo Matrigel Plug Assay
  • Preparation of Matrigel Mixture: Thaw Matrigel on ice and mix it with the test compound (e.g., Vaccarin, VEGF, bFGF) and heparin.

  • Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of mice (e.g., C57BL/6).

  • Plug Removal: After a defined period (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.

  • Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in multiple fields of view.

References

Head-to-Head Comparison: Vaccarin vs. Its Aglycone, Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside found in the seeds of Vaccaria segetalis, has garnered significant interest for its diverse pharmacological activities, including endothelial protection, wound healing, and anti-diabetic effects.[1] Chemically, Vaccarin is a complex glycoside of the flavone apigenin. Apigenin, its aglycone form, is a well-studied flavonoid abundant in various plants and known for its own spectrum of biological activities. This guide provides a detailed head-to-head comparison of Vaccarin and its aglycone, Apigenin, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed methodologies.

Chemical Structures

Vaccarin is chemically known as 6-(2-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)-2-[4-(beta-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one. Its complex structure features a C-linked disaccharide at the 6th position and an O-linked glucose at the 4' position of the apigenin backbone.

Apigenin , the aglycone of Vaccarin, is 5,7,4'-trihydroxyflavone. It represents the core flavonoid structure of Vaccarin without any sugar moieties.

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Both Vaccarin and Apigenin exhibit antioxidant properties, primarily through their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Comparison of In Vitro Antioxidant Activity

CompoundAssayIC50 / EC50 ValueSource
Apigenin DPPH Radical Scavenging8.5 µM[2]
Apigenin ABTS Radical Scavenging344 µg/mL[3]
Vaccarin DPPH Radical ScavengingData not available
Vaccarin ABTS Radical ScavengingData not available

Note: Direct comparative IC50/EC50 values for Vaccarin in DPPH and ABTS assays were not found in the reviewed literature. Generally, the aglycone form of flavonoids tends to exhibit stronger radical scavenging activity than their glycoside counterparts due to the availability of free hydroxyl groups.

Cellular Antioxidant Effects

In cellular models of oxidative stress, both compounds have demonstrated protective effects.

CompoundCell LineStressorKey FindingsSource
Vaccarin EA.hy926H₂O₂↑ SOD activity, ↓ MDA and LDH levels[4]
Apigenin SH-SY5YH₂O₂↑ Cell viability, ↓ ROS generation, ↓ LDH release[5]
Apigenin B16F10H₂O₂Ameliorated MMP decrease, enhanced mitochondrial activity
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Vaccarin and Apigenin have both been shown to modulate inflammatory pathways.

In Vitro Anti-inflammatory Effects

CompoundCell LineInflammatory StimulusKey FindingsSource
Vaccarin HUVECsHigh Glucose↓ TNF-α, ↓ IL-1β mRNA and protein levels
Apigenin THP-1 MacrophagesLPS↓ IL-6, ↓ IL-1β, ↓ TNF-α production
Apigenin A549 Lung Epithelial CellsLPS↓ iNOS, ↓ COX-2, ↓ IL-1β, IL-2, IL-6, IL-8, TNF-α
Neuroprotective Effects

The potential to protect neurons from damage is a critical area of investigation for both compounds.

In Vitro and In Vivo Neuroprotective Effects

CompoundModelKey FindingsSource
Vaccarin Ischemic brain injury (mice)↓ Infarct volume, ↓ Neurological deficits, improved neuronal morphology
Apigenin H₂O₂-induced oxidative stress (SH-SY5Y cells)↓ Apoptosis-related proteins (cleaved caspase-3, Bax), ↑ Bcl-2
Apigenin Acrylonitrile-induced neuro-inflammation (rats)↓ Oxidative stress, ↓ IL-6, ↓ TNF-α, inhibited neuron apoptosis
Apigenin Alzheimer's Disease mouse modelImproved learning and memory, ↓ amyloid deposits

Signaling Pathways

Both Vaccarin and Apigenin exert their biological effects by modulating various intracellular signaling pathways.

Vaccarin Signaling Pathways

Vaccarin has been shown to influence several key signaling cascades involved in inflammation and cell survival.

Vaccarin_Signaling Vaccarin Vaccarin ROS ROS Vaccarin->ROS inhibits miR_570_3p miR-570-3p Vaccarin->miR_570_3p upregulates Notch Notch Signaling Vaccarin->Notch inhibits PI3K_AKT PI3K/AKT Vaccarin->PI3K_AKT activates MAPK_ERK MAPK/ERK Vaccarin->MAPK_ERK activates HighGlucose High Glucose HighGlucose->ROS induces HighGlucose->miR_570_3p downregulates AMPK AMPK ROS->AMPK inhibits miRNA_34a miRNA-34a AMPK->miRNA_34a inhibits eNOS eNOS miRNA_34a->eNOS inhibits NO NO Production eNOS->NO produces EndothelialDysfunction Endothelial Dysfunction NO->EndothelialDysfunction prevents HDAC1 HDAC1 miR_570_3p->HDAC1 inhibits TNFa_IL1b TNF-α, IL-1β HDAC1->TNFa_IL1b promotes Inflammation Inflammation TNFa_IL1b->Inflammation OxidativeStress Oxidative Stress Injury Notch->OxidativeStress leads to H2O2 H₂O₂ H2O2->Notch activates Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK_ERK->Angiogenesis

Caption: Signaling pathways modulated by Vaccarin.

Apigenin Signaling Pathways

Apigenin's anti-inflammatory and neuroprotective effects are mediated through its interaction with multiple signaling cascades, most notably the NF-κB and MAPK pathways.

Apigenin_Signaling Apigenin Apigenin NFkB NF-κB Apigenin->NFkB inhibits MAPK MAPK (ERK, p38, JNK) Apigenin->MAPK inhibits Inflammation Inflammation Apigenin->Inflammation reduces Nrf2 Nrf2 Apigenin->Nrf2 activates PI3K_AKT PI3K/AKT Apigenin->PI3K_AKT activates BDNF BDNF Apigenin->BDNF increases LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates TLR4->MAPK activates InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB->InflammatoryGenes induces transcription of MAPK->InflammatoryGenes induces transcription of InflammatoryGenes->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection impairs OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Nrf2 activates (indirectly) ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->AntioxidantEnzymes induces transcription of AntioxidantEnzymes->OxidativeStress neutralizes PI3K_AKT->Neuroprotection BDNF->Neuroprotection

Caption: Signaling pathways modulated by Apigenin.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compound (Vaccarin or Apigenin) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution to a cuvette or a well of a microplate.

    • Add a specific volume of the DPPH solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.

LPS-Induced Inflammation in Macrophages (In Vitro)

This model is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) in appropriate culture medium and conditions.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the test compound (Vaccarin or Apigenin) for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Cytokines (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and measure the concentration of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2).

  • Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of the compound on the production of inflammatory mediators. Calculate IC50 values where possible.

H₂O₂-Induced Oxidative Stress in Neuronal Cells (In Vitro)

This assay evaluates the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable culture medium.

  • Cell Treatment:

    • Pre-treat the cells with different concentrations of the test compound (Vaccarin or Apigenin) for a specific time (e.g., 24 hours).

    • Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).

  • Assessment of Cell Viability and Oxidative Stress:

    • Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • Apoptosis: Assess apoptosis by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the expression of apoptosis-related proteins (e.g., caspases, Bax, Bcl-2) using Western blotting.

  • Data Analysis: Determine the ability of the compound to protect the cells from H₂O₂-induced damage and calculate the EC50 value (the concentration that provides 50% of the maximum protective effect).

Conclusion

This comparative guide highlights the significant antioxidant, anti-inflammatory, and neuroprotective properties of both Vaccarin and its aglycone, Apigenin. While direct comparative studies are limited, the available data suggests that both molecules are potent bioactive compounds. Apigenin, as the aglycone, generally exhibits strong activity in in vitro radical scavenging assays. Vaccarin, as a glycoside, demonstrates robust effects in cellular and in vivo models, where its bioavailability and metabolism may play a crucial role in its overall efficacy. The choice between Vaccarin and Apigenin for therapeutic development will depend on the specific application, target tissue, and desired pharmacokinetic profile. Further head-to-head studies under standardized experimental conditions are warranted to fully elucidate their comparative potency and therapeutic potential.

References

Validating the Signaling Pathways Activated by Vaccarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by Vaccarin, a flavonoid glycoside with emerging therapeutic potential. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant compounds to facilitate further research and drug development.

Key Signaling Pathways Modulated by Vaccarin

Vaccarin has been reported to modulate several key signaling pathways, influencing a range of cellular processes from metabolism and angiogenesis to inflammation and cell survival. This guide focuses on the validation of these activities.

Data Summary and Comparison

The following tables summarize the quantitative data on the effects of Vaccarin and its comparators on various signaling pathways.

Pathway ComponentTreatmentCell Line / ModelFold Change / EffectReference
PI3K/AKT Pathway
p-AktVaccarinRat skin excision modelSignificantly increased[1][2]
p-AktVaccarinNot specifiedMarkedly increased[3]
MAPK/ERK Pathway
p-ERKVaccarinRat skin excision modelSignificantly increased[1][2]
p-ERKVaccarinNot specifiedMarkedly increased
p-ERK1/2a-Linolenic Acid (GPR120/GPR40 agonist)BRIN-BD11 cells31% increase
Wnt/β-catenin Pathway
Wnt/β-catenin activationCHIR-99021 (GSK3 inhibitor)Mouse embryonic stem cellsSignificantly higher than Wnt3a
GPR120 Signaling
GPR120 activationVaccarin3T3-L1 cellsActivates GPR120

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to study Vaccarin's activity.

Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)

This protocol is a standard method for detecting the phosphorylation status of target proteins, a key indicator of signaling pathway activation.

  • Sample Preparation:

    • Treat cells or tissues with Vaccarin or control compounds at desired concentrations and time points.

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli sample buffer.

  • Gel Electrophoresis and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated protein (e.g., anti-p-Akt (Ser473), anti-p-ERK (Thr202/Tyr204)) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Vaccarin.

GPR120_PI3K_AKT_GLUT4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vaccarin Vaccarin GPR120 GPR120 Vaccarin->GPR120 activates PI3K PI3K GPR120->PI3K activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylation pAKT->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->GLUT4 uptake

Caption: Vaccarin activates the GPR120-PI3K/AKT pathway, promoting GLUT4 translocation and glucose uptake.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor (e.g., bFGFR ligand) Receptor Receptor (e.g., bFGFR) GrowthFactor->Receptor Vaccarin Vaccarin Vaccarin->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation TranscriptionFactors Transcription Factors (e.g., for angiogenesis) pERK->TranscriptionFactors activates

Caption: Vaccarin promotes angiogenesis in part through activation of the MAPK/ERK signaling pathway.

Experimental_Workflow_Western_Blot start Cell/Tissue Treatment (Vaccarin vs. Control) lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis

Caption: A typical experimental workflow for validating signaling pathway activation using Western Blotting.

Conclusion

The available evidence strongly suggests that Vaccarin modulates multiple signaling pathways, including the pro-survival and pro-angiogenic PI3K/AKT and MAPK/ERK pathways, and the metabolic GPR120-PI3K/AKT/GLUT4 pathway. Further quantitative studies are necessary to fully elucidate the dose-dependent effects and to directly compare its efficacy against other known modulators of these pathways. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments to further validate and expand upon these findings.

References

Assessing the Long-Term Safety and Toxicity of Vaccarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term safety and toxicity of Vaccarin. Due to the limited availability of dedicated long-term toxicology studies on Vaccarin, this document summarizes the current knowledge, draws comparisons with other flavonoids, and presents standardized experimental protocols essential for a thorough evaluation of its safety profile.

Introduction to Vaccarin

Vaccarin is a flavonoid glycoside found in Vaccaria segetalis (cowherb).[1] It has been investigated for various biological activities, including the protection of vascular endothelial cells, promotion of neovascularization, and potential therapeutic effects in conditions like diabetic angiopathy.[2][3][4][5] While its pharmacological properties are being explored, a comprehensive understanding of its long-term safety is crucial for its potential development as a therapeutic agent.

Comparative Toxicological Data: Vaccarin and Other Flavonoids

Currently, specific long-term, subchronic, or chronic toxicity data for Vaccarin is not publicly available. A safety data sheet for Vaccarin suggests that based on the available information, it does not meet the classification criteria for acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. However, this does not substitute for rigorous, long-term safety studies.

To provide context, this section compares the known toxicological information for Vaccarin with that of other common flavonoids. It is important to note that while flavonoids are generally considered safe, some have been reported to exhibit toxicity under certain conditions.

Table 1: Comparison of Toxicological Data for Vaccarin and Other Flavonoids

Parameter Vaccarin Quercetin, Naringenin, Naringin, Hesperidin General Flavonoids
Acute Oral Toxicity (LD50) Data not available.> 2000 mg/kg in rats (classified as low-risk).Generally considered to have low acute toxicity.
Subchronic/Chronic Toxicity Data not available.Naringin has been studied in 3- and 6-month oral toxicity studies in rats and beagle dogs.Some flavonoids have been associated with potential liver and kidney toxicity, as well as thyroid and reproductive function effects at high doses.
Genotoxicity/Mutagenicity Based on available data, classification criteria are not met.Quercetin has shown some evidence of mutagenicity in in-vitro tests, but in-vivo data is largely negative.Some flavonoids have shown potential for mutagenicity in in-vitro assays.
Carcinogenicity Based on available data, classification criteria are not met.Data is mixed and often dependent on the specific flavonoid and test system.Some flavonoids have been investigated for both carcinogenic and anti-carcinogenic properties.
Reproductive Toxicity Based on available data, classification criteria are not met.Data not readily available for comparison.High intake of some flavonoids may influence reproductive function.

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (Rodent)

To address the gap in the long-term safety data for Vaccarin, a 90-day subchronic oral toxicity study is recommended. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 408.

3.1. Objective To evaluate the potential adverse effects of Vaccarin following repeated oral administration over a 90-day period in a rodent species. This study aims to identify potential target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

3.2. Test System

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain).

  • Age: Young, healthy adults at the start of the study (approximately 6-8 weeks old).

  • Number of Animals: At least 10 males and 10 females per dose group.

3.3. Administration of Test Substance

  • Route of Administration: Oral gavage is preferred to ensure accurate dosing. Administration via diet or drinking water is also acceptable.

  • Dose Levels: A minimum of three dose levels (low, mid, and high) and a concurrent control group (vehicle only) should be used. Dose selection should be based on acute toxicity data or a preliminary dose-range finding study. A limit dose of 1000 mg/kg/day can be considered if no toxicity is expected.

  • Dosing Frequency: Daily, seven days a week.

  • Duration: 90 consecutive days.

3.4. Observations and Examinations

  • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

  • Body Weight: Recorded at least once a week.

  • Food and Water Consumption: Measured weekly.

  • Ophthalmological Examination: Performed prior to the start of the study and at termination.

  • Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

  • Urinalysis: Conducted at termination.

3.5. Pathology

  • Gross Necropsy: A complete gross examination of all animals is performed at the end of the study.

  • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, gonads) are weighed.

  • Histopathology: Microscopic examination of preserved organs and tissues from the control and high-dose groups. Any target organs identified in the high-dose group should be examined in the lower-dose groups as well.

Visualizations

4.1. Experimental Workflow

G cluster_0 Pre-study Phase cluster_1 90-Day Dosing Phase cluster_2 Post-study Phase (Termination) Dose Range Finding Dose Range Finding Dose Selection Dose Selection Dose Range Finding->Dose Selection Daily Dosing Daily Dosing Dose Selection->Daily Dosing Animal Acclimatization Animal Acclimatization Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Body Weight & Food/Water Consumption Weekly Body Weight & Food/Water Consumption Daily Clinical Observations->Weekly Body Weight & Food/Water Consumption Blood Collection Blood Collection Weekly Body Weight & Food/Water Consumption->Blood Collection Necropsy Necropsy Weekly Body Weight & Food/Water Consumption->Necropsy Hematology Hematology Blood Collection->Hematology Clinical Biochemistry Clinical Biochemistry Blood Collection->Clinical Biochemistry Organ Weights Organ Weights Necropsy->Organ Weights Tissue Collection Tissue Collection Necropsy->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology

90-Day Subchronic Oral Toxicity Study Workflow.

4.2. Potential Toxicity Signaling Pathway for Flavonoids

While Vaccarin's specific toxicity pathways are unknown, some flavonoids may induce toxicity through mechanisms such as the inhibition of critical enzymes or interference with signaling pathways. The diagram below illustrates a generalized potential pathway.

G High-Dose Flavonoid High-Dose Flavonoid Enzyme Inhibition Enzyme Inhibition High-Dose Flavonoid->Enzyme Inhibition Signaling Pathway Disruption Signaling Pathway Disruption High-Dose Flavonoid->Signaling Pathway Disruption Metabolic Imbalance Metabolic Imbalance Enzyme Inhibition->Metabolic Imbalance Cellular Stress Cellular Stress Signaling Pathway Disruption->Cellular Stress Organ Dysfunction Organ Dysfunction Metabolic Imbalance->Organ Dysfunction Cellular Stress->Organ Dysfunction Adverse Health Effects Adverse Health Effects Organ Dysfunction->Adverse Health Effects

Generalized Potential Flavonoid Toxicity Pathway.

Conclusion and Future Directions

References

Benchmarking Vaccarin's Potency: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Vaccarin's potency in key therapeutic areas, benchmarked against established agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Vaccarin's potential.

Introduction

Vaccarin, a flavonoid glycoside, has demonstrated significant therapeutic potential across a range of applications, including wound healing, metabolic disease, and lactation insufficiency. This document summarizes the available quantitative data on Vaccarin's efficacy and compares it with established therapeutic agents in each category. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.

I. Wound Healing: Vaccarin vs. Becaplermin

Vaccarin has been shown to promote the proliferation of endothelial cells, a critical process in angiogenesis and wound healing. Becaplermin (Regranex), a recombinant human platelet-derived growth factor (rhPDGF-BB), is a clinically approved topical agent for the treatment of diabetic neuropathic ulcers.

Comparative Potency Data

While direct comparative studies with identical assays are limited, the following table summarizes the available data on the proliferative effects of Vaccarin and the established mechanism of Becaplermin.

CompoundTherapeutic TargetAssayEffective ConcentrationKey Findings
Vaccarin Human Microvascular Endothelial Cells (HMEC-1)Sulforhodamine B (SRB) Assay2.15 µMSignificantly promoted HMEC-1 proliferation.[1]
Becaplermin Fibroblasts and other wound-healing cellsN/A (Mechanism of Action)N/APromotes chemotactic recruitment and proliferation of cells involved in wound repair.[2][3]
Signaling Pathway: Vaccarin in Angiogenesis

Vaccarin promotes angiogenesis through the activation of the MAPK/ERK and PI3K/AKT signaling pathways.

G Vaccarin Vaccarin Receptor Growth Factor Receptor Vaccarin->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation & Angiogenesis AKT->Proliferation ERK->Proliferation

Caption: Vaccarin-induced signaling for angiogenesis.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is adapted from methodologies used to assess the effect of Vaccarin on endothelial cell proliferation.[1]

  • Cell Seeding: Seed Human Microvascular Endothelial Cells (HMEC-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of Vaccarin or a vehicle control. Incubate for the desired treatment period (e.g., 48 hours).

  • Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of cells.

II. Insulin Resistance: Vaccarin vs. Metformin

Vaccarin has been shown to improve insulin sensitivity and promote glucose uptake in cells. Metformin is a first-line oral medication for the treatment of type 2 diabetes, known to enhance insulin sensitivity.

Comparative Potency Data
CompoundCell LineAssayEffective ConcentrationKey Findings
Vaccarin 3T3-L1 adipocytesGlucose Uptake AssayNot specified (qualitative)Activates the GPR120-PI3K/AKT/GLUT4 signaling pathway to improve glucose uptake.[4]
Metformin Human skeletal muscle cells2-Deoxy-glucose UptakeMaximal stimulation at 50 µMStimulated glucose uptake, with a more pronounced effect in hyperglycemic conditions.
Metformin Rat heart muscle cellsGlucose Uptake Assay~5 mM for maximal effectIncreased glucose uptake, with effects becoming apparent after 90 minutes.
Signaling Pathway: Vaccarin in Glucose Uptake

Vaccarin enhances glucose uptake by activating the AMPK and PI3K/AKT signaling pathways, leading to the translocation of GLUT4 transporters to the cell membrane.

G Vaccarin Vaccarin AMPK AMPK Vaccarin->AMPK PI3K PI3K Vaccarin->PI3K GLUT4_translocation GLUT4 Translocation to Membrane AMPK->GLUT4_translocation AKT AKT PI3K->AKT AKT->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake G Vaccarin Vaccarin ALKBH5 ALKBH5 Vaccarin->ALKBH5 SFRP2 SFRP2 ALKBH5->SFRP2 Wnt Wnt SFRP2->Wnt Frizzled Frizzled Receptor Wnt->Frizzled beta_catenin β-catenin Frizzled->beta_catenin Gene_Expression Gene Expression for Milk Protein Synthesis beta_catenin->Gene_Expression G cluster_pre Pre-Procedure cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Wound_Creation Wound Creation (e.g., 6mm biopsy punch) Anesthesia->Wound_Creation Topical_Application Topical Application (Vaccarin/Control) Wound_Creation->Topical_Application Daily_Observation Daily Observation & Measurement Topical_Application->Daily_Observation Wound_Closure_Rate Wound Closure Rate Calculation Daily_Observation->Wound_Closure_Rate Histology Histological Analysis (H&E, Masson's Trichrome) Wound_Closure_Rate->Histology Immunohistochemistry Immunohistochemistry (e.g., CD31 for angiogenesis) Histology->Immunohistochemistry

References

Safety Operating Guide

Navigating the Disposal of Vaccarin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Vaccarin C, a flavonoid glycoside. In the absence of specific disposal data for this compound, this document outlines a cautious, step-by-step approach based on general best practices for chemical waste management and guidance for similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Core Safety and Handling Protocols

This compound should be handled with the standard precautions for laboratory chemicals. While specific toxicity data is limited, it is prudent to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat should be worn at all times.

General Handling:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Quantitative Data for Waste Identification

Proper identification of chemical waste is crucial for safe disposal. The following data for this compound should be used for labeling waste containers.

PropertyValue
Chemical Name This compound
CAS Number 53452-16-7
Molecular Formula C₃₂H₃₈O₁₉
Molecular Weight 726.63 g/mol
Appearance Solid

Step-by-Step Disposal Protocol

Based on guidance for similar flavonoid glycosides, all waste containing this compound should be treated as hazardous chemical waste.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

    • Contaminated Materials: Personal protective equipment (e.g., gloves, weighing paper) and other materials contaminated with this compound should be disposed of as solid hazardous chemical waste.

  • Container Selection and Labeling:

    • Use only approved hazardous waste containers provided by your institution's EHS department.

    • Ensure containers are in good condition and have a secure, tight-fitting lid.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Keep containers closed except when adding waste.

    • Segregate the this compound waste container from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the in-lab chemical neutralization of this compound for disposal purposes. The general principle for flavonoid glycosides is that they are weakly acidic and can react with alkaline agents to form more water-soluble salts. However, without a specific, validated protocol, attempting to neutralize this compound for disposal is not recommended. The safest and most compliant method is to dispose of it as hazardous chemical waste through your institution's waste management program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Collection and Segregation cluster_2 Storage and Disposal start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Request EHS Hazardous Waste Pickup storage->pickup end_point End: Proper Disposal by Certified Vendor pickup->end_point

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Vaccarin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the laboratory handling and disposal of Vaccarin C are detailed below, providing researchers, scientists, and drug development professionals with immediate, actionable guidance. This document aims to be your preferred source for laboratory safety, building trust by delivering value beyond the product itself.

Immediate Safety and Operational Plan

While recent Safety Data Sheets (SDS) for pure this compound indicate that it is not classified as a hazardous substance, it is crucial to note that its toxicological properties have not been fully evaluated.[1] Therefore, a cautious approach and adherence to standard laboratory safety protocols are essential.

Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryRequirementSpecifications and Best Practices
Eye and Face Protection Safety GlassesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[1] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[2]
Body Protection Protective work clothingA standard laboratory coat is required. Choose body protection in relation to the type, concentration, and amount of dangerous substances, and to the specific workplace.[2]
Respiratory Protection Required when dust is generatedIf handling the powder and there is a potential for dust formation, provide appropriate exhaust ventilation. If ventilation is insufficient, a fit-tested NIOSH-certified N95 respirator or higher should be used.
Step-by-Step Handling and Disposal Protocol

Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry place.

Handling and Weighing (as a powder):

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.

  • Ventilation: Conduct all manipulations of powdered this compound that may generate dust within a certified chemical fume hood.

  • Weighing: Use a dedicated spatula and weigh boat. Handle with care to avoid creating airborne dust.

  • Cleaning: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of cleaning materials as contaminated solid waste.

Preparing Solutions:

  • Solvent Selection: this compound is sparingly soluble in water but soluble in DMSO, pyridine, methanol, and ethanol.

  • Dissolving: In a fume hood, add the chosen solvent to the container with the weighed this compound powder. Mix gently to dissolve.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste should be treated as chemical waste and disposed of in accordance with institutional and local environmental regulations.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container.

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a separate, sealed waste bag for solid chemical waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, labeled hazardous liquid waste container.

    • Do not pour this compound solutions down the drain.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 53452-16-7
Molecular Formula C₃₂H₃₈O₁₉
Molecular Weight 726.63 g/mol
Appearance Solid, Yellow powder
Density 1.82 g/cm³ (at 20 °C)
Solubility Sparingly soluble in water. Soluble in DMSO, Pyridine, Methanol, Ethanol.
Melting Point Undetermined
Boiling Point Undetermined
Flash Point Not applicable

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps Prep 1. Don PPE (Gloves, Lab Coat, Safety Glasses) AreaPrep 2. Prepare Workspace (Fume Hood, Bench Paper) Prep->AreaPrep Proceed Weigh 3. Weigh Powder (Minimize Dust) AreaPrep->Weigh Proceed Dissolve 4. Prepare Solution Weigh->Dissolve If making solution Clean 5. Decontaminate Workspace Weigh->Clean After weighing Dissolve->Clean After experiment SolidWaste 6. Dispose of Solid Waste (Contaminated PPE, etc.) Clean->SolidWaste LiquidWaste 7. Dispose of Liquid Waste (Unused Solutions) Clean->LiquidWaste Doff 8. Doff PPE SolidWaste->Doff LiquidWaste->Doff Wash 9. Wash Hands Doff->Wash

Fig 1. Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vaccarin C
Reactant of Route 2
Vaccarin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.